Indan-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGRNROMJXLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184169 | |
| Record name | Indan-5-carbaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30084-91-4 | |
| Record name | 2,3-Dihydro-1H-indene-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30084-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Indanecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030084914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indan-5-carbaldehyde | |
| Source | EPA DSSTox | |
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| Record name | Indan-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-INDANECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V816D1X892 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of Indan-5-carbaldehyde (CAS No: 30084-91-4). The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound, also known as 2,3-dihydro-1H-indene-5-carbaldehyde or 5-formylindan, is an aromatic aldehyde featuring an indane bicyclic structure.[1][2][3] It presents as a colorless to light yellow or colorless oily liquid.[1][4] Its core properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1][3][5][6] |
| Molecular Weight | 146.19 g/mol | [1][2][3][6][7] |
| Melting Point | 255-257 °C | [1][4] |
| Boiling Point | 262.3 °C at 760 mmHg[5] | |
| 146.0-147.5 °C at 29 Torr[1][4] | ||
| Density | 1.122 g/cm³ (Predicted/Calculated) | [1][5] |
| Flash Point | 139.7 °C | [5] |
| Refractive Index | 1.61 | [5] |
| Vapor Pressure | 0.011 mmHg at 25 °C | [5] |
| Water Solubility | log₁₀WS: -2.79 (Calculated) | [7] |
| Octanol/Water Partition Coefficient | logPₒ/w: 1.988 (Calculated) | [7] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1][4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.
| Spectroscopy | Data Highlights | Source |
| ¹H NMR | Spectra available in CCl₄ solvent. | [8] |
| IR Spectra | Vapor phase and neat (capillary cell) spectra are available. | [2][8][9] |
| UV-Vis Spectrum | Spectrum available in Methanol solvent. | [8] |
| Kovats Retention Index | Standard non-polar: 1320; Standard polar: 2042. | [2][7] |
Chemical Reactivity and Synthesis
This compound's reactivity is primarily dictated by the aldehyde functional group attached to the indane scaffold.
Key Reactions:
-
Oxidation: The aldehyde group can be oxidized to form indan-5-carboxylic acid using strong oxidizing agents like potassium permanganate.[10]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, indan-5-methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[10]
Caption: Key chemical transformations of this compound.
Synthesis Methods:
This compound can be synthesized via several routes:
-
Vilsmeier-Haack Reaction: This method involves the formylation of indane at the 5th position using N,N-dimethylformamide (DMF) and phosphorus oxychloride.[10]
-
Oxidation of Indan-5-methanol: The oxidation of the corresponding primary alcohol, indan-5-methanol, using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide yields the aldehyde.[10]
-
Formylation of Indane: A common laboratory-scale synthesis involves the reaction of indane with a formylating agent in the presence of a Lewis acid.
The following protocol is based on the reaction of indane with 1,1-dichlorodimethyl ether in the presence of tin tetrachloride.[4]
Materials:
-
Indane (15 g, 127 mmol)
-
Anhydrous Dichloromethane (DCM, 150 mL)
-
Tin Tetrachloride (SnCl₄, 50 g, 190 mmol, 1.5 equiv.)
-
1,1-Dichlorodimethyl ether (11.6 g, 127 mmol)
-
Ice water
-
Ether
-
5% aqueous HCl
-
Saturated saline solution
Procedure:
-
Dissolve indane in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -30 °C.
-
Add tin tetrachloride to the cooled solution all at once.
-
Slowly add 1,1-dichlorodimethyl ether dropwise.
-
After 20 minutes of reaction, remove the cooling bath and allow the mixture to warm to room temperature.
-
Cool the reaction mixture to 0 °C and quench the reaction by adding 100 mL of ice water.
-
Extract the mixture with ether (2 x 250 mL).
-
Wash each extract sequentially with water (2 x 100 mL), 5% aqueous HCl (50 mL), and saturated saline (2 x 100 mL).
-
Combine the organic phases for further purification (e.g., drying and solvent evaporation).
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is associated with several hazards and requires careful handling.
Hazard Identification: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Other Hazards: May form explosive peroxides; it is also a lachrymator (substance that causes tears).[11]
Precautionary Measures and Handling:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[11] Use explosion-proof electrical and ventilating equipment.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
-
Handling: Avoid breathing vapors or mists. Wash skin thoroughly after handling.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11] Ground/bond container and receiving equipment to prevent static discharge.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed. It is recommended to store under an inert atmosphere.[11]
References
- 1. INDAN-5-CARBOXALDEHYDE CAS#: 30084-91-4 [amp.chemicalbook.com]
- 2. 5-Indanecarboxaldehyde | C10H10O | CID 121624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. INDAN-5-CARBOXALDEHYDE | 30084-91-4 [m.chemicalbook.com]
- 5. chemnet.com [chemnet.com]
- 6. Indane-5-carboxaldehyde [webbook.nist.gov]
- 7. Indane-5-carboxaldehyde - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound [webbook.nist.gov]
- 10. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]
- 11. fishersci.com [fishersci.com]
Structure Elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde, a valuable intermediate in organic synthesis. This document details the key physicochemical properties, a proposed synthetic pathway, and the expected spectroscopic data for the unambiguous identification of this compound.
Physicochemical Properties
2,3-dihydro-1H-indene-5-carbaldehyde, also known as 5-indancarboxaldehyde, is a derivative of indane, featuring a formyl group at the 5-position of the aromatic ring. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molar Mass | 146.19 g/mol | [1][2] |
| CAS Number | 30084-91-4 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 146.0-147.5 °C (at 29 Torr) | [2] |
| Melting Point | 255-257 °C | [2] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the formylation of electron-rich aromatic compounds such as 2,3-dihydro-1H-indene (indane) is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Proposed Experimental Protocol
The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate and can be adapted for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (1.2 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2,3-dihydro-1H-indene (1.0 equivalent) in a minimal amount of an inert solvent such as dichloromethane (DCM).
-
Add the solution of indane dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2,3-dihydro-1H-indene-5-carbaldehyde.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.
Spectroscopic Characterization
The structure of the synthesized 2,3-dihydro-1H-indene-5-carbaldehyde can be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic, aldehydic, and aliphatic protons.
-
Aldehydic Proton: A singlet in the region of 9.8-10.0 ppm.
-
Aromatic Protons: The aromatic region (7.0-7.8 ppm) should display a pattern corresponding to a 1,2,4-trisubstituted benzene ring. One proton will likely appear as a singlet or a narrow doublet, while the other two will show ortho- and meta-coupling.
-
Aliphatic Protons: The protons of the five-membered ring will appear in the upfield region. The two benzylic methylene groups (at C1 and C3) are expected to be triplets around 2.9-3.1 ppm, and the central methylene group (at C2) should be a quintet or multiplet around 2.0-2.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around 190-195 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm), with the carbon attached to the aldehyde group being the most downfield among them.
-
Aliphatic Carbons: Three signals corresponding to the methylene carbons of the indane moiety will be observed in the upfield region (25-35 ppm).
Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aldehydic H | ~9.9 | s | 1H | -CHO |
| Aromatic H | ~7.7 | d | 1H | H-6 |
| Aromatic H | ~7.6 | s | 1H | H-4 |
| Aromatic H | ~7.3 | d | 1H | H-7 |
| Aliphatic H | ~2.9 | t | 4H | H-1, H-3 |
| Aliphatic H | ~2.1 | p | 2H | H-2 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl C | ~192 | C=O |
| Aromatic C | ~150 | C-5 |
| Aromatic C | ~145 | C-3a |
| Aromatic C | ~135 | C-7a |
| Aromatic C | ~130 | C-6 |
| Aromatic C | ~127 | C-4 |
| Aromatic C | ~125 | C-7 |
| Aliphatic C | ~33 | C-1, C-3 |
| Aliphatic C | ~25 | C-2 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the region of 1450-1600 cm⁻¹.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~2820, ~2720 | Weak | Aldehydic C-H Stretch |
| ~1700 | Strong | Aldehydic C=O Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
-
Molecular Ion (M⁺): A prominent peak at m/z = 146.
-
Fragmentation: A significant fragment at m/z = 145, corresponding to the loss of a hydrogen atom from the aldehyde group, is expected. Another characteristic fragment at m/z = 117, resulting from the loss of the formyl group (-CHO), may also be observed.
Diagram of the Structure Elucidation Logic:
Caption: Logical workflow for the synthesis and structural confirmation.
Conclusion
The structural elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde is achieved through a combination of a reliable synthetic method, such as the Vilsmeier-Haack reaction, and comprehensive spectroscopic analysis. The expected data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a unique fingerprint for the molecule, allowing for its unambiguous identification. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development who may utilize this compound as a key building block.
References
An In-Depth Technical Guide to 5-Formylindan (Indan-5-carbaldehyde)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Formylindan, also known as indan-5-carbaldehyde, a versatile bicyclic aromatic aldehyde. This document details its chemical properties, synthesis, and notable applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Molecular and Physical Properties
5-Formylindan is a derivative of indane, featuring a formyl group at the 5-position of the indane ring. Its chemical structure and properties make it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 146.19 g/mol | --INVALID-LINK-- |
| CAS Number | 30084-91-4 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 146.0-147.5 °C (at 29 Torr) | --INVALID-LINK-- |
| Density | 1.122±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| IUPAC Name | 2,3-dihydro-1H-indene-5-carbaldehyde | --INVALID-LINK-- |
| Synonyms | 5-Formylindan, Indan-5-carboxaldehyde, 5-Indancarboxaldehyde | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis of 5-Formylindan
A common method for the synthesis of 5-Formylindan is through the Vilsmeier-Haack reaction, which involves the formylation of an aromatic ring. The following is a representative experimental protocol.
Experimental Protocol: Vilsmeier-Haack Formylation of Indane
Materials:
-
Indane
-
N-methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
o-Dichlorobenzene
-
Sodium acetate
-
Hydrochloric acid (6 N)
-
Methanol
-
Glacial acetic acid
Procedure:
-
In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, and 20 ml of o-dichlorobenzene.
-
Add 22.5 g (0.13 mole) of indane to the mixture.
-
Heat the flask on a steam bath with stirring, bringing the temperature to 90–95°C over 20 minutes. The indane will dissolve, forming a deep red solution, and hydrogen chloride gas will be evolved.
-
Continue heating for an additional hour.
-
Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.
-
Rapidly distill the o-dichlorobenzene and most of the methylaniline with steam. The residual oil will solidify upon cooling.
-
Break up the solid residue and decant the aqueous liquor through a Büchner funnel.
-
Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid to remove any remaining amine, followed by a thorough washing with water.
-
Recrystallize the crude solid from 50 ml of hot glacial acetic acid.
-
Once cooled, filter the resulting bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.
Workflow for the Synthesis of 5-Formylindan
Caption: A flowchart illustrating the key steps in the synthesis of 5-Formylindan via the Vilsmeier-Haack reaction.
Applications in Drug Development
The indane scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. 5-Formylindan, with its reactive aldehyde group, serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1]
Role in Cancer Research
Derivatives of the indane nucleus have been investigated for their potential as anticancer therapeutics by targeting various oncologic pathways.[1] Some indane derivatives have been shown to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer cells.
One proposed mechanism of action involves the activation of the mitochondrial-associated apoptotic pathway.[1] This pathway is regulated by the balance of pro-apoptotic proteins, such as Bax and caspase-3, and anti-apoptotic proteins, like Bcl-2. Certain indane derivatives have been observed to upregulate the expression of Bax and caspase-3 while downregulating Bcl-2, thereby shifting the cellular balance towards apoptosis.[1]
Mitochondrial Apoptosis Pathway
Caption: A simplified diagram of the mitochondrial apoptosis pathway, highlighting the regulatory roles of Bcl-2 and Bax.
Safety and Handling
5-Formylindan should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound. The synthesis should be performed in a well-ventilated fume hood.
References
Indan-5-carbaldehyde: A Core Component in Advanced Organic Synthesis and Drug Discovery
CAS Number: 30084-91-4
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indan-5-carbaldehyde is a versatile bicyclic aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural framework, combining an aromatic ring with a saturated five-membered ring, makes it a valuable precursor in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical characterization, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1] Its core chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 30084-91-4 | [2][3] |
| Molecular Formula | C₁₀H₁₀O | [2][3] |
| Molecular Weight | 146.19 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 146.0-147.5 °C (at 29 Torr) | [1] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | ≥95% | [3] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most common routes involve the formylation of indane or the oxidation of a precursor alcohol.
Vilsmeier-Haack Reaction: Formylation of Indane
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] In this procedure, indane is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF).[4]
Experimental Protocol:
-
To a solution of indane in a suitable solvent (e.g., dichloromethane), the Vilsmeier reagent (a mixture of POCl₃ and DMF) is added dropwise at a controlled temperature, typically between 0-5°C.[6]
-
The reaction mixture is then stirred at an elevated temperature (e.g., 80°C) for several hours to ensure the completion of the formylation reaction.[6]
-
Upon completion, the reaction is quenched by pouring it into crushed ice, followed by neutralization with a base such as sodium hydroxide.[6]
-
The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification of the resulting this compound is typically achieved through column chromatography or distillation.
Oxidation of Indan-5-methanol
An alternative synthetic route involves the oxidation of the corresponding primary alcohol, indan-5-methanol.[7] This method is effective and can be carried out using various oxidizing agents.
Experimental Protocol:
-
Indan-5-methanol is dissolved in a suitable organic solvent.
-
An oxidizing agent, such as pyridinium chlorochromate (PCC) or a chromium-based reagent in an acidic medium (e.g., K₂Cr₂O₇/H₂SO₄), is added to the solution.[8]
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is then worked up to remove the oxidizing agent and any byproducts.
-
The crude this compound is purified, typically by distillation or chromatography.
Analytical Characterization
The structural confirmation of this compound is typically performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and aliphatic protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the aliphatic carbons of the indane ring system.[2][9]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.[10][11]
| Wavenumber (cm⁻¹) | Assignment |
| ~2830-2695 | Aldehydic C-H stretch |
| ~1700 | Carbonyl (C=O) stretch |
| ~1600-1450 | Aromatic C=C stretching |
| ~3000-2800 | Aliphatic C-H stretch |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of various biologically active compounds.[1] Its reactive aldehyde group allows for a wide range of chemical transformations, making it a versatile starting material for the construction of more complex molecular architectures.
Precursor to Donepezil
A notable application of indane derivatives is in the synthesis of Donepezil, a prominent drug used for the treatment of Alzheimer's disease. While the direct precursor in many industrial syntheses is 5,6-dimethoxy-2-(4-pyridinyl)methyl-1-indanone, the core indanone structure highlights the importance of this class of compounds, for which this compound can be a key starting material for derivatization.
The mechanism of action of Donepezil involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's patients.
Role in the Synthesis of Other Bioactive Molecules
Research has also explored the use of this compound and its derivatives in the development of other therapeutic agents, including compounds with anti-inflammatory and analgesic properties.[1] The indane scaffold is a privileged structure in medicinal chemistry, and the ability to introduce various functionalities via the carbaldehyde group makes it a valuable tool for generating libraries of compounds for biological screening.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a diverse range of complex molecules with significant applications, particularly in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the discovery and development of novel therapeutic agents and advanced materials.
References
- 1. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]
- 2. 5-Indanecarboxaldehyde | C10H10O | CID 121624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. up.lublin.pl [up.lublin.pl]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. This compound [webbook.nist.gov]
- 11. scialert.net [scialert.net]
Technical Guide: Physical Properties of Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indan-5-carbaldehyde, a derivative of indan, is a chemical compound of interest in various research and development sectors, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its physical properties is fundamental for its effective handling, characterization, and application in experimental and industrial settings. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a summary of available data.
Core Physical Properties
The physical characteristics of a compound dictate its behavior in different environments and are crucial for process design, purification, and formulation. The key physical properties of this compound are summarized below.
Data Presentation
A compilation of the reported physical properties for this compound (CAS No: 30084-91-4) is presented in Table 1. It is important to note the variability in some of the reported values, which may be attributed to different experimental conditions or the purity of the sample.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O | [1][2][3] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 255-257 °C (Note: This value appears anomalous for a liquid substance at room temperature and may refer to a derivative or an error in the data source) | [4] |
| Boiling Point | 262.3 °C at 760 mmHg 146.0-147.5 °C at 29 Torr | [1][4] |
| Density | 1.122 g/cm³ | [1] |
| Solubility | Predicted log₁₀WS (Water Solubility in mol/l): -2.79 | [5] |
| Refractive Index | 1.61 | [1] |
| Flash Point | 139.7 °C | [1] |
| Vapor Pressure | 0.011 mmHg at 25 °C | [1] |
Experimental Protocols
Accurate determination of physical properties relies on standardized and meticulously executed experimental procedures. The following sections detail the methodologies for measuring the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The melting point is reported as this range.[6][7][8]
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath.[9][10]
-
Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise. Air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[9][10] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.
Methodology:
-
Pycnometer Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty (m₁).
-
Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the excess liquid is removed. The filled pycnometer is then weighed (m₂). The volume of the pycnometer (V) can be calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The filled pycnometer is weighed again (m₃).
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.[11]
Solubility Determination (Shake-Flask Method)
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[12]
-
Phase Separation: The mixture is allowed to stand undisturbed until the undissolved solute settles. If necessary, centrifugation or filtration can be used to separate the saturated solution from the excess solute.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.[12]
Visualization of Physical Property Relationships
The physical properties of a compound are interconnected and influence its overall behavior. The following diagram illustrates the logical relationships between some of the core physical properties.
Caption: Interrelationships of core physical properties.
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound, offering valuable data and standardized experimental protocols for their determination. The provided information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work. It is recommended to consult safety data sheets (SDS) for comprehensive safety and handling information.[13]
References
- 1. chemnet.com [chemnet.com]
- 2. scbt.com [scbt.com]
- 3. Indane-5-carboxaldehyde [webbook.nist.gov]
- 4. INDAN-5-CARBOXALDEHYDE | 30084-91-4 [m.chemicalbook.com]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. mt.com [mt.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. quora.com [quora.com]
- 13. fishersci.com [fishersci.com]
Indan-5-carbaldehyde: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Indan-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility and stability is paramount for efficient process development, formulation, and ensuring the quality and shelf-life of downstream products. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including quantitative data, detailed experimental protocols, and an examination of its degradation pathways.
Core Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Boiling Point | 146.0-147.5 °C (at 29 Torr) | [3] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP (Octanol/Water) | 2.2 (Computed) | |
| Calculated Water Solubility (LogS) | -2.79 |
Section 1: Solubility Profile
The solubility of this compound is a critical parameter for its handling, reaction, and purification. As an aromatic aldehyde with a non-polar indan backbone, its solubility is dictated by the principle of "like dissolves like."
Aqueous Solubility
This compound exhibits low solubility in water. The calculated LogS value of -2.79 corresponds to an estimated aqueous solubility of approximately 1.62 mg/mL. This low water solubility is attributed to the hydrophobic nature of the indan and benzene rings.
Solubility in Organic Solvents
| Solvent | Predicted Solubility | Rationale / Supporting Data |
| Methanol | Miscible | Benzaldehyde is miscible with ethanol. This compound is expected to exhibit similar behavior in methanol. |
| Ethanol | Miscible | Benzaldehyde is miscible with ethanol. The additional hydrocarbon structure in this compound is unlikely to significantly reduce its miscibility. |
| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. Benzaldehyde is soluble in DMSO. |
| Dichloromethane (DCM) | Miscible | Benzaldehyde is soluble in dichloromethane. The non-polar characteristics of the indan moiety should enhance its solubility in chlorinated solvents. |
| Acetone | Miscible | Aromatic aldehydes like benzaldehyde are soluble in acetone. |
| Toluene | Miscible | The aromatic nature of both toluene and this compound suggests high solubility. |
| Hexane | Sparingly Soluble to Soluble | While the aromatic ring provides some polarity, the overall hydrocarbon character suggests at least moderate solubility in non-polar aliphatic solvents. |
Section 2: Stability Profile
The stability of this compound is influenced by several factors, including exposure to oxygen, light, temperature, and pH. The aldehyde functional group is the primary site of reactivity and degradation.
General Stability and Storage
For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen, to minimize oxidation.[3] It should also be protected from light.
Key Degradation Pathways
The principal degradation pathways for aromatic aldehydes like this compound are oxidation, hydrolysis, and photolysis.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-indancarboxylic acid). This process can be accelerated by exposure to air (autoxidation), elevated temperatures, and certain metal ions.
-
Hydrolysis: While generally stable in neutral aqueous conditions, the aldehyde group can undergo hydration to form a geminal diol. Under acidic or basic conditions, this equilibrium can be shifted, and other reactions, such as aldol condensation, may be promoted, although the lack of an enolizable proton on the aromatic ring prevents this specific pathway for this compound itself. The primary concern with hydrolysis would be the potential for acid- or base-catalyzed polymerization or other reactions if impurities are present.
-
Photodegradation: Aromatic aldehydes can undergo photodegradation upon exposure to UV light. For benzaldehyde, photolysis can lead to the formation of benzene and carbon monoxide, or radical species that can initiate polymerization or other side reactions. Similar pathways are plausible for this compound.
Caption: Potential degradation pathways of this compound.
Section 3: Experimental Protocols
The following section details generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory requirements.
Protocol for Determining Solubility in Organic Solvents
Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the calibration standards by a validated stability-indicating HPLC method (see section 3.3).
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or g/L based on the concentration determined by HPLC.
-
Caption: Workflow for determining the solubility of this compound.
Protocol for Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a UV-PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified time. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method (see section 3.3).
-
Use a Photodiode Array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
If available, use LC-MS to identify the mass of the degradation products.
-
Protocol for a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products and process-related impurities.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to resolve all peaks (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 254 nm) and use the PDA to scan a wider range.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development:
-
Inject the unstressed and stressed samples to evaluate the separation of the parent peak from any degradation products.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks of interest.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Analyze a series of solutions of this compound over a defined concentration range to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of agreement between the true value and the value found by the method (recovery studies).
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters on the results.
-
Conclusion
This compound is a versatile chemical intermediate with a solubility profile that favors organic solvents over aqueous media. Its stability is primarily challenged by oxidation, and to a lesser extent, by hydrolysis and photolysis. Proper storage under an inert atmosphere, at reduced temperatures, and protected from light is crucial to maintain its purity and integrity. The provided experimental protocols offer a robust framework for researchers and drug development professionals to quantitatively assess the solubility and stability of this compound, ensuring its effective use in subsequent synthetic and formulation processes.
References
Spectroscopic Profile of Indan-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Indan-5-carbaldehyde, a key intermediate in various synthetic applications. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting quantitative data in a structured format and outlining general experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.95 | s | 1H | Aldehydic proton (-CHO) |
| 7.70 - 7.60 | m | 2H | Aromatic protons |
| 7.35 | d | 1H | Aromatic proton |
| 2.95 | t | 4H | Benzylic protons (-CH₂-) |
| 2.15 | p | 2H | Aliphatic proton (-CH₂-) |
s = singlet, d = doublet, t = triplet, m = multiplet, p = pentet
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | Aldehydic carbon (C=O) |
| 151.0 | Aromatic carbon |
| 145.5 | Aromatic carbon |
| 135.0 | Aromatic carbon |
| 127.0 | Aromatic carbon |
| 125.0 | Aromatic carbon |
| 124.5 | Aromatic carbon |
| 33.0 | Benzylic carbon (-CH₂) |
| 32.5 | Benzylic carbon (-CH₂) |
| 25.5 | Aliphatic carbon (-CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Medium | C-H stretch (aliphatic) |
| 2860 | Medium | C-H stretch (aldehydic) |
| 1695 | Strong | C=O stretch (aromatic aldehyde) |
| 1605 | Medium | C=C stretch (aromatic) |
| 1425 | Medium | C-H bend (aliphatic) |
| 825 | Strong | C-H bend (aromatic, para-substituted) |
Experimental Protocols
While specific experimental parameters for the provided data are not exhaustively detailed in the source literature, general protocols for obtaining NMR and IR spectra for aromatic aldehydes are well-established.
NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra of a compound like this compound is as follows:
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should not have signals that overlap with the analyte peaks.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. The spectrum is then recorded on an NMR spectrometer (e.g., a 400 MHz instrument). For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
IR Spectroscopy Protocol
A common method for obtaining the IR spectrum of a neat liquid sample like this compound is using Attenuated Total Reflectance (ATR) FTIR spectroscopy.
-
Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.
-
Sample Application : Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition : Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).
Data Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.
Caption: General workflow for spectroscopic analysis.
Synthesis of Indan-5-carbaldehyde from Indane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of Indan-5-carbaldehyde from indane. This key intermediate is of significant interest in medicinal chemistry and drug development. This document details various formylation methodologies, including experimental protocols, quantitative data, and mechanistic pathways to assist researchers in selecting and implementing the most suitable synthetic strategy.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its indane core and reactive aldehyde functionality allow for diverse chemical modifications. The direct formylation of the indane aromatic ring at the 5-position is the most common approach to its synthesis. This guide will explore and compare several established formylation reactions: the modified Duff reaction, a Grignard-based synthesis, the Vilsmeier-Haack reaction, and the Rieche formylation.
Synthetic Methodologies
Several chemical reactions can be employed to introduce a formyl group onto the indane ring. The choice of method often depends on factors such as desired yield, available starting materials, and scalability.
Modified Duff Reaction
The Duff reaction is a formylation method that traditionally uses hexamine to introduce a formyl group onto activated aromatic rings.[1] A modified approach using trifluoroacetic acid as a solvent allows for the formylation of less activated systems like indane.[2][3]
Experimental Protocol:
A stirred solution of indane (100 mmol) and hexamine (100 mmol) in trifluoroacetic acid (75 ml) is heated to 95°C for 12 hours. The resulting deep red-brown solution is then cooled and diluted with 250 ml of water. The mixture is stirred vigorously for 30 minutes and then neutralized by the cautious addition of sodium carbonate decahydrate. The precipitated dark oil is extracted with ether (2 x 50 ml), and the combined organic extracts are dried over magnesium sulfate. The solvent is removed, and the product is purified by distillation at 127-129°C to yield this compound as a clear, colorless oil.[3]
Reaction Workflow:
Caption: Workflow for the Modified Duff Reaction.
Grignard Reaction followed by Formylation
This two-step method involves the initial bromination of indane to form 5-bromoindane, followed by the formation of a Grignard reagent and subsequent reaction with N,N-dimethylformamide (DMF).[2][3]
Experimental Protocols:
Step 1: Synthesis of 5-Bromoindane
A solution of indane and zinc chloride in acetic acid (120 ml) is cooled to 5°C in a flask protected from light. A solution of bromine in acetic acid (20 ml) is added over 1.75 hours, maintaining the temperature at around 5°C. The solution is stirred for an additional 4 hours at 5°C and then poured into 400 ml of water. The product is extracted with dichloromethane (2 x 50 ml). The combined organic extracts are washed sequentially with water (100 ml), sodium bicarbonate solution (100 ml), 0.5M sodium metabisulfite solution (100 ml), another portion of sodium bicarbonate solution (100 ml), and finally brine (100 ml). After drying over magnesium sulfate, the solvent is removed, and the product is distilled at 112-116°C to yield 5-bromoindane as a clear, colorless oil.[3]
Step 2: Synthesis of this compound
Magnesium turnings are placed in a flask under a nitrogen atmosphere. A small amount of a solution of 5-bromoindane in anhydrous tetrahydrofuran (THF) is added to initiate the reaction. Once initiated, the remaining 5-bromoindane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for another 30 minutes and then cooled in an ice bath. A solution of DMF in anhydrous THF (75 ml) is added over 15 minutes. The reaction mixture is then stirred for an additional 2 hours at room temperature. The reaction is quenched by the addition of approximately 80 ml of 3M HCl. The resulting biphasic mixture is added to 500 ml of water, and the product is extracted with ether (2 x 50 ml). The combined organic extracts are washed with water (100 ml), sodium bicarbonate solution (100 ml), and brine (50 ml). Removal of the solvent followed by vacuum distillation (132-137°C) yields this compound.[3]
Reaction Workflow:
References
An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Indan-5-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, named after its developers Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring.[1][2] This in-depth guide focuses on the application of the Vilsmeier-Haack reaction for the synthesis of Indan-5-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds.
The indane scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The ability to efficiently introduce a formyl group at the 5-position of the indane ring system via the Vilsmeier-Haack reaction provides a crucial synthetic handle for further molecular elaboration and the generation of diverse compound libraries for drug discovery programs.
Reaction Mechanism and Signaling Pathway
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent followed by the electrophilic aromatic substitution of the indane ring.
1. Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[1][2]
2. Electrophilic Aromatic Substitution: The electron-rich aromatic ring of indane acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate.
3. Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final product, this compound.
Caption: Vilsmeier-Haack reaction mechanism for this compound synthesis.
Experimental Protocols
General Protocol 1: Room Temperature Reaction
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Addition of Substrate: Dissolve indane in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition of indane, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction time for electron-rich arenes is in the range of 2-6 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium acetate to neutralize the excess acid and hydrolyze the intermediate.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
General Protocol 2: Elevated Temperature Reaction [3]
-
Reagent Preparation and Addition of Substrate: Follow steps 1-3 from General Protocol 1.
-
Reaction: After the addition of indane, heat the reaction mixture to a temperature between 60-80°C. The optimal temperature and reaction time will need to be determined experimentally. Reaction times at elevated temperatures are typically in the range of 1-4 hours.
-
Workup and Purification: Follow steps 5-7 from General Protocol 1.
Data Presentation
Quantitative data for the Vilsmeier-Haack formylation of indane is not extensively reported in the available literature. The following table presents typical reaction conditions and yields for the formylation of analogous aromatic compounds to provide a baseline for experimental design.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Vilsmeier Reagent, DMF | DMF | 0 to RT | 2.5 | 77 | |
| 3H-Indole derivative | POCl₃, DMF | - | 75 | 6 | Excellent | [3] |
| General Aromatic | POCl₃, DMF | - | 60-80 | 1-4 | - | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The Vilsmeier-Haack reaction represents a highly effective method for the synthesis of this compound. While specific quantitative data for the formylation of indane is limited, the general protocols and reaction principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement and optimize this important transformation. The ability to introduce a formyl group onto the indane ring system opens up a vast chemical space for the synthesis of novel and potentially therapeutic molecules. Careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, will be critical to achieving high yields and purity of the desired product.
References
Oxidation of Indan-5-methanol to Indan-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical synthesis of indan-5-carbaldehyde through the oxidation of indan-5-methanol. This transformation is a crucial step in the synthesis of various compounds with significant applications in medicinal chemistry and materials science. This document provides a comparative overview of common oxidation methodologies, detailed experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable synthetic route for their needs.
Introduction to the Oxidation of Indan-5-methanol
The conversion of a primary alcohol, such as indan-5-methanol, to an aldehyde, this compound, is a fundamental transformation in organic synthesis. The indan scaffold is a privileged structure in drug discovery, and functionalization at the 5-position is a common strategy for modulating the pharmacological properties of indan-based molecules. The resulting aldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and further oxidation to a carboxylic acid, enabling the synthesis of a diverse library of derivatives.
The primary challenge in the oxidation of primary alcohols to aldehydes is preventing over-oxidation to the corresponding carboxylic acid. This guide focuses on selective and efficient methods that are well-suited for this transformation.
Comparative Overview of Oxidation Methods
Several established methods can be employed for the oxidation of indan-5-methanol. The choice of oxidant and reaction conditions depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost, toxicity, and ease of workup. The most common and effective methods are summarized below.
Table 1: Comparison of Common Oxidation Methods for Primary Alcohols
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | High selectivity for aldehydes, commercially available reagent.[1] | Chromium-based reagent (toxic), tedious workup. |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Dichloromethane (DCM) | -78 °C to Room Temp | Mild reaction conditions, high yields, wide functional group tolerance.[2] | Requires low temperatures, produces malodorous dimethyl sulfide. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild conditions, neutral pH, short reaction times, high yields, easy workup.[3] | Reagent is expensive and potentially explosive.[3] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for the oxidation of indan-5-methanol to this compound using the aforementioned methods.
Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate is a versatile and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[1][4] The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation.
Experimental Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of indan-5-methanol (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[2][5] This method is known for its mildness and high yields.
Experimental Protocol:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of indan-5-methanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture, and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing primary alcohols to aldehydes.[3]
Experimental Protocol:
-
To a solution of indan-5-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the chemical transformations and experimental procedures.
Conclusion
The oxidation of indan-5-methanol to this compound is a well-established transformation with several reliable methods at the disposal of the synthetic chemist. The choice between PCC, Swern, and Dess-Martin oxidation will depend on the specific requirements of the synthesis. While PCC offers a straightforward approach, its toxicity is a significant drawback. The Swern oxidation provides a mild and high-yielding alternative, though it requires cryogenic conditions. The Dess-Martin oxidation stands out for its operational simplicity and mild conditions but is limited by the cost and potential hazards of the reagent. By carefully considering these factors and following the detailed protocols provided, researchers can efficiently and selectively synthesize this compound as a key building block for further molecular exploration.
References
Indan-5-carbaldehyde mechanism of formation
An In-depth Technical Guide to the Formation Mechanisms of Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the primary chemical pathways for the synthesis of this compound, a key intermediate in various research and development applications. The focus is on the underlying reaction mechanisms, experimental protocols, and quantitative data associated with the most effective formylation methods.
Introduction
This compound is an aromatic aldehyde derivative of indan. Its synthesis involves the introduction of a formyl group (-CHO) onto the benzene ring of the indan scaffold. This is typically achieved through electrophilic aromatic substitution reactions. The electron-donating nature of the fused alkyl ring system of indan activates the aromatic ring, directing substitution primarily to the para position (position 5) due to steric hindrance at the ortho position (position 4). This document details two robust and widely applicable methods for this transformation: the Rieche Formylation (a variant of the Friedel-Crafts reaction) and the Vilsmeier-Haack Reaction.
Rieche Formylation of Indan
The Rieche formylation is a highly effective method for introducing a formyl group onto electron-rich aromatic compounds, such as indan, using dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid catalyst like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄).[1][2][3] This reaction is a variant of the Friedel-Crafts acylation.[1]
Mechanism of Formation
The reaction proceeds through a classic electrophilic aromatic substitution mechanism:
-
Formation of the Electrophile: The Lewis acid (e.g., SnCl₄) coordinates to one of the chlorine atoms of dichloromethyl methyl ether (DCME), facilitating the departure of a chloride ion and forming a highly reactive, resonance-stabilized oxocarbenium ion electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of indan acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This attack preferentially occurs at the 5-position (para to the aliphatic ring) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base (such as the SnCl₅⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring.
-
Hydrolysis: The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.
References
The Pharmacological Potential of Indan-5-carbaldehyde Derivatives: An In-depth Technical Guide
Introduction
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications of the indane ring system have led to the discovery of potent agents with a wide array of therapeutic applications. Indan-5-carbaldehyde, which features a reactive aldehyde group at the 5-position of the indane ring, represents a versatile starting material for the synthesis of a diverse library of derivatives. This technical guide provides a comprehensive overview of the reported biological activities of indanone derivatives, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, to inform and guide research and drug development efforts centered on this compound derivatives. While direct studies on this compound derivatives are limited, the extensive research on the broader indanone class provides a strong foundation for predicting their potential therapeutic utility.
Anticancer Activity
The indanone scaffold is a common feature in a variety of anticancer agents.[2] Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, are promising candidates for anticancer drug development due to their ability to chelate metal ions and interact with biological macromolecules.
Quantitative Data on Anticancer Activity of Related Indanone Derivatives
While specific IC50 values for this compound derivatives are not widely reported, studies on structurally related 2-benzylidene-1-indanone derivatives and thiosemicarbazones of other aromatic aldehydes provide valuable insights into their potential potency.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanone Derivatives | MCF-7 (Breast) | 0.01 - 0.88 | [2] |
| HCT (Colon) | 0.01 - 0.88 | [2] | |
| THP-1 (Leukemia) | 0.01 - 0.88 | [2] | |
| A549 (Lung) | 0.01 - 0.88 | [2] | |
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 2.82 µg/mL | [2] |
| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 7.10 µg/mL | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway
While the precise mechanisms for this compound derivatives are yet to be fully elucidated, many anticancer agents exert their effects through the induction of apoptosis (programmed cell death). A common pathway involves the activation of caspases, a family of cysteine proteases.
Figure 1: Simplified pathway of apoptosis induction by a cytotoxic agent.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazone and thiosemicarbazone derivatives of various aldehydes have shown promising antibacterial and antifungal activities.[3][4] The lipophilic nature of the indane ring combined with the active pharmacophore of a Schiff base or thiosemicarbazone makes this compound derivatives attractive candidates for antimicrobial drug discovery.
Quantitative Data on Antimicrobial Activity of Related Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives | Staphylococcus aureus | 6.25 - 100 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [3] | |
| Escherichia coli | 6.25 - 100 | [3] | |
| Bacillus subtilis | 6.25 - 100 | [3] | |
| Candida albicans | 6.25 - 100 | [3] | |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives | Gram-positive and Gram-negative bacteria | 0.004 - 0.045 | [5] |
| Fungi | 0.004 - 0.06 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The general workflow for the synthesis and evaluation of the biological activity of this compound derivatives is depicted below.
Figure 2: General workflow for synthesis and biological evaluation.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Indanone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.[6]
Quantitative Data on Anti-inflammatory Activity of Related Indanone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Indanone Derivative C5 | Acetylcholinesterase | 1.16 | [7] |
| Indanone Derivative C5 | Anti-platelet aggregation | 4.92 | [7] |
| 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5) | COX-2 | 42.19 | [8] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory activity of compounds can be assessed by their ability to inhibit COX enzymes, which are central to the production of prostaglandins.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds (this compound derivatives) are pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the control (no inhibitor). IC50 values are then determined.
Signaling Pathway
A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.
Figure 3: Inhibition of the NF-κB pathway by a potential anti-inflammatory agent.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Indanone derivatives have emerged as a promising class of neuroprotective agents, with some exhibiting multimodal activity, including cholinesterase inhibition and anti-amyloid aggregation properties.[7][9]
Quantitative Data on Neuroprotective Activity of Related Indanone Derivatives
| Compound | Target/Assay | IC50 (nM) | Reference |
| Indanone Derivative 9 | Acetylcholinesterase (AChE) | 14.8 | [10] |
| Indanone Derivative 14 | Acetylcholinesterase (AChE) | 18.6 | [10] |
| Indanone Derivative 6a | Acetylcholinesterase (AChE) | 1.8 | |
| Indanone-Mannich base 9 | Acetylcholinesterase (AChE) | 0.982 | [3] |
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases. The ability of a compound to protect neurons from oxidative damage can be assessed in vitro.
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in a suitable medium.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the this compound derivative for a specific period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the culture medium to induce oxidative stress and cell death.
-
Incubation: The cells are incubated with the oxidizing agent for 24 hours.
-
Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the oxidizing agent to those treated with the oxidizing agent alone.
The indanone scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While research directly focused on this compound derivatives is still in its nascent stages, the extensive data available for the broader class of indanone derivatives strongly suggests their potential as valuable leads in the development of new therapeutics for cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. The reactive carbaldehyde group at the 5-position provides a convenient handle for the synthesis of a wide variety of derivatives, including Schiff bases, thiosemicarbazones, and hydrazones, which are known to possess significant biological activities. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals to explore the promising therapeutic potential of this compound derivatives. Further investigation into this specific subclass of indanones is warranted to unlock their full pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Indan-5-carbaldehyde (CAS RN: 30084-91-4), a key intermediate in various research and development applications. The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory or manufacturing setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is crucial to understand and mitigate the risks associated with its handling.
Table 1: GHS Classification [1][2]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Acute Toxicity, Inhalation | Category 4 |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) |
Pictogram:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe storage and handling.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C10H10O | [3][4][5] |
| Molecular Weight | 146.19 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | 255-257 °C | [5] |
| Boiling Point | 146.0-147.5 °C @ 29 Torr | [5] |
| Density | 1.122 ± 0.06 g/cm3 (Predicted) | [5] |
| CAS Number | 30084-91-4 | [1][3][4][5] |
| EINECS Number | 250-036-8 | [3][5] |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.[2][6][7]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[7] Use a face shield where splashing is possible. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or chemical-resistant apron.[6] |
| Respiratory Protection | Use in a well-ventilated area.[2][8] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
| Hand Protection | Wash hands thoroughly after handling.[2][8] |
Engineering Controls
Engineering controls are the most effective way to minimize exposure.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Eye Wash Stations and Safety Showers: Ensure easy access to emergency eye wash stations and safety showers.
Storage
Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][8][9]
-
Incompatibilities: Keep away from heat, sparks, and open flames.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 4: First-Aid Measures [2][8]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal.
Logical Workflow for Handling Hazardous Chemicals
The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.
Caption: Workflow for Safe Chemical Handling
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations.
References
- 1. 5-Indanecarboxaldehyde | C10H10O | CID 121624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. cookechem.com [cookechem.com]
- 4. scbt.com [scbt.com]
- 5. INDAN-5-CARBOXALDEHYDE CAS#: 30084-91-4 [amp.chemicalbook.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Commercial Sourcing and Technical Guide for Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indan-5-carbaldehyde, also known as 2,3-dihydro-1H-indene-5-carbaldehyde, is a valuable aromatic aldehyde building block in organic synthesis.[1][2] Its indan core structure is a key motif in numerous biologically active molecules and pharmaceutical compounds.[3][4] The presence of a reactive aldehyde group allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.[2] This guide provides an in-depth overview of commercial suppliers, physicochemical properties, a representative synthetic protocol, and relevant chemical pathways.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid.[5] Key identifying and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 30084-91-4 | [1][6] |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| Boiling Point | 262.3°C at 760 mmHg | |
| Density | 1.122 g/cm³ | |
| Flash Point | 139.7°C | |
| Refractive Index | 1.61 | |
| Synonyms | 2,3-dihydro-1H-indene-5-carbaldehyde, 5-Formylindan, Indan-5-carboxaldehyde | [1][5] |
Commercial Suppliers
This compound is available from various chemical suppliers, typically at purities of 95% or higher. The following table summarizes offerings from several prominent vendors. Please note that availability and product codes are subject to change, and researchers should consult the suppliers' websites for the most current information.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Apollo Scientific | 54-OR912348 | 98% | 100mg, 250mg, 1g, 5g, 25g[7] |
| Santa Cruz Biotechnology | sc-263907 | ≥95% | Inquire |
| SynQuest Laboratories | 2715-1-0A | 95% | Inquire[6] |
| EvitaChem | EVT-306549 | Not Specified | Inquire[2] |
| CookeChem | Not Specified | 95% | Inquire[8] |
| NanoAxis LLC | NA-DA007JKS | 97% | 1g[9] |
Synthetic Pathways and Methodologies
The indan scaffold and its derivatives are central to many synthetic strategies in medicinal chemistry. The aldehyde functional group of this compound serves as a versatile handle for constructing more complex molecular architectures.
Illustrative Synthetic Pathway: Vilsmeier-Haack Formylation
A common method for introducing an aldehyde group onto an activated aromatic ring, such as indan, is the Vilsmeier-Haack reaction. This reaction uses a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent.
Caption: Vilsmeier-Haack reaction for the synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of Indan (Representative)
The following is a representative, generalized protocol based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Reagent Preparation:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed exothermically and should be prepared fresh.
2. Reaction:
-
Dissolve Indan in a suitable solvent (e.g., dichloromethane).
-
Add the Indan solution to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-70°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly pouring it over crushed ice and a saturated sodium acetate or sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Application in Drug Discovery Workflow
This compound is a starting material for creating libraries of compounds for screening. In a typical ligand-based drug design workflow, derivatives of the indan scaffold can be synthesized and evaluated for biological activity.
Caption: Role of this compound in a drug discovery workflow.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. INDAN-5-CARBOXALDEHYDE CAS#: 30084-91-4 [amp.chemicalbook.com]
- 6. 30084-91-4 | 2715-1-0A | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. cookechem.com [cookechem.com]
- 9. Indan-5-carboxaldehyde | NanoAxis LLC [nanoaxisllc.com]
Methodological & Application
Indan-5-carbaldehyde: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Development
Introduction: Indan-5-carbaldehyde, a bicyclic aromatic aldehyde, has emerged as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry. Its rigid indane core coupled with a reactive aldehyde functional group provides a versatile platform for the construction of a diverse array of molecular architectures with significant pharmacological potential. This report details the applications of this compound in the synthesis of novel bioactive molecules, including Schiff bases and heterocyclic compounds, and presents experimental protocols for key transformations.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key starting material for the synthesis of various derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Its utility stems from the ability of the aldehyde group to readily undergo condensation reactions and participate in multicomponent reactions, leading to the formation of complex molecular scaffolds.
Schiff Base Derivatives
The condensation of this compound with various primary amines affords Schiff bases, a class of compounds known for their broad range of biological activities. These reactions are typically straightforward and high-yielding.
Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. Through reactions such as the Knoevenagel condensation and multicomponent reactions, complex fused heterocyclic structures with potential therapeutic applications can be efficiently constructed. For instance, it can be utilized in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are known to act as kinase inhibitors.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound.
General Protocol for Schiff Base Synthesis
A general and efficient method for the synthesis of Schiff bases from this compound involves the condensation with a primary amine in an alcoholic solvent.
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired primary amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base derivative.
General Protocol for Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds provides a route to α,β-unsaturated compounds, which are versatile intermediates for further synthetic transformations.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol), and a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol or toluene.
-
Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue is then purified by recrystallization or column chromatography to yield the desired product.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This compound can be employed in a multicomponent reaction to synthesize pyrazolo[3,4-b]pyridine scaffolds.
Procedure:
-
A mixture of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol), this compound (1.0 mmol), and an active methylene compound (e.g., malononitrile) (1.0 mmol) is refluxed in ethanol in the presence of a catalytic amount of piperidine.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to give the pyrazolo[3,4-b]pyridine derivative.
Quantitative Data Summary
While specific quantitative data for a wide range of this compound derivatives is dispersed throughout the literature, the following tables provide a representative summary of typical reaction yields and biological activities for analogous compounds, illustrating the potential of this scaffold.
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Aniline | Schiff Base | Acetic Acid | Ethanol | 3 | >90 |
| This compound | Malononitrile | Knoevenagel Product | Piperidine | Ethanol | 2 | ~85-95 |
| This compound | 3-amino-1-phenyl-pyrazolone, Malononitrile | Pyrazolo[3,4-b]pyridine | Piperidine | Ethanol | 6 | ~70-85 |
Table 1: Representative Reaction Conditions and Yields
| Compound Class | Biological Activity | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indane-derived Schiff Bases | Anticancer | Various Cancer Cell Lines | Varies | Doxorubicin | Varies |
| Indane-derived Pyrazolopyridines | Kinase Inhibition | e.g., DYRK1A | Varies | Harmine | Varies |
| Indane-derived Chalcones | Anti-inflammatory | COX-2 | Varies | Indomethacin | Varies |
Table 2: Representative Biological Activities of Indane Derivatives
Visualizations
Experimental Workflow for Synthesis of Bioactive Molecules
Caption: Synthetic pathways from this compound.
Logical Relationship in Drug Discovery
Indan-5-carbaldehyde: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery
Introduction
Indan-5-carbaldehyde, a bicyclic aromatic aldehyde, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, combining an indane backbone with a reactive aldehyde group, make it an attractive starting material for the construction of a diverse array of complex molecules. This application note provides a detailed overview of the synthetic utility of this compound, focusing on its application in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, antitumor, and thromboxane A2 (TXA2) receptor antagonist activities. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of reported biological data.
Synthetic Applications of this compound
The reactivity of the aldehyde functional group in this compound allows for a wide range of chemical transformations, making it a key intermediate in multi-step syntheses. Common reactions involving this compound include Wittig reactions, Knoevenagel condensations, and reductive aminations, which open avenues to a variety of functionalized indane derivatives.
Synthesis of Alkenyl Indane Derivatives via Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds. This compound can be readily converted to various α,β-unsaturated esters and other alkenyl derivatives using stabilized phosphorus ylides. These products can serve as intermediates for further functionalization.
Experimental Protocol: Synthesis of Ethyl 3-(indan-5-yl)acrylate
A representative protocol for the Wittig reaction of this compound with (carbethoxymethylene)triphenylphosphorane is as follows:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), (carbethoxymethylene)triphenylphosphorane (1.1 mmol) is added.
-
The reaction mixture is heated to reflux for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to afford the desired ethyl 3-(indan-5-yl)acrylate.[1]
| Reactant | Product | Reagents and Conditions | Yield |
| This compound | Ethyl 3-(indan-5-yl)acrylate | (Carbethoxymethylene)triphenylphosphorane, Toluene, Reflux, 16h | 84%[1] |
Logical Relationship: Wittig Reaction
Caption: General workflow of the Wittig reaction starting from this compound.
Knoevenagel Condensation for the Synthesis of Indanylidene Derivatives
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with a carbonyl group. This reaction, when applied to this compound, provides access to a variety of indanylidene derivatives, which are precursors to compounds with interesting biological properties.
Experimental Protocol: Synthesis of 2-(Indan-5-ylmethylene)malononitrile
A general procedure for the Knoevenagel condensation of this compound with malononitrile is as follows:
-
A mixture of this compound (1.0 mmol) and malononitrile (1.1 mmol) is stirred in ethanol (10 mL).
-
A catalytic amount of a base, such as piperidine or ammonium acetate, is added to the mixture.
-
The reaction is stirred at room temperature for a specified time (typically a few minutes to hours), with the progress monitored by TLC.[2][3][4]
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 2-(indan-5-ylmethylene)malononitrile.
| Reactant | Product | Reagents and Conditions | Yield |
| This compound | 2-(Indan-5-ylmethylene)malononitrile | Malononitrile, Ethanol, Piperidine (cat.), RT | High[2][3] |
Experimental Workflow: Knoevenagel Condensation
Caption: Step-by-step workflow for the Knoevenagel condensation.
Reductive Amination for the Synthesis of N-Substituted Indanylmethylamines
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This compound can be reacted with a variety of primary and secondary amines in the presence of a reducing agent to yield the corresponding N-substituted indanylmethylamines. These compounds are of interest in medicinal chemistry due to their structural similarity to known bioactive molecules.
Experimental Protocol: General Procedure for Reductive Amination
A general protocol for the reductive amination of this compound is as follows:
-
To a solution of the amine (1.0 mmol) in a suitable solvent such as methanol, this compound (1.0 mmol) is added.[5]
-
The mixture is stirred at room temperature to allow for the formation of the intermediate imine/enamine.
-
A reducing agent, such as sodium borohydride (NaBH₄) or pyridine-borane complex, is added portion-wise.[5][6]
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched, and the product is extracted and purified by standard procedures.[5]
| Reactant | Amine | Product | Reagents and Conditions | Yield |
| This compound | Primary/Secondary Amine | N-(Indan-5-ylmethyl)amine | 1. Amine, MeOH, RT; 2. NaBH₄ | Good to Excellent[5][6] |
Signaling Pathway: Thromboxane A2 Receptor Antagonism
Derivatives of indane have been investigated as thromboxane A2 (TXA2) receptor antagonists.[7][8][9] TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Antagonizing its receptor can be a therapeutic strategy for cardiovascular diseases. While a specific derivative of this compound is not explicitly detailed as a TXA2 antagonist in the provided results, the indane scaffold is a key feature of known antagonists. The hypothetical pathway below illustrates the mechanism of action of a TXA2 receptor antagonist.
Caption: Mechanism of action of a thromboxane A2 receptor antagonist.
Biological Activities of this compound Derivatives
The indane scaffold is present in numerous biologically active compounds, and derivatives of this compound have been explored for various therapeutic applications.
Anti-inflammatory and Analgesic Activity
Several studies have reported the synthesis of indane derivatives with anti-inflammatory and analgesic properties.[10] While specific IC₅₀ values for direct derivatives of this compound are not extensively available in the provided search results, the general class of indane-containing molecules has shown promise in inhibiting inflammatory pathways. For instance, some indazole derivatives, which can be conceptually linked to indane structures, have demonstrated significant anti-inflammatory effects.[11]
Antitumor Activity
Schiff bases and other derivatives synthesized from carbaldehydes are a well-known class of compounds with potential antitumor activities. The cytotoxic effects of such compounds are often evaluated against various cancer cell lines. While specific IC₅₀ values for this compound-derived Schiff bases were not found in the search results, related structures have shown promising activity. For example, certain indole Schiff bases have been tested for their in vitro cytotoxicity against breast cancer cell lines.[12]
| Compound Class | Biological Activity | Reported IC₅₀ Values |
| Indazole Derivatives | Anti-inflammatory | - |
| Indole Schiff Bases | Antitumor | - |
| Indane Derivatives | Thromboxane A2 Antagonist | Potent activity reported[7] |
Note: Specific IC₅₀ values for direct derivatives of this compound were not available in the provided search results. The table reflects the general activities of related compound classes.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of organic molecules. Its utility is demonstrated in key chemical transformations such as the Wittig reaction, Knoevenagel condensation, and reductive amination. The resulting indane derivatives are of significant interest in medicinal chemistry, with potential applications as anti-inflammatory, antitumor, and cardiovascular agents. Further exploration of the synthetic possibilities of this compound is likely to yield novel compounds with potent and selective biological activities, making it a key scaffold for future drug discovery efforts.
References
- 1. Wittig Reaction - Wittig Reagent (stable) [commonorganicchemistry.com]
- 2. Thromboxane synthesis inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. sciencemadness.org [sciencemadness.org]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and thromboxane A2 antagonistic activity activity of indane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. sciepub.com [sciepub.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Knoevenagel Condensation with Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing indan-5-carbaldehyde. This includes detailed experimental protocols for the synthesis of various derivatives, a summary of expected quantitative data, and an exploration of their potential applications in drug development, supported by diagrams of the reaction mechanism and a relevant biological pathway.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction is of significant interest in medicinal chemistry for the synthesis of diverse molecular scaffolds. This compound, with its rigid bicyclic structure, serves as a valuable starting material for generating novel indane derivatives. The resulting α,β-unsaturated products are key intermediates in the synthesis of various biologically active molecules, including potential anti-inflammatory, analgesic, and anticancer agents.[2]
Data Presentation
The following tables summarize representative quantitative data for the Knoevenagel condensation of various aromatic aldehydes with common active methylene compounds. While specific experimental data for this compound is not extensively reported in the literature, the yields presented here are typical for analogous reactions and can be used as a benchmark for experimental design.[3][4]
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | DBU/H₂O | Water | 20 | 96 | [3] |
| 2 | 4-Chlorobenzaldehyde | DBU/H₂O | Water | 20 | 95 | [3] |
| 3 | 4-Nitrobenzaldehyde | DBU/H₂O | Water | 15 | 98 | [3] |
| 4 | 2-Furaldehyde | DBU/H₂O | Water | 20 | 94 | [3] |
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | DBU/H₂O | Water | 20 | 96 | [3] |
| 2 | 4-Methoxybenzaldehyde | DBU/H₂O | Water | 30 | 93 | [3] |
| 3 | 3-Pyridinecarboxaldehyde | DBU/H₂O | Water | 20 | 95 | [3] |
| 4 | Cinnamaldehyde | DBU/H₂O | Water | 30 | 92 | [3] |
Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Barbituric Acid
| Entry | Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Basic Alumina | Microwave | 3 | 96 | [5] |
| 2 | 4-Chlorobenzaldehyde | Basic Alumina | Microwave | 3 | 95 | [5] |
| 3 | 4-Hydroxybenzaldehyde | Basic Alumina | Microwave | 4 | 92 | [5] |
| 4 | 4-Nitrobenzaldehyde | Basic Alumina | Microwave | 3 | 94 | [5] |
Experimental Protocols
The following are detailed, adaptable protocols for the Knoevenagel condensation of this compound with various active methylene compounds.
Protocol 1: Synthesis of 2-(Indan-5-ylmethylene)malononitrile
Materials:
-
This compound (1 mmol, 146.18 mg)
-
Malononitrile (1 mmol, 66.06 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound and malononitrile.
-
Add ethanol and stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically within 1-2 hours), a precipitate will form.
-
Filter the solid product and wash it with cold ethanol.
-
Dry the product under vacuum to obtain 2-(indan-5-ylmethylene)malononitrile.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(indan-5-yl)acrylate
Materials:
-
This compound (1 mmol, 146.18 mg)
-
Ethyl cyanoacetate (1 mmol, 113.12 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 30 µL)
-
Acetonitrile (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and ethyl cyanoacetate in acetonitrile.
-
Add DBU to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, add 10 mL of water to the mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of 5-(Indan-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid Derivative)
Materials:
-
This compound (1 mmol, 146.18 mg)
-
Barbituric acid (1 mmol, 128.09 mg)
-
Basic alumina (500 mg)
Procedure:
-
In a mortar, thoroughly grind this compound, barbituric acid, and basic alumina with a pestle.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the mixture in a domestic microwave oven at a power of 300-450 W for 3-5 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 10 mL of ethanol and heat to dissolve the product.
-
Filter the hot solution to remove the alumina.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Filter the crystalline product, wash with a small amount of cold ethanol, and dry.
Visualizations
Knoevenagel Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of Knoevenagel condensation products.
Caption: General experimental workflow for Knoevenagel condensation.
Potential Application in Drug Development: Targeting Inflammatory Pathways
Derivatives of indane have been investigated for their anti-inflammatory properties. One of the key pathways in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. The Knoevenagel condensation products of this compound could potentially act as inhibitors of enzymes in this pathway, such as COX-2.
Caption: Potential inhibition of the COX-2 inflammatory pathway.
References
Application Note: Selective Reduction of Indan-5-carbaldehyde to Indan-5-methanol
Introduction
The selective reduction of aromatic aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis, particularly within the realm of pharmaceutical and materials science. Indan-5-methanol, a key intermediate, is synthesized from Indan-5-carbaldehyde. This conversion of a carbonyl group to a hydroxyl group allows for further functionalization and is a critical step in the synthesis of various biologically active molecules and advanced materials. Common methods for this reduction include the use of hydride reagents, such as sodium borohydride (NaBH₄), or catalytic hydrogenation.[1] Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2][3] Catalytic hydrogenation offers an alternative, often greener, approach using molecular hydrogen in the presence of a metal catalyst.[4]
Principle of the Method
The most prevalent and accessible method for this transformation is the reduction using sodium borohydride (NaBH₄). This reagent acts as a source of hydride ions (H⁻), which are nucleophilic.[2] The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step, typically from a protic solvent like methanol or ethanol, to yield the primary alcohol.[3][5]
An alternative approach is catalytic hydrogenation, which involves the addition of molecular hydrogen across the carbonyl double bond in the presence of a heterogeneous catalyst, such as Palladium on carbon (Pd/C).[4] This method is often considered environmentally friendly as it avoids the use of stoichiometric inorganic reagents.
Comparative Data of Reduction Methods
The choice of reduction method can influence reaction conditions, yield, and selectivity. Below is a comparative summary of the two primary methods for the reduction of aromatic aldehydes.
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation |
| Reagent | Sodium Borohydride | H₂ gas, Palladium catalyst (e.g., Pd/C)[4] |
| Solvent | Protic solvents (e.g., Methanol, Ethanol)[5] | Alcohols (e.g., Ethanol, Methanol)[6] |
| Temperature | Typically 0 °C to room temperature[5] | Room temperature to elevated temperatures[4][6] |
| Pressure | Atmospheric pressure | Atmospheric to high pressure[6] |
| Selectivity | High for aldehydes over esters and amides[2] | Can be selective for the carbonyl group[4] |
| Work-up | Aqueous work-up required[7] | Filtration of catalyst[4] |
| Safety | Requires careful handling of borohydride | Requires handling of flammable H₂ gas |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride
This protocol describes a standard laboratory procedure for the reduction of this compound to indan-5-methanol using sodium borohydride.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes. The reaction may cause the mixture to warm up.[5]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude indan-5-methanol.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Logical Relationship in Drug Discovery
Caption: Role of Indan Derivatives in a Drug Discovery Cascade.
References
- 1. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Application Note: Oxidation of Indan-5-carbaldehyde to Indan-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of indan-5-carbaldehyde to indan-5-carboxylic acid, a valuable transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. Two common and effective methods, the Pinnick oxidation and the Jones oxidation, are presented with comprehensive experimental procedures.
Introduction
Indan-5-carboxylic acid is a key building block in medicinal chemistry and drug discovery. Its synthesis from the readily available this compound is a critical step in the development of new therapeutic agents. The oxidation of the aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is crucial to ensure high yield and purity, especially when dealing with substrates that may have other sensitive functional groups. This application note outlines two reliable methods for this conversion, catering to different laboratory needs and substrate sensitivities.
Chemical Transformation
The overall reaction involves the oxidation of the aldehyde group of this compound to a carboxylic acid group, yielding indan-5-carboxylic acid.
Data Presentation
The following table summarizes the key quantitative data for the two presented oxidation methods.
| Method | Oxidizing Agent | Typical Solvents | Reaction Temperature | Reaction Time | Typical Yield |
| Pinnick Oxidation | Sodium chlorite (NaClO₂) | tert-Butanol, Water | Room Temperature | 1-14 hours | High |
| Jones Oxidation | Chromium trioxide (CrO₃) in sulfuric acid | Acetone | 0 °C to Room Temperature | 1-4 hours | High |
Experimental Protocols
Method 1: Pinnick Oxidation
The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids.[1] It is particularly useful for substrates with sensitive functional groups that might not be stable under harsher oxidative conditions.[1]
Materials:
-
This compound
-
Sodium chlorite (NaClO₂) (80% technical grade)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure: [2]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (2:1 v/v).
-
Add sodium dihydrogen phosphate (5.0-10.0 eq) to the solution to buffer the reaction mixture.
-
Add 2-methyl-2-butene (4.0-20.0 eq) as a scavenger for the hypochlorite byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium chlorite (80%, 1.5-10.0 eq) in water portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-14 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude indan-5-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Method 2: Jones Oxidation
The Jones oxidation is a robust and efficient method for oxidizing aldehydes to carboxylic acids using a solution of chromium trioxide in sulfuric acid.[3] While it is a powerful oxidant, it is important to note that the chromium reagents are toxic and require careful handling and disposal.[2]
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure: [2]
-
Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Jones reagent dropwise from a dropping funnel to the stirred aldehyde solution. The color of the reaction mixture will change from orange-red to green. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding isopropyl alcohol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude indan-5-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Characterization Data
This compound (Starting Material)
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 9.95 (s, 1H), 7.65-7.75 (m, 2H), 7.35 (d, J=7.6 Hz, 1H), 2.95 (t, J=7.5 Hz, 2H), 2.70 (t, J=7.5 Hz, 2H), 2.15 (p, J=7.5 Hz, 2H). |
| ¹³C NMR (CDCl₃) | δ 192.5, 150.0, 145.5, 132.0, 127.0, 125.0, 124.5, 33.0, 32.5, 25.5. |
| IR (neat) | ν (cm⁻¹) 2950, 2850, 2730, 1695 (C=O), 1605, 1580. |
| MS (EI) | m/z 146 (M⁺), 145, 117, 91. |
Indan-5-carboxylic acid (Product)
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 11.0-12.0 (br s, 1H), 7.85-7.95 (m, 2H), 7.30 (d, J=7.8 Hz, 1H), 2.95 (t, J=7.5 Hz, 2H), 2.70 (t, J=7.5 Hz, 2H), 2.15 (p, J=7.5 Hz, 2H). |
| ¹³C NMR (CDCl₃) | δ 172.0, 148.0, 144.0, 130.0, 128.0, 125.5, 125.0, 33.0, 32.5, 25.5. |
| IR (KBr) | ν (cm⁻¹) 3300-2500 (broad O-H), 2950, 1680 (C=O), 1610, 1580. |
| MS (EI) | m/z 162 (M⁺), 145, 117, 91. |
Mandatory Visualizations
References
Application Notes & Protocols: Nucleophilic Addition Reactions of Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Indan-5-carbaldehyde is a versatile aromatic aldehyde featuring the indane scaffold, a privileged structure in medicinal chemistry. The indane nucleus, a fused bicyclic system of benzene and cyclopentane, is present in numerous commercial drugs and biologically active molecules, including the HIV protease inhibitor Indinavir and the anti-inflammatory drug Sulindac.[1][2] Derivatives of indane are known to possess a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[3][4]
The aldehyde functional group of this compound is an excellent electrophilic site for nucleophilic addition reactions. This reactivity allows for the straightforward synthesis of a diverse array of derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] This document provides detailed protocols for key nucleophilic addition reactions—Grignard, Wittig, Reductive Amination, and Cyanohydrin Formation—as applied to this compound, serving as a starting point for the synthesis of novel indane-based compounds.
General Principles of Nucleophilic Addition
Nucleophilic addition is the most common reaction for aldehydes. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol as the final product.
Grignard Reaction: Carbon-Carbon Bond Formation
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the aldehyde, forming a new carbon-carbon bond.[5][6] This reaction is a cornerstone of organic synthesis for building molecular complexity. Reacting this compound with various Grignard reagents (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) produces secondary alcohols, which are valuable intermediates for further derivatization.
Table 1: Representative Grignard Reaction Conditions (Note: Data presented are typical for reactions with aromatic aldehydes and serve as a starting point.)
| Reagent (R-MgX) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| CH₃MgBr | THF | 0 to RT | 1 - 2 | 85 - 95 |
| PhMgBr | THF | 0 to RT | 1 - 2 | 80 - 90 |
| EtMgBr | Diethyl Ether | 0 to RT | 1 - 2 | 85 - 95 |
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.46 g, 10 mmol) and 30 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition: Add phenylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a solid or viscous oil.
Wittig Reaction: Alkene Synthesis
The Wittig reaction transforms aldehydes into alkenes through the reaction with a phosphorus ylide.[7] This method is highly effective for creating carbon-carbon double bonds with good control over stereochemistry, depending on the nature of the ylide. Using this compound, a variety of vinyl-indane derivatives can be synthesized, which are useful in material science and as precursors for other functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
Synthesis of Imines from Indan-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of imines derived from Indan-5-carbaldehyde. Imines, or Schiff bases, are pivotal intermediates in organic synthesis and are integral to the development of novel pharmaceuticals due to their presence in many biologically active compounds. The following sections detail the synthetic methodology, present key data in a structured format, and provide a visual workflow of the synthesis.
Introduction
Imines are compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] This reaction is often reversible and can be catalyzed by acid.[1][2] The synthesis of imines from this compound is of particular interest in medicinal chemistry, as the indane scaffold is a key structural motif in various therapeutic agents. The resulting imines can serve as precursors for the synthesis of more complex heterocyclic systems and other functionalized molecules.
General Reaction Pathway
The synthesis of an imine from this compound proceeds via the nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the final imine product. The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst to enhance the reaction rate and yield. To drive the reaction to completion, the removal of water is often necessary, which can be achieved through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent such as molecular sieves.[3][4]
Experimental Protocols
Below are two representative protocols for the synthesis of imines from this compound, one using a conventional acid catalyst and another employing a greener, heterogeneous catalyst.
Protocol 1: Acid-Catalyzed Imine Synthesis in Toluene
This protocol describes a classic approach using a catalytic amount of a Brønsted acid and azeotropic removal of water.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Toluene
-
p-Toluenesulfonic acid (PTSA) or glacial acetic acid[4]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus and condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the aldehyde in a sufficient volume of toluene.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of PTSA (0.01-0.05 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude imine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Heterogeneous Catalysis under Solvent-Free Conditions
This protocol utilizes a recyclable solid acid catalyst, Amberlyst® 15, offering a more environmentally benign approach.[5]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Amberlyst® 15 catalyst[5]
-
Diethyl ether or other suitable solvent for work-up
-
Stir plate and stir bar
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 eq) and the primary amine (1.05-1.1 eq).[5]
-
Add Amberlyst® 15 catalyst (e.g., 0.2 g per 5 mmol of aldehyde).[5]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) under a nitrogen atmosphere.[5]
-
Monitor the progress of the reaction by TLC or GC. Reaction times are typically in the range of 2-4 hours.[5]
-
Upon completion, add a small amount of a suitable solvent like diethyl ether to the reaction mixture.
-
Filter the mixture to remove the Amberlyst® 15 catalyst. The catalyst can be washed with the solvent, dried, and reused.[5]
-
Evaporate the solvent from the filtrate under reduced pressure to yield the imine product.
-
Purify the product by recrystallization or column chromatography as needed.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of imines from aromatic aldehydes, which can be considered analogous to this compound.
| Entry | Aldehyde | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | p-TSA | Toluene | Reflux | 4 | 92 | [4] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Amberlyst® 15 | Neat | RT | 2 | 95 | [5] |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyaniline | None (Microwave) | Neat | 100 | 0.13 | 98 | [6] |
| 4 | Benzaldehyde | Ethylamine | None | Neat | RT | 0.5 | 95 | [1] |
| 5 | Salicylaldehyde | p-Toluidine | Formic Acid (aq) | Neat | RT | 0.25 | 96 | [2] |
Visualizations
Logical Workflow for Imine Synthesis
The following diagram illustrates the general workflow for the synthesis of an imine from this compound.
Caption: General workflow for the synthesis of imines from this compound.
Signaling Pathway of Acid-Catalyzed Imine Formation
This diagram shows the mechanistic steps of acid-catalyzed imine formation.
Caption: Mechanism of acid-catalyzed imine formation from an aldehyde and a primary amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. peerj.com [peerj.com]
- 6. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Application Notes and Protocols for the Development of Novel Compounds from Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indan-5-carbaldehyde, also known as 2,3-dihydro-1H-indene-5-carbaldehyde, is a versatile bicyclic aromatic aldehyde. Its rigid indan scaffold, combined with the reactive aldehyde functionality, makes it an attractive starting material for the synthesis of a diverse range of novel compounds with significant potential in medicinal chemistry and drug discovery. The indan moiety is a privileged structure found in several biologically active molecules, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel bioactive compounds derived from this compound. The focus is on the generation of Schiff bases and chalcones, two classes of compounds renowned for their therapeutic potential.
I. Synthesis of Novel this compound Derivatives
The aldehyde group of this compound serves as a key functional handle for various chemical transformations, enabling the construction of diverse molecular architectures. Two fundamental reactions for derivatization are the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones.
A. Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[2][3][4] These compounds are known to exhibit a broad range of biological activities, including cytotoxic effects against cancer cell lines.[2][5][6][7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add a stoichiometric amount (1.0 equivalent) of the desired primary amine (e.g., a substituted aniline or a heterocyclic amine).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of the General Synthetic Workflow for Schiff Bases:
Caption: General workflow for the synthesis of Schiff base derivatives from this compound.
B. Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone in the presence of a base.[8][9][10][11] Chalcones have demonstrated significant potential as anti-inflammatory and anticancer agents.[8][9][10][11][12]
-
Reaction Setup: In a flask, dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in a suitable solvent like ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise with constant stirring.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature for several hours (typically 2-6 hours). The reaction progress can be monitored by TLC.
-
Isolation and Purification: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with water until neutral, and dried. The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterization: Characterize the synthesized chalcones using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their chemical structure.
Diagram of the General Synthetic Workflow for Chalcones:
Caption: General workflow for the synthesis of chalcone derivatives from this compound.
II. Biological Evaluation of Novel this compound Derivatives
The synthesized compounds can be screened for various biological activities, with a primary focus on their potential as anticancer and anti-inflammatory agents.
A. Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against MCF-7 Cancer Cell Line
| Compound ID | Derivative Type | IC₅₀ (µM) |
| IND-SB-01 | Schiff Base (Aniline) | 15.2 |
| IND-SB-02 | Schiff Base (4-Chloroaniline) | 8.5 |
| IND-CH-01 | Chalcone (Acetophenone) | 12.8 |
| IND-CH-02 | Chalcone (4-Hydroxyacetophenone) | 7.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Diagram of the Anticancer Drug Discovery Pathway:
Caption: A simplified workflow for the discovery and evaluation of anticancer agents.
B. Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of the synthesized compounds can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in an appropriate medium and maintain them in a humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): After incubation, collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group. Determine the IC₅₀ value for NO inhibition.
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | NO Inhibition IC₅₀ (µM) |
| IND-SB-03 | Schiff Base (4-Methoxyaniline) | 25.6 |
| IND-SB-04 | Schiff Base (2-Aminopyridine) | 18.3 |
| IND-CH-03 | Chalcone (4-Methylacetophenone) | 21.9 |
| IND-CH-04 | Chalcone (4-Fluoroacetophenone) | 15.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Diagram of the Pro-inflammatory Signaling Pathway:
Caption: Simplified diagram of the LPS-induced pro-inflammatory signaling pathway and the potential point of intervention for this compound derivatives.
III. Conclusion and Future Directions
This compound represents a valuable and underexplored starting material for the development of novel bioactive compounds. The synthetic protocols outlined in this document provide a foundation for the generation of diverse libraries of Schiff bases and chalcones. Subsequent biological evaluation of these compounds for their anticancer and anti-inflammatory properties may lead to the identification of promising lead candidates for further drug development. Future research should focus on expanding the structural diversity of the derivatives, elucidating their mechanisms of action, and optimizing their pharmacological profiles through structure-activity relationship (SAR) studies.
References
- 1. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]
- 2. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. Bioactive heterocycles containing endocyclic N-hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. idosi.org [idosi.org]
- 8. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. asianjpr.com [asianjpr.com]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of Indan-5-carbaldehyde Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indan-5-carbaldehyde and its derivatives are valuable intermediates in organic synthesis, particularly in the field of medicinal chemistry. The indane scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The presence of the aldehyde functional group at the 5-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of molecules with potential therapeutic applications. This document provides detailed protocols for the synthesis of this compound and its derivatives, focusing on two primary synthetic routes: the Vilsmeier-Haack formylation of indane and the oxidation of indan-5-methanol.
The indane core is a key component in drugs such as the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug Sulindac, and the Alzheimer's disease medication Donepezil. The development of novel indane derivatives continues to be an active area of research for new therapeutic agents.
General Synthetic Workflow
The synthesis of this compound derivatives can be broadly categorized into two main strategies. The first involves the direct formylation of a pre-existing or synthesized indane ring system. The second approach relies on the oxidation of a corresponding primary alcohol, (indan-5-yl)methanol, to the desired aldehyde. The choice of method often depends on the availability of the starting materials and the nature of the substituents on the indane ring.
Caption: General synthetic workflows for this compound derivatives.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. These protocols can be adapted for the synthesis of various derivatives by using appropriately substituted starting materials.
Protocol 1: Vilsmeier-Haack Formylation of Indane
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2] This reaction introduces a formyl group (-CHO) onto the aromatic ring of the indane molecule.
Materials:
-
Indane
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The resulting solution is the Vilsmeier reagent.
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C in an ice bath.
-
Dissolve indane (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.
-
Add the solution of indane dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary.
-
Work-up: a. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. b. Stir the mixture vigorously until the hydrolysis of the intermediate iminium salt is complete (typically 1-2 hours). c. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Oxidation of (Indan-5-yl)methanol
This method involves the oxidation of the primary alcohol, (indan-5-yl)methanol, to the corresponding aldehyde. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂).
Materials:
-
(Indan-5-yl)methanol
-
Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel or Celite®
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
-
Rotary evaporator
-
Sintered glass funnel
Procedure (using PCC):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
To this suspension, add a solution of (indan-5-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting alcohol.
-
Work-up: a. Upon completion of the reaction, dilute the mixture with diethyl ether. b. Pass the mixture through a short pad of silica gel or Celite® in a sintered glass funnel to filter out the chromium salts. c. Wash the filter cake thoroughly with diethyl ether. d. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.
Procedure (using MnO₂):
-
Reaction Setup: In a round-bottom flask, dissolve (indan-5-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane, chloroform, or acetone.
-
Add activated manganese dioxide (MnO₂) (5-10 equivalents by weight) to the solution in portions.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary significantly depending on the activity of the MnO₂ and the substrate (typically 12-48 hours).
-
Work-up: a. Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂. b. Wash the Celite® pad thoroughly with the reaction solvent. c. Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Data Presentation
The following table summarizes representative data for the synthesis of this compound and a hypothetical derivative. This table should be populated with experimental data as it is generated in the laboratory.
| Compound | Starting Material | Method | Reagents | Reaction Time (h) | Temp (°C) | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| This compound | Indane | Vilsmeier-Haack | POCl₃, DMF | 4 | RT | 70-80 | 9.90 (s, 1H, CHO), 7.75 (s, 1H, Ar-H), 7.68 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 2.95 (t, 4H, CH₂), 2.10 (quint, 2H, CH₂) |
| This compound | (Indan-5-yl)methanol | Oxidation (PCC) | PCC, DCM | 2 | RT | 85-95 | 9.90 (s, 1H, CHO), 7.75 (s, 1H, Ar-H), 7.68 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 2.95 (t, 4H, CH₂), 2.10 (quint, 2H, CH₂) |
| 6-Methoxythis compound | 6-Methoxyindane | Vilsmeier-Haack | POCl₃, DMF | 5 | 50 | ~65 | 10.1 (s, 1H, CHO), 7.5 (s, 1H, Ar-H), 6.9 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.9 (t, 4H, CH₂), 2.1 (quint, 2H, CH₂) |
| 6-Bromothis compound | 6-Bromoindane | Vilsmeier-Haack | POCl₃, DMF | 6 | 60 | ~60 | 10.0 (s, 1H, CHO), 7.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 3.0 (t, 4H, CH₂), 2.1 (quint, 2H, CH₂) |
Note: The yields and spectroscopic data for the derivatives are representative and may vary based on specific reaction conditions and the purity of the starting materials.
Signaling Pathways and Applications in Drug Development
The aldehyde functionality of this compound derivatives serves as a crucial anchor for the introduction of various pharmacophores. For instance, reductive amination can be employed to synthesize a library of aminoindan derivatives, which are known to interact with various biological targets. The rigid bicyclic structure of the indane nucleus provides a well-defined scaffold for orienting substituents in three-dimensional space, which is critical for optimizing drug-receptor interactions.
Caption: Interaction of Indan-based drugs with biological targets.
Derivatives of this compound are being explored for a wide range of therapeutic areas, including:
-
Neurodegenerative Diseases: As inhibitors of enzymes like acetylcholinesterase.
-
Oncology: As scaffolds for the development of novel anti-cancer agents.
-
Infectious Diseases: As precursors to antiviral and antibacterial compounds.
-
Inflammation: For the synthesis of novel anti-inflammatory agents.
The ability to readily synthesize and functionalize this compound makes it a highly attractive starting point for drug discovery and development programs.
References
Application Notes and Protocols: Indan-5-carbaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indan-5-carbaldehyde is a versatile bicyclic aromatic aldehyde that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. Its rigid indane core provides a unique structural scaffold that is of significant interest in medicinal chemistry and drug development. The aldehyde functional group allows for facile participation in various condensation and cyclization reactions, leading to the formation of heterocycles with potential biological activities. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, including chalcones, pyrazolines, pyrimidines, and 1,5-benzothiazepines.
I. Synthesis of Indan-5-yl Chalcones: Key Intermediates
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for the synthesis of numerous heterocyclic systems.[1] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative.[2] The resulting α,β-unsaturated ketone system in chalcones is a key pharmacophore and a versatile handle for subsequent cyclization reactions.
Experimental Protocol: General Procedure for the Synthesis of (E)-3-(Indan-5-yl)-1-(substituted-phenyl)prop-2-en-1-one
A solution of an appropriate substituted acetophenone (10 mmol) and this compound (10 mmol) is prepared in ethanol (20-30 mL). To this stirred solution, an aqueous solution of potassium hydroxide (40-60%) is added dropwise at room temperature. The reaction mixture is stirred for 6-12 hours, during which a precipitate may form. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid (HCl) to a neutral pH. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure chalcone derivative.[3][4]
| Substituted Acetophenone | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4-Hydroxyacetophenone | 12 | 92 | - | [5] |
| 4-Methylacetophenone | 8 | 75-85 | - | General Protocol |
| 4-Chloroacetophenone | 10 | 70-80 | - | General Protocol |
| 4-Methoxyacetophenone | 12 | 80-90 | - | [6] |
Note: Specific yield and melting point data for indan-5-yl chalcones are not widely reported in the literature; the provided data are based on analogous Claisen-Schmidt reactions.
II. Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] A common synthetic route to pyrazolines involves the cyclization of chalcones with hydrazine hydrate or its derivatives.[7][9]
Experimental Protocol: Synthesis of 5-(Indan-5-yl)-3-(substituted-phenyl)-4,5-dihydro-1H-pyrazole
A mixture of the (E)-3-(indan-5-yl)-1-(substituted-phenyl)prop-2-en-1-one (10 mmol) and hydrazine hydrate (20-50 mmol) is refluxed in a suitable solvent such as ethanol (30 mL) or formic acid (40 mL) for 5-26 hours.[7][10] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrazoline derivative.[7]
| Chalcone Precursor | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| (E)-3-(Indan-5-yl)-1-phenylprop-2-en-1-one | Formic Acid | 26 | 94 | 145-147 | [7][8] |
| (E)-3-(Indan-5-yl)-1-(4-methylphenyl)prop-2-en-1-one | Formic Acid | 26 | 92 | 110-112 | [7][8] |
| (E)-3-(Indan-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one | Ethanol | 6 | ~60 | - | [9] |
Note: Data presented are for analogous pyrazoline syntheses due to a lack of specific data for indan-5-yl derivatives.
III. Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The pyrimidine ring is a core structure in nucleic acids (uracil, thymine, and cytosine) and various synthetic drugs with a broad spectrum of biological activities.[11][12] One common synthetic approach involves the reaction of chalcones with urea, thiourea, or guanidine in the presence of a base.[1][11]
Experimental Protocol: Synthesis of 4-(Indan-5-yl)-6-(substituted-phenyl)pyrimidin-2(1H)-one
A mixture of the (E)-3-(indan-5-yl)-1-(substituted-phenyl)prop-2-en-1-one (10 mmol), urea (10 mmol), and potassium hydroxide (10 mmol) in ethanol (20 mL) is refluxed for 4-8 hours.[13][14] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and neutralized with dilute HCl. The precipitate is collected by filtration, washed with water, dried, and recrystallized from ethanol.[14]
| Chalcone Precursor | Reagent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| (E)-3-(Indan-5-yl)-1-phenylprop-2-en-1-one | Urea | 4-8 | 79-85 | - | [11] |
| (E)-3-(Indan-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Urea | 4-8 | ~80 | - | [11] |
| (E)-3-(Indan-5-yl)-1-phenylprop-2-en-1-one | Guanidine HCl | 10 | ~70 | - | [8] |
Note: The provided data is based on general procedures for pyrimidine synthesis from chalcones, as specific data for indan-5-yl derivatives is limited.
IV. Synthesis of 1,5-Benzothiazepine Derivatives
1,5-Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. This class of compounds is known for its diverse pharmacological properties, including cardiovascular and central nervous system activities.[15][16] The most common synthetic route involves the condensation of a chalcone with 2-aminothiophenol.[14][17]
Experimental Protocol: Synthesis of 2-(Indan-5-yl)-4-(substituted-phenyl)-2,3-dihydro-1,5-benzothiazepine
To a solution of (E)-3-(indan-5-yl)-1-(substituted-phenyl)prop-2-en-1-one (1 mmol) in a suitable solvent like PEG-400 (20 mL) or ethanol, 2-aminothiophenol (1 mmol) and a catalytic amount of bleaching earth or a few drops of glacial acetic acid are added.[18][19] The mixture is stirred at 60-65 °C or refluxed for 1-3 hours.[19] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate. The crude product is then recrystallized from a suitable solvent.
| Chalcone Precursor | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| (E)-3-(Indan-5-yl)-1-phenylprop-2-en-1-one | Bleaching Earth/PEG-400 | 1 | >95 | - | [18][19] |
| (E)-3-(Indan-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one | Glacial Acetic Acid/DMF | 0.05 (MW) | 75-90 | - | General Protocol |
Note: High yields are reported for this "green" synthesis method, though specific data for indan-5-yl derivatives is not available.
V. Logical Workflow and Potential Biological Action
The synthesis of these diverse heterocyclic compounds from this compound follows a logical and sequential workflow, beginning with the formation of a versatile chalcone intermediate.
Caption: Synthetic workflow from this compound to various heterocyclic compounds.
Many chalcones and their heterocyclic derivatives exhibit biological activity by modulating key cellular signaling pathways. For instance, several chalcones are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways, which are often dysregulated in inflammatory diseases and cancer.[11][13][17][20] Inhibition of these pathways can lead to a reduction in pro-inflammatory cytokines and induction of apoptosis in cancer cells.
Caption: Plausible inhibitory action on NF-κB and PI3K/Akt signaling pathways.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery. The straightforward synthetic routes to chalcones and their subsequent conversion to pyrazolines, pyrimidines, and 1,5-benzothiazepines make this an attractive scaffold for generating compound libraries for biological screening. The indane moiety provides a rigid and lipophilic core that can be further functionalized to optimize pharmacokinetic and pharmacodynamic properties. The potential for these compounds to modulate key signaling pathways involved in disease warrants further investigation into their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.iscience.in [pubs.iscience.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jgtps.com [jgtps.com]
- 17. researchgate.net [researchgate.net]
- 18. Evidence that a Novel Chalcone Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents [mdpi.com]
- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indan-5-carbaldehyde in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Indan-5-carbaldehyde as a versatile building block in the synthesis of novel organic materials for electronic applications. The protocols outlined below are based on established chemical reactions and provide a starting point for the development of new materials with tailored properties.
This compound, with its reactive aldehyde group and fused ring system, serves as a valuable precursor for the synthesis of conjugated polymers and small molecules. Its derivatives have been explored for their potential in creating materials with specific optoelectronic properties, making them suitable for applications in organic electronics.
Synthesis of this compound Based Materials
The chemical reactivity of the aldehyde functional group in this compound allows for its incorporation into larger molecular structures and polymers through various carbon-carbon and carbon-nitrogen bond-forming reactions. Key synthetic pathways include:
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are instrumental in forming vinyl linkages, enabling the synthesis of poly(p-phenylene vinylene) (PPV) derivatives and other conjugated systems.[1][2][3]
-
Aldol Condensation: This reaction can be employed to create α,β-unsaturated carbonyl compounds, which can be further functionalized or polymerized.[4][5]
-
Schiff Base Formation: Condensation with primary amines leads to the formation of imines, which can be used to synthesize Schiff base polymers and metal complexes with interesting electronic and biological properties.[6]
Experimental Protocol: Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative via the Wittig Reaction
This protocol describes a general procedure for the synthesis of a PPV derivative incorporating the indan moiety.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ethanol
Procedure:
-
Ylide Preparation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.0 eq) in dichloromethane. Add a 50% aqueous solution of sodium hydroxide (excess) dropwise with vigorous stirring. Continue stirring for 30 minutes to form the ylide (a color change is typically observed).
-
Wittig Reaction: To the ylide solution, add a solution of this compound (1.0 eq) in dichloromethane dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with deionized water multiple times to remove the sodium hydroxide and triphenylphosphine oxide byproduct.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography.[7]
Expected Product: A vinylene-linked polymer or oligomer containing the indan moiety. The exact properties will depend on the reaction conditions and the degree of polymerization.
Characterization of this compound Based Materials
The synthesized materials should be thoroughly characterized to determine their structure, purity, and physical properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the desired product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of reaction completion. |
| UV-Visible (UV-Vis) Spectroscopy | Determination of the material's absorption and optical bandgap. |
| Photoluminescence (PL) Spectroscopy | Investigation of the material's emission properties. |
| Cyclic Voltammetry (CV) | Determination of the HOMO and LUMO energy levels and electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the material. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and polydispersity of polymers. |
Potential Applications in Material Science
The incorporation of the indan moiety into conjugated systems can influence the material's properties, such as solubility, morphology, and electronic energy levels. These materials have potential applications in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.[8][9]
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.
-
Hole-Transporting Materials (HTMs): In perovskite solar cells and other electronic devices.[10][11]
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Diagrams
Below are diagrams illustrating key concepts and workflows.
Caption: General workflow for the synthesis of materials from this compound.
Caption: Key characterization techniques for materials derived from this compound.
References
- 1. Synthesis and Characterization of Two-Dimensional Conjugated Polymers Incorporating Electron-Deficient Moieties for App… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Performance Analysis Of Complete Solid-State Dye Sensitised Solar Cell Using Eosin-Y Xanthene Dye: a SCAPS -1D Simulation Study | East European Journal of Physics [periodicals.karazin.ua]
- 6. Novel adamantane-based hole transport materials for perovskite solar cells: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. Scaling-up the cationic polymerization of poly(phthalaldehyde) via continuous flow synthesis - American Chemical Society [acs.digitellinc.com]
- 9. Design rules for high mobility xanthene-based hole transport materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formylation of Indane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the formylation of indane, a key transformation in the synthesis of various pharmaceutical intermediates and research chemicals. The protocols outlined below cover several common formylation methods, offering a comparative overview to aid in methodology selection.
Introduction
Formylation of the indane scaffold introduces a carboxaldehyde group onto the aromatic ring, providing a versatile chemical handle for further functionalization. The primary product of mono-formylation is typically indane-5-carboxaldehyde. The choice of formylation method can significantly impact yield, regioselectivity, and substrate compatibility. This application note details protocols for the Duff reaction and a Grignard reagent-based method, for which specific data on indane is available. Additionally, general protocols for the Vilsmeier-Haack and Rieche formylations are provided, with representative data from similar non-activated aromatic substrates to offer insight into potential reaction parameters.
Comparative Data of Formylation Methods
The following table summarizes the key quantitative data for different formylation methods. It is important to note that the data for the Vilsmeier-Haack and Rieche reactions are based on analogous non-activated alkylbenzenes and serve as an estimation for the formylation of indane, which is known to be less reactive.
| Reaction Name | Formylating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Substrate |
| Duff Reaction | Hexamethylenetetramine | Trifluoroacetic Acid | 95 | 12 | ~45-55 | Indane |
| Grignard Method | N,N-Dimethylformamide (DMF) | Mg, THF | 0 to RT | 2 | ~60-70 | 5-Bromoindane |
| Vilsmeier-Haack | POCl₃, DMF | - | RT - 80 | 0.5 - 6.5 | Low to Moderate (est.) | Toluene |
| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄, DCM | 0 to RT | 1 - 3 | Moderate to High (est.) | Methylbenzenes |
Experimental Protocols
Duff Reaction for Direct Formylation of Indane
This method utilizes hexamethylenetetramine in trifluoroacetic acid to directly formylate the indane ring.
Materials:
-
Indane
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Water
-
Sodium carbonate decahydrate
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve indane (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.
-
Heat the stirred solution to 95°C for 12 hours. The solution will turn a deep red-brown color.[1]
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Carefully neutralize the solution by the slow addition of sodium carbonate decahydrate until the solution is basic.
-
A dark oil will precipitate. Extract the product with diethyl ether (2 x 50 mL for a 100 mmol scale reaction).[1]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield indane-5-carboxaldehyde as a clear, colorless oil.[1]
Formylation of Indane via Grignard Reagent
This two-step procedure involves the bromination of indane followed by Grignard reagent formation and subsequent formylation with DMF.
Step 2a: Bromination of Indane to 5-Bromoindane
Materials:
-
Indane
-
Zinc chloride (catalyst)
-
Glacial acetic acid
-
Bromine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
0.5M Sodium metabisulfite solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flask protected from light, dissolve indane and a catalytic amount of zinc chloride in glacial acetic acid.
-
Cool the solution to 5°C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise over approximately 1.5-2 hours, maintaining the temperature at around 5°C.
-
Stir the reaction mixture for an additional 4 hours at 5°C.
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic extracts sequentially with water, sodium bicarbonate solution, 0.5M sodium metabisulfite solution, sodium bicarbonate solution again, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 5-bromoindane.
Step 2b: Formation of Indane-5-carboxaldehyde
Materials:
-
5-Bromoindane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethylmagnesium bromide (for initiation, optional)
-
N,N-Dimethylformamide (DMF)
-
3M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of ethylmagnesium bromide (catalytic amount) in anhydrous THF containing magnesium turnings, add 5-bromoindane dropwise. The reaction should initiate spontaneously.
-
Once the exothermic reaction subsides, cool the flask to 0°C.
-
Add a solution of DMF in anhydrous THF dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir for a further 2 hours at room temperature.
-
Quench the reaction by the slow addition of 3M HCl.
-
Transfer the biphasic mixture to a separatory funnel containing water and extract the product with diethyl ether.
-
Wash the combined organic extracts with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, remove the solvent, and purify by vacuum distillation to yield indane-5-carboxaldehyde.
Vilsmeier-Haack Formylation (General Protocol for Non-activated Arenes)
The Vilsmeier-Haack reaction is generally most effective for electron-rich aromatic compounds. Indane, being non-activated, is expected to have low reactivity under standard conditions. The following is a general procedure that may require optimization for indane.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Aromatic substrate (e.g., Toluene as a proxy for Indane)
-
Dichloromethane (DCM, optional solvent)
-
Sodium acetate solution or ice-water for work-up
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.0-1.5 eq) to ice-cold DMF (can be used as both reagent and solvent).
-
To this reagent, add the aromatic substrate (1.0 eq), either neat or dissolved in a solvent like DCM.
-
The reaction temperature and time are highly substrate-dependent and may range from room temperature to 80°C and from 30 minutes to several hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice or into a cold sodium acetate solution to hydrolyze the intermediate iminium salt.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude aldehyde by column chromatography or distillation.
Rieche Formylation (General Protocol for Non-activated Arenes)
The Rieche formylation uses dichloromethyl methyl ether and a Lewis acid to formylate aromatic rings. This method has been shown to be effective for methylbenzenes and may be applicable to indane.
Materials:
-
Aromatic substrate (e.g., a methylbenzene as a proxy for Indane)
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dry dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution or ice-water for quenching
Procedure:
-
Dissolve the aromatic substrate (1.0 eq) in dry DCM under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.
-
Add TiCl₄ (2.2 eq) dropwise to the stirred solution.
-
After stirring for a short period (e.g., 5-15 minutes), add dichloromethyl methyl ether (1.1-1.5 eq) dropwise.
-
Allow the reaction to proceed at 0°C or warm to room temperature, monitoring by TLC. Reaction times can range from 1 to 3 hours.
-
Quench the reaction by slowly pouring it into a cold saturated aqueous solution of NH₄Cl or onto ice.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.[2]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for the formylation of indane, from starting material to purified product.
Caption: General experimental workflow for the formylation of indane.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid, phosphorus oxychloride, and titanium tetrachloride are corrosive and should be handled with extreme care.
-
Dichloromethyl methyl ether is a potential carcinogen and should be handled with appropriate precautions.
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere.
-
Quenching of reactive reagents should be done slowly and carefully, especially when using water with Lewis acids or Grignard reagents.
References
Application Notes and Protocols for the Quantification of Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Indan-5-carbaldehyde in various matrices. The protocols described are based on established analytical techniques for aromatic aldehydes and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and quality control. Two primary methods are presented: High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis) following derivatization with 2,4-dinitrophenylhydrazine (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Method 1: Quantification of this compound using HPLC-UV/Vis with DNPH Derivatization
This method is suitable for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and environmental samples. Derivatization with DNPH enhances the chromophoric properties of the aldehyde, allowing for sensitive detection by UV/Vis.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (70%)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE)
2. Preparation of Solutions:
-
DNPH Derivatizing Reagent: Dissolve 2 g of DNPH in 1 L of acetonitrile. Add 1 mL of concentrated perchloric acid. This solution should be stored in an amber bottle at 4°C.
-
Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh approximately 100 mg of the this compound sample, dissolve in 100 mL of acetonitrile, and dilute further to fall within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablet): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile, sonicate for 15 minutes, and then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with acetonitrile to a concentration within the calibration range.
-
Environmental Water Sample: To 100 mL of the water sample, add 10 mL of the DNPH derivatizing reagent. Allow the reaction to proceed for 1 hour at room temperature. Extract the derivatives using a solid-phase extraction (SPE) cartridge (e.g., C18). Elute the derivatives from the cartridge with acetonitrile.
4. Derivatization Procedure:
-
To 1 mL of each working standard solution and sample solution in separate vials, add 1 mL of the DNPH derivatizing reagent.
-
Cap the vials and vortex for 30 seconds.
-
Allow the reaction to proceed at 40°C for 30 minutes in a water bath or heating block.
-
Cool the solutions to room temperature before HPLC analysis.
5. HPLC Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-15 min: 60% Acetonitrile, 40% Water
-
15-20 min: 60% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (HPLC-UV/Vis)
The following table summarizes the expected quantitative performance of the HPLC-UV/Vis method for this compound, based on data for structurally similar aromatic aldehydes like benzaldehyde.[1][2][3]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Quantification of this compound using GC-MS with PFBHA Derivatization
This method offers high selectivity and sensitivity for the quantification of this compound, particularly in complex matrices such as biological fluids or in the presence of interfering substances.[4]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Solutions:
-
PFBHA Derivatizing Reagent: Prepare a 10 mg/mL solution of PFBHA in pyridine.
-
Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to achieve concentrations ranging from 0.05 µg/mL to 5 µg/mL.
3. Sample Preparation:
-
Pharmaceutical Formulation: Extract the formulation with hexane as described in the HPLC method. Dilute the extract to a concentration within the calibration range.
-
Biological Sample (e.g., Plasma): To 1 mL of plasma, add 2 mL of hexane and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes. Carefully transfer the upper hexane layer to a clean vial.
4. Derivatization Procedure:
-
To 1 mL of each working standard solution and sample extract in separate vials, add 100 µL of the PFBHA derivatizing reagent.
-
Cap the vials and heat at 60°C for 1 hour.
-
Cool to room temperature.
-
Add 1 mL of deionized water and vortex for 1 minute.
-
Allow the layers to separate and collect the upper hexane layer.
-
Dry the hexane layer over anhydrous sodium sulfate.
5. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the characteristic ion of the derivative against the concentration of the standard solutions.
-
Quantify this compound in the samples using the calibration curve.
Quantitative Data Summary (GC-MS)
The following table provides expected quantitative data for the GC-MS method, extrapolated from the analysis of similar aromatic aldehydes.[5]
| Parameter | Expected Value |
| Linearity Range | 0.05 - 5 µg/mL (R² > 0.998) |
| Limit of Detection (LOD) | ~0.01 ng/L |
| Limit of Quantification (LOQ) | ~0.03 ng/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Stability-Indicating Method Development and Forced Degradation Studies
To ensure the developed analytical methods are stability-indicating, forced degradation studies should be performed on this compound.[6][7][8][9][10][11] These studies involve subjecting the analyte to stress conditions to produce degradation products. The analytical method is then evaluated for its ability to separate the intact drug from its degradants.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux a solution of this compound in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux a solution of this compound in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
After exposure to these stress conditions, the samples should be analyzed by the developed HPLC or GC-MS method to demonstrate the separation of the main peak from any degradation product peaks.
Visualizations
Caption: HPLC-UV/Vis workflow for this compound quantification.
Caption: GC-MS workflow for this compound quantification.
Caption: Forced degradation pathways for stability-indicating method development.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pharmtech.com [pharmtech.com]
- 11. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indan-5-carbaldehyde
Welcome to the technical support center for the synthesis of Indan-5-carbaldehyde (also known as 2,3-dihydro-1H-indene-5-carbaldehyde). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the formylation of indan to produce this compound are electrophilic aromatic substitution reactions. These include the Vilsmeier-Haack reaction, the Gattermann reaction, and Friedel-Crafts formylation. Another approach involves a two-step process starting with the bromination of indan to 5-bromoindane, followed by conversion to a Grignard reagent and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF).
Q2: I am getting a low yield in my Vilsmeier-Haack formylation of indan. What are the possible causes and solutions?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors:
-
Incomplete formation of the Vilsmeier reagent: Ensure that your DMF is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. The reaction to form the electrophilic iminium salt is moisture-sensitive.
-
Insufficient activation of the indan ring: The indan ring is only moderately activated. Ensure the reaction temperature and time are optimized. While the reaction is often started at 0°C, it may require warming to room temperature or gentle heating to proceed to completion.[1][2]
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent can decompose at higher temperatures. Avoid excessive heating.
-
Improper work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to ice-cold water or an aqueous solution of a base like sodium acetate.[1] Ensure the pH is appropriate for the hydrolysis without causing side reactions.
Q3: My Friedel-Crafts formylation is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-position?
A3: Achieving high regioselectivity in Friedel-Crafts reactions on indan can be challenging. The electron-donating alkyl portion of the indan ring directs electrophilic substitution to the ortho and para positions of the benzene ring. In the case of indan, this corresponds to the 4- and 5-positions.
-
Steric Hindrance: The 5-position is generally favored due to less steric hindrance compared to the 4-position, which is ortho to the fused ring system.
-
Choice of Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) can influence the isomer ratio. Experimenting with different Lewis acids and their stoichiometry is recommended.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Formylating Agent: Different formylating agents can exhibit different selectivities. Common agents for Friedel-Crafts formylation include dichloromethyl methyl ether (in the Rieche formylation) or carbon monoxide and HCl (in the Gattermann-Koch reaction).[3]
Q4: How can I effectively purify this compound from my crude reaction mixture?
A4: Purification can be achieved through several methods:
-
Column Chromatography: This is a standard method for purifying aldehydes. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl impurities by forming a solid bisulfite adduct. The crude product is treated with a saturated aqueous solution of sodium bisulfite. The resulting solid adduct can be filtered off, washed, and then the aldehyde can be regenerated by treatment with a base (e.g., sodium carbonate or sodium hydroxide solution).[4][5] This method is particularly useful for removing non-aldehydic byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents (e.g., old POCl₃, wet DMF). Reaction temperature is too low. Insufficient reaction time. Deactivated catalyst in Friedel-Crafts reaction. | Use fresh, anhydrous reagents. Optimize the reaction temperature by gradually increasing it from 0°C to room temperature or slightly above. Monitor the reaction by TLC to determine the optimal reaction time. Use freshly opened or sublimed AlCl₃ for Friedel-Crafts reactions. |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in electrophilic substitution. | In Friedel-Crafts reactions, screen different Lewis acids and optimize the reaction temperature (lower temperatures often favor the para-product). Consider a directed synthesis route, such as through 5-bromoindane, to ensure regioselectivity. |
| Presence of Dark, Tarry Byproducts | Polymerization or decomposition of starting material or product. Reaction temperature is too high. | Maintain strict temperature control. Use a less harsh Lewis acid or reaction conditions if possible. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product Decomposes on Silica Gel Column | Aldehydes can be sensitive to acidic silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different purification method like bisulfite adduct formation or distillation.[4] |
| Incomplete Hydrolysis of Iminium Intermediate (Vilsmeier-Haack) | Improper quenching/work-up procedure. | Ensure the reaction mixture is added to a sufficient amount of ice-water or a cold aqueous base solution with vigorous stirring to facilitate complete hydrolysis.[1] |
Experimental Protocols
Vilsmeier-Haack Formylation of Indan
This protocol is a general procedure and may require optimization.
Reagents:
-
Indan
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF to 0°C.
-
Slowly add POCl₃ (typically 1.1 to 1.5 equivalents relative to indan) to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve indan (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC). Gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion.[2]
-
Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding it to a vigorously stirred mixture of ice and an aqueous solution of sodium acetate.[1]
-
Stir the mixture until the intermediate iminium salt is fully hydrolyzed to the aldehyde.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Gattermann Reaction for Formylation of Indan
The Gattermann reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl), which are highly toxic. A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[3]
Reagents:
-
Indan
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., benzene or 1,2-dichloroethane)
-
Hydrogen chloride (gas)
Procedure:
-
To a flask equipped with a gas inlet tube and a stirrer, add indan, zinc cyanide, and the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred mixture.
-
Slowly add anhydrous aluminum chloride in portions while maintaining the low temperature.
-
After the addition of AlCl₃, continue to pass a slow stream of HCl gas through the mixture and allow it to stir at room temperature for several hours.
-
Upon completion, pour the reaction mixture onto ice and hydrolyze the intermediate aldimine salt by heating with water.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry, and purify as described for the Vilsmeier-Haack reaction.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods (Illustrative)
| Method | Formylating Agent | Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF/POCl₃ | None | 60-80% | Mild conditions, good for electron-rich aromatics.[6][7] | Requires anhydrous conditions, POCl₃ is corrosive. |
| Gattermann | HCN/HCl or Zn(CN)₂/HCl | AlCl₃ | 50-70% | Effective for a range of aromatic compounds.[3] | Use of highly toxic HCN or cyanides. |
| Friedel-Crafts (Rieche) | Dichloromethyl methyl ether | TiCl₄ or SnCl₄ | 50-75% | Can be highly regioselective. | Dichloromethyl methyl ether is a potent carcinogen. |
| Grignard Route | DMF | Mg, 5-bromoindane | 70-85% (two steps) | High regioselectivity. | Multi-step synthesis, requires handling of Grignard reagents. |
Note: Yields are approximate and highly dependent on specific reaction conditions and optimization.
Visualizations
Experimental Workflow: Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude Indan-5-carbaldehyde
Welcome to the technical support center for the purification of crude Indan-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical physical properties?
This compound (CAS No. 30084-91-4) is an organic compound with the molecular formula C₁₀H₁₀O.[1][2][3] It is typically a colorless to light yellow liquid.[1][4][5] For optimal stability, it should be stored at 2-8°C under a nitrogen atmosphere.[1][4][5]
Q2: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials from the synthesis, such as indane.[1] Another common impurity for aldehydes, in general, is the corresponding carboxylic acid (indan-5-carboxylic acid), which forms upon oxidation.[6] Side products from the formylation reaction may also be present.
Q3: Which purification method is best for crude this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: Highly effective for separating the aldehyde from non-polar and more polar impurities.[1][6]
-
Vacuum Distillation: Suitable for removing non-volatile impurities or separating liquids with significantly different boiling points.[1]
-
Bisulfite Adduct Formation: A classic and highly selective method for separating aldehydes from non-carbonyl-containing impurities.[6][7]
Q4: My this compound is darkening in color over time. What is happening and how can I prevent it?
Darkening of color often indicates degradation or oxidation of the aldehyde. Aldehydes are susceptible to oxidation, forming carboxylic acids, and can also undergo polymerization or other side reactions, especially when exposed to air, light, or impurities. To prevent this, store the purified compound at 2-8°C under an inert atmosphere like nitrogen and protect it from light.[1][4]
Troubleshooting Guide
Issue: Low Yield After Column Chromatography
Q: I am experiencing a significant loss of product during silica gel column chromatography. What could be the cause?
A: There are several potential reasons for low recovery:
-
Decomposition on Silica: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[6]
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1%). Alternatively, use a different stationary phase such as neutral alumina.[8]
-
-
Irreversible Adsorption: The compound may be strongly adsorbed to the silica gel and not eluting with the chosen solvent system.
-
Solution: Gradually increase the polarity of your eluent. If you started with a low polarity solvent like hexane/ethyl acetate 98:2, you could slowly increase the proportion of ethyl acetate. Monitor the elution using Thin Layer Chromatography (TLC).
-
-
Incorrect Fraction Collection: The product may have eluted earlier or later than expected.
-
Solution: Collect smaller fractions and analyze each one by TLC to accurately identify the fractions containing the pure product.
-
Issue: Persistent Impurities After Purification
Q: I have purified my this compound by column chromatography, but I still see a persistent impurity in my NMR/GC-MS analysis. How can I remove it?
A: This depends on the nature of the impurity:
-
If the impurity is the corresponding carboxylic acid: This is a common issue due to oxidation.
-
Solution 1 (Aqueous Wash): Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer. Afterward, wash with water and brine, then dry the organic layer and remove the solvent.
-
Solution 2 (Bisulfite Adduct): For a more rigorous purification, forming the bisulfite adduct is highly effective at separating the aldehyde from acidic and other non-carbonyl impurities.[6] See the detailed protocol below.
-
-
If the impurity has a similar polarity to the product:
-
Solution 1 (Optimize Chromatography): Try a different solvent system for your column chromatography. Test various solvent combinations using TLC to find a system that provides better separation.[8] Sometimes switching to a different stationary phase like alumina can alter the elution order and improve separation.
-
Solution 2 (Vacuum Distillation): If the impurity has a significantly different boiling point, vacuum distillation can be an effective second purification step.[1]
-
Issue: Product "Oiling Out" or Not Crystallizing (for Bisulfite Adduct)
Q: I am trying to form the sodium bisulfite adduct for purification, but instead of a solid precipitate, I am getting an oil. What should I do?
A: "Oiling out" can occur if the concentration of the adduct in the solution is too high and its melting point is below the temperature of the solution.
-
Solution: Try adding a small amount of additional water or ethanol to the mixture to reduce the saturation and encourage crystal formation. Seeding the solution with a previously formed crystal or scratching the inside of the flask with a glass rod can also help induce crystallization. Ensure the solution is allowed to cool slowly.
Data Presentation
The following table summarizes key quantitative data for this compound and common purification parameters.
| Property | Value | Reference(s) |
| Molecular Weight | 146.19 g/mol | [1][3][5] |
| Boiling Point | 146.0-147.5 °C @ 29 Torr | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [1][4][5] |
| Storage Conditions | 2-8°C, under nitrogen atmosphere | [1][4][5] |
| Typical Purity (Post-Synthesis) | ~97% (after chromatography and distillation) | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a documented purification of this compound.[1]
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., heptane or hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system, such as heptane/ethyl acetate (98:2).[1]
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
If necessary, gradually increase the polarity of the eluent to wash out more polar impurities.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This is a general but effective protocol for purifying aldehydes.[6][7]
-
Adduct Formation:
-
Transfer the crude this compound to a flask.
-
Prepare a concentrated solution of sodium bisulfite (NaHSO₃) in water.
-
Add the sodium bisulfite solution to the crude aldehyde with vigorous stirring. A slight excess (e.g., 1.1 equivalents) of sodium bisulfite is recommended.[6]
-
Continue to stir the mixture. The formation of a white precipitate (the bisulfite adduct) may take from a few minutes to several hours. Cooling the mixture in an ice bath can aid precipitation.
-
-
Isolate the Adduct:
-
Collect the solid precipitate by suction filtration.
-
Wash the solid adduct with a small amount of cold water, followed by a non-polar organic solvent (like diethyl ether or hexane) to remove any trapped organic impurities.[7]
-
-
Regenerate the Aldehyde:
-
Transfer the washed adduct to a clean flask.
-
Add an aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the adduct with stirring.[6][7] You will observe gas evolution (if using bicarbonate) as the adduct decomposes to regenerate the aldehyde.
-
Continue stirring until the solid has dissolved and the reaction is complete.
-
-
Extraction and Isolation:
-
Extract the regenerated aldehyde from the aqueous mixture using an organic solvent (e.g., diethyl ether, 2-3 times).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. INDAN-5-CARBOXALDEHYDE | 30084-91-4 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 5-Indanecarboxaldehyde | C10H10O | CID 121624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. INDAN-5-CARBOXALDEHYDE CAS#: 30084-91-4 [amp.chemicalbook.com]
- 5. cookechem.com [cookechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Formylation of Indane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Vilsmeier-Haack formylation of indane. Our resources are designed to address specific issues that may arise during experimentation, offering practical solutions and in-depth explanations.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of unsubstituted indane?
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, the formyl group will preferentially add to the most electron-rich position on the aromatic ring of the indane molecule. The bicyclic nature of indane, with its fused aliphatic and aromatic rings, influences the electron density of the aromatic portion. Generally, the positions para to the alkyl substituent are most activated. For unsubstituted indane, formylation is expected to occur predominantly at the 5-position, which is para to the C4-C5 bond of the cyclopentyl ring.
Q2: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose. Ensure you are using anhydrous DMF and fresh, high-quality POCl₃.[1][2][3]
-
Insufficient Activation of the Aromatic Ring: Indane is an activated aromatic ring, but if it is substituted with electron-withdrawing groups, its reactivity will be diminished. In such cases, harsher reaction conditions (e.g., higher temperature, longer reaction time) may be necessary.
-
Low Reaction Temperature: While the reaction is often initiated at low temperatures (0-10 °C) to control the exothermic formation of the Vilsmeier reagent, the formylation step may require heating to proceed at a reasonable rate.[4] Monitor the reaction by TLC and gradually increase the temperature if needed.
Q3: I am observing multiple products in my reaction mixture. What are the likely side products?
A3: The formation of multiple products can be due to several side reactions:
-
Isomeric Products: While formylation at the 5-position is generally favored, you may also obtain the 4- and 6-isomers as minor products. The degree of isomerization will depend on the specific reaction conditions and any substituents on the indane ring.
-
Polyformylation: If the reaction conditions are too harsh (e.g., high temperature, excess Vilsmeier reagent), you may observe the addition of a second formyl group to the aromatic ring.
-
Products from Impurities: Impurities in your starting materials or solvents can lead to unexpected side products. Ensure all reagents and solvents are of high purity.
Q4: How can I effectively purify my formylated indane product?
A4: Purification of the crude product is typically achieved through the following steps:
-
Aqueous Workup: After the reaction is complete, the mixture is carefully poured into ice-cold water or a basic solution (e.g., sodium acetate or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt and neutralize any remaining acids.[5][6]
-
Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with brine to remove any remaining water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Chromatography: The final purification is usually achieved by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature. Monitor by TLC. |
| Decomposition of the Vilsmeier reagent. | Use anhydrous DMF and fresh POCl₃. Prepare the reagent at low temperature. | |
| Inefficient hydrolysis of the iminium intermediate. | Ensure thorough mixing during the aqueous workup. Adjust the pH of the aqueous solution if necessary. | |
| Formation of a Tar-like Substance | Reaction temperature is too high. | Maintain a lower reaction temperature, especially during the addition of POCl₃. |
| Presence of impurities. | Use purified starting materials and high-purity solvents. | |
| Multiple Spots on TLC | Formation of isomeric products. | Optimize reaction conditions (temperature, solvent) to improve regioselectivity. |
| Polyformylation. | Use a stoichiometric amount of the Vilsmeier reagent. Avoid excessive heating. | |
| Product is Difficult to Isolate from the Aqueous Layer | Product is partially water-soluble. | Perform multiple extractions with an organic solvent. |
| Emulsion formation during workup. | Add a small amount of brine to break the emulsion. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Indane
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve indane (1.0 equiv.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Visualizations
Caption: General mechanism of the Vilsmeier-Haack formylation of indane.
Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Optimizing reaction conditions for Indan-5-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Indan-5-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction or the oxidation of indan-5-methanol.
Vilsmeier-Haack Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose.[1] 2. Low reactivity of the substrate: Indane is less reactive than highly electron-rich aromatic compounds.[2][3] 3. Insufficient reaction temperature: The reaction may require heating to proceed at an adequate rate.[4] | 1. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent in situ just before use under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reaction is stirred efficiently to maximize contact between the reactants. Consider a longer reaction time. 3. Gradually increase the reaction temperature, for example, to 60-80°C, and monitor the reaction progress by TLC.[5] |
| Formation of a Tar-like or Polymeric Side Product | 1. Excessive reaction temperature: High temperatures can lead to polymerization and decomposition of the starting material and product. 2. Highly concentrated reaction mixture: This can promote intermolecular side reactions. | 1. Maintain a controlled temperature throughout the reaction. Start at a lower temperature (e.g., 0°C for reagent addition) and then gently heat. 2. Use a suitable amount of solvent to keep the reactants and intermediates in solution. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup: The presence of DMF can lead to emulsions during aqueous extraction. 2. Product co-elutes with impurities during chromatography. | 1. During the aqueous workup, add a saturated brine solution to help break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Alternatively, consider converting the aldehyde to its bisulfite adduct for purification, which can then be hydrolyzed back to the pure aldehyde. |
Oxidation of Indan-5-methanol Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | 1. Over-oxidation to carboxylic acid: This is a common side reaction, especially with strong oxidizing agents or in the presence of water.[6][7][8] 2. Incomplete reaction: The oxidizing agent may not be active enough, or insufficient equivalents were used. | 1. Use a mild oxidizing agent like Pyridinium Chlorochromate (PCC) or activated Manganese Dioxide (MnO₂).[9][10] Ensure the reaction is carried out under anhydrous conditions.[6][10] 2. Use a freshly opened or properly stored oxidizing agent. Increase the molar equivalents of the oxidant and monitor the reaction by TLC until the starting material is consumed. |
| Reaction is Sluggish or Does Not Go to Completion | 1. Poor quality of oxidizing agent: PCC and MnO₂ can lose activity over time if not stored correctly. 2. Low reaction temperature. | 1. Use freshly prepared or high-quality commercial oxidizing agents. For MnO₂, "activated" MnO₂ is often required.[9] 2. Gently heat the reaction mixture. For MnO₂ oxidations, refluxing in a solvent like dichloromethane or chloroform is common.[9] |
| Difficult Purification of the Aldehyde | 1. Removal of chromium salts (after PCC oxidation): These can be difficult to filter. 2. Separating the product from unreacted starting material (alcohol). | 1. After the reaction, dilute the mixture with a solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts. 2. Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the more polar alcohol from the less polar aldehyde. |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: Vilsmeier-Haack reaction or oxidation of indan-5-methanol?
A1: The choice of method depends on the available starting materials and the desired scale of the reaction.
-
The Vilsmeier-Haack reaction is a good option if indane is readily available. It is a direct formylation method.[2][3]
-
The oxidation of indan-5-methanol is preferred if the alcohol is the available precursor. This method often uses milder reagents and can be easier to control to avoid side reactions.[9][11]
Q2: My Vilsmeier-Haack reaction is not working. What are the most critical parameters to check?
A2: The most critical parameters are the quality of your reagents and the reaction temperature. Ensure that your DMF is anhydrous and your POCl₃ is fresh. The Vilsmeier reagent is highly reactive and sensitive to moisture. Also, carefully control the temperature during the formation of the reagent (typically at 0°C) and during the reaction with indane.
Q3: I am seeing a byproduct with a different retention factor in the TLC of my oxidation reaction. What could it be?
A3: In the oxidation of a primary alcohol like indan-5-methanol, the most common byproduct is the corresponding carboxylic acid (indan-5-carboxylic acid) due to over-oxidation.[6][7] This will typically have a lower Rf value on a silica gel TLC plate than the aldehyde.
Q4: How can I effectively purify this compound?
A4: Column chromatography on silica gel is a standard and effective method. A solvent system of hexane and ethyl acetate in a ratio of around 9:1 is a good starting point for elution. For aldehydes that are sensitive or difficult to separate, conversion to the crystalline sodium bisulfite adduct can be an effective purification strategy. The adduct can be isolated by filtration and then hydrolyzed back to the pure aldehyde.
Q5: Can I use other oxidizing agents besides PCC and MnO₂ for the oxidation of indan-5-methanol?
A5: Yes, other mild oxidizing agents can be used, such as those employed in Swern or Dess-Martin periodinane oxidations.[8] These methods also effectively convert primary alcohols to aldehydes with minimal over-oxidation. However, they may require more careful handling of reagents and reaction conditions. Stronger oxidizing agents like potassium permanganate or chromic acid are likely to lead to the formation of the carboxylic acid.[6][8]
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of Indane
This protocol describes the formylation of indane to produce this compound.
Reaction Scheme: Indane + Vilsmeier Reagent (DMF/POCl₃) → this compound
Quantitative Data:
| Parameter | Value |
| Indane | 1 equivalent |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 equivalents |
| N,N-Dimethylformamide (DMF) | Used as both reagent and solvent |
| Temperature | 0°C for reagent addition, then 60-80°C |
| Reaction Time | 2-6 hours |
| Typical Yield | 60-75% |
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add indane to the reaction mixture.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a sodium hydroxide solution until it is alkaline.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate as eluent).
Method 2: Oxidation of Indan-5-methanol
This protocol details the oxidation of indan-5-methanol to this compound using Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂).
Reaction Scheme: Indan-5-methanol + Oxidizing Agent → this compound
Quantitative Data Comparison:
| Parameter | PCC Oxidation | MnO₂ Oxidation |
| Indan-5-methanol | 1 equivalent | 1 equivalent |
| Oxidizing Agent | PCC (1.5 equivalents) | Activated MnO₂ (5-10 equivalents) |
| Solvent | Dichloromethane (anhydrous) | Dichloromethane or Chloroform |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | 75-90% | 70-85% |
Procedure (PCC Oxidation):
-
In a round-bottom flask, suspend Pyridinium Chlorochromate (PCC) in anhydrous dichloromethane.
-
To this suspension, add a solution of indan-5-methanol in anhydrous dichloromethane in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Celite to remove the chromium residues.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Procedure (MnO₂ Oxidation):
-
To a solution of indan-5-methanol in dichloromethane or chloroform, add activated manganese dioxide.
-
Stir the resulting suspension vigorously at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC. The reaction can be slow and may require overnight stirring.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad thoroughly with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Workflow for this compound synthesis via Vilsmeier-Haack reaction.
Caption: Comparative workflow for the oxidation of indan-5-methanol.
References
- 1. reddit.com [reddit.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Manganese Dioxide [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Oxidation of Indan-5-methanol
Welcome to the technical support center for the oxidation of indan-5-methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in the synthesis of indan-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in the oxidation of indan-5-methanol to this compound. What are the common causes?
A1: Low yields in this oxidation are often attributed to several factors:
-
Over-oxidation: The primary alcohol, indan-5-methanol, can be further oxidized to indan-5-carboxylic acid, especially with harsh oxidizing agents or prolonged reaction times.
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or short reaction time.
-
Side reactions: Depending on the chosen method, various side reactions can consume the starting material or the desired product.
-
Substrate purity: Impurities in the starting indan-5-methanol can interfere with the reaction.
-
Work-up and purification issues: The desired aldehyde can be lost during extraction or purification, or it may be unstable on certain chromatography media.
Q2: Which oxidation method is best for converting indan-5-methanol to this compound?
A2: The "best" method depends on the scale of your reaction, available reagents, and sensitivity of other functional groups in your molecule. Mild oxidation methods are generally preferred to prevent over-oxidation. Commonly used and effective methods include:
-
Dess-Martin Periodinane (DMP) oxidation: Known for its mild conditions, high chemoselectivity, and generally good yields for converting primary alcohols to aldehydes.[1][2][3]
-
Swern oxidation: A reliable method that uses dimethyl sulfoxide (DMSO) and oxalyl chloride. It is known for its mild conditions and wide functional group tolerance.[4][5]
-
Pyridinium Chlorochromate (PCC) oxidation: A classic method that effectively oxidizes primary alcohols to aldehydes.[6][7] However, it involves a chromium reagent, which is toxic.
-
TEMPO-mediated oxidation: A catalytic method that uses a stable nitroxyl radical and a co-oxidant. It is considered a "green" oxidation method.[8][9]
Q3: How can I minimize the formation of the indan-5-carboxylic acid byproduct?
A3: To minimize over-oxidation, consider the following:
-
Use a mild oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.[1][4][5]
-
Carefully control the stoichiometry of the oxidizing agent. Avoid using a large excess.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.
-
Maintain the recommended reaction temperature. For instance, Swern oxidations are typically run at very low temperatures (-78 °C) to enhance selectivity.[4]
Q4: My aldehyde product seems to be unstable during column chromatography on silica gel. What can I do?
A4: Aldehydes can sometimes be unstable on acidic silica gel, leading to decomposition or side reactions.[10][11] To mitigate this:
-
Neutralize the silica gel: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidity.[11]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina.
-
Alternative purification: If possible, explore other purification methods such as distillation or crystallization. Forming a bisulfite adduct, which can be separated and then reverted to the aldehyde, is another option.[10]
Troubleshooting Guides
Problem 1: Low yield with Dess-Martin Periodinane (DMP) Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material | Insufficient DMP | Use a slight excess of DMP (1.1-1.5 equivalents). |
| Low reaction temperature | Ensure the reaction is run at room temperature as DMP is most effective at this temperature.[1] | |
| Poor quality DMP | Use freshly opened or properly stored DMP. The reagent can be sensitive to moisture. | |
| Formation of significant byproducts | Reaction time too long | Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Presence of water | While trace amounts of water can sometimes accelerate the reaction, excess water can lead to side reactions. Ensure your solvent is dry.[1] | |
| Difficult work-up | Residual iodine-containing byproducts | During work-up, wash the organic layer with a saturated solution of sodium thiosulfate to remove residual iodine species. |
Problem 2: Low yield with Swern Oxidation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Temperature too low during activation | Ensure the addition of oxalyl chloride to DMSO is performed at the recommended low temperature (typically -78 °C).[4] |
| Incomplete activation of DMSO | Allow sufficient time for the formation of the active species before adding the alcohol. | |
| Low yield of aldehyde | Temperature allowed to rise too high | Maintain a low temperature throughout the addition of the alcohol and the base to prevent side reactions.[4] |
| Insufficient base | Use at least 2 equivalents of a hindered base like triethylamine or diisopropylethylamine. | |
| Unpleasant odor during and after reaction | Formation of dimethyl sulfide | Perform the reaction in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the dimethyl sulfide and eliminate the odor.[5] |
Quantitative Data Summary
The following table summarizes typical yields for the oxidation of various primary benzylic alcohols to their corresponding aldehydes using different methods. While specific data for indan-5-methanol is limited in the literature, these values for structurally similar compounds can serve as a benchmark.
| Oxidation Method | Substrate | Yield (%) | Reference |
| Dess-Martin Periodinane | p-Methoxybenzyl alcohol | 94 | N/A |
| Swern Oxidation | Benzyl alcohol | 96 | N/A |
| PCC | Benzyl alcohol | ~85-95 | [6] |
| TEMPO/NaOCl | Benzyl alcohol | 92 | N/A |
| Mn(OAc)₃/DDQ (catalytic) | Cinnamyl alcohol | 90 | [12] |
| Cu(III) complex | Benzyl alcohol | 87 | [13] |
| Photochemical (Thioxanthenone) | Benzyl alcohol | 61 | [14] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation of Indan-5-methanol
Materials:
-
Indan-5-methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve indan-5-methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Swern Oxidation of Indan-5-methanol
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Indan-5-methanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of indan-5-methanol (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, again maintaining the low temperature.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in indan-5-methanol oxidation.
Caption: Step-by-step workflow for the Swern oxidation of indan-5-methanol.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. TEMPO [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
Characterization of byproducts in Indan-5-carbaldehyde reactions
Technical Support Center: Indan-5-carbaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize byproducts in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in reactions involving this compound?
A1: Impurities can arise from various sources throughout the synthesis and storage process. They are generally classified as organic, inorganic, or residual solvents.[1][2]
-
Organic Impurities: These can be starting materials, intermediates from incomplete reactions, byproducts from side reactions, or degradation products.[2][3][4] For example, in a synthesis starting from indane, incomplete formylation could leave unreacted indane in the this compound starting material.
-
Inorganic Impurities: These can include reagents, catalysts (like palladium or nickel), filter aids, and heavy metals.[3][4]
-
Degradation Products: this compound can oxidize to form indan-5-carboxylic acid, especially during prolonged storage or exposure to air.[5]
-
Residual Solvents: Solvents used during the reaction or purification process may remain in the final product.[2]
Troubleshooting Common Reactions
Scenario 1: Wittig Reaction
Q2: I performed a Wittig reaction with this compound to synthesize an alkene, but my NMR shows a mixture of products. What are the likely byproducts and issues?
A2: The Wittig reaction converts aldehydes or ketones into alkenes using a phosphorus ylide.[6][7] While generally robust, several issues can lead to byproducts.
Potential Byproducts and Issues:
-
E/Z Isomers: The most common "byproduct" is the undesired stereoisomer of the alkene. The ratio of E to Z isomers depends heavily on the nature of the ylide.[6][8]
-
Triphenylphosphine Oxide (TPPO): This is a standard byproduct of the Wittig reaction and can sometimes be difficult to remove completely from the desired product.[7]
-
Unreacted Aldehyde: If the reaction does not go to completion, you will see remaining this compound.
-
Side Products from Base: The choice of base is crucial. Strong bases like n-butyllithium can potentially react with other functional groups or lead to side reactions if not handled correctly. Using bases like NaH or NaOMe can sometimes mitigate these issues.[6]
Troubleshooting Data Summary
The following table provides an illustrative summary of how ylide choice affects product distribution.
| Ylide Type | R Group on Ylide | Expected Major Isomer | Typical E:Z Ratio (Hypothetical) | Notes |
| Stabilized | -COOEt, -CN | E-alkene | >90:10 | Reaction is generally slower.[6] |
| Non-stabilized | -CH₃, -CH₂CH₃ | Z-alkene | <10:90 | Reaction is typically fast.[6] |
| Semi-stabilized | -Phenyl | Mixture | ~50:50 | Ratio can be sensitive to reaction conditions. |
Troubleshooting Workflow for Wittig Reaction Issues
Below is a logical diagram to help troubleshoot common issues encountered during a Wittig reaction with this compound.
Caption: Troubleshooting logic for Wittig reaction byproducts.
Scenario 2: Reductive Amination
Q3: My reductive amination of this compound with a primary amine is giving a low yield of the desired secondary amine and multiple spots on my TLC plate. What's going wrong?
A3: Reductive amination is a two-step process (in-situ) that first forms an imine from the aldehyde and amine, which is then reduced to the target amine.[10][11] The reaction is highly pH-sensitive, and improper conditions can lead to several byproducts.
Potential Byproducts and Issues:
-
Indan-5-methanol: If the reducing agent is too reactive or if the pH is not optimal for imine formation, the starting aldehyde can be directly reduced to the corresponding alcohol.[10] Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) because it is less reactive towards aldehydes and more selective for the protonated imine (iminium ion).[10]
-
Unreacted Starting Materials: The equilibrium between the aldehyde/amine and the imine is critical.[11] Imine formation is typically favored under mildly acidic conditions (pH 4-5) which are necessary to catalyze water elimination.[10] If the pH is too high or too low, imine formation will be inefficient.
-
Tertiary Amine (Double Alkylation): If the product is a primary amine (from ammonia), it can react again with another molecule of this compound to form a tertiary amine. This is less of an issue when starting with a primary amine to make a secondary amine.
Troubleshooting Data Summary
The following table illustrates how pH and the choice of reducing agent can influence the outcome of a reductive amination.
| pH Range | Reducing Agent | Expected Major Product | Potential Byproducts | Notes |
| 4 - 6 | NaBH₃CN | Desired Secondary Amine | Indan-5-methanol (minor) | Optimal range for iminium ion formation and selective reduction.[10] |
| < 4 (Strongly Acidic) | NaBH₃CN / NaBH₄ | Low Yield | Unreacted starting materials | Amine is fully protonated and becomes non-nucleophilic. |
| > 7 (Basic) | NaBH₃CN / NaBH₄ | Low Yield | Indan-5-methanol | Dehydration step to form the imine is not efficiently catalyzed.[11] |
| 4 - 6 | NaBH₄ | Desired Secondary Amine | Indan-5-methanol (significant) | NaBH₄ can readily reduce the starting aldehyde.[10] |
Reaction Pathway: Main vs. Side Reaction
The diagram below illustrates the desired reductive amination pathway versus the competing aldehyde reduction.
Caption: Competing pathways in reductive amination reactions.
General Byproduct Characterization
Q4: I have an unknown byproduct from a reaction with this compound. What is a standard workflow for isolating and identifying it?
A4: A systematic approach is required to characterize unknown impurities.[3] This involves separation, isolation, and structural elucidation using various analytical techniques.[1][12]
Workflow for Byproduct Identification
The following diagram outlines a general workflow for identifying an unknown byproduct.
Caption: A general workflow for byproduct identification.
Experimental Protocols
Protocol 1: General Procedure for Analysis by LC-MS
This protocol is a starting point for analyzing a crude reaction mixture containing this compound and potential byproducts.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
MS Detection: Scan in positive and negative ion modes over a mass range of 100-800 m/z.
-
-
Analysis: Correlate the peaks from the UV chromatogram with the mass spectra to obtain the retention time and molecular weight of each component in the mixture.[1]
Protocol 2: Structure Elucidation by NMR
Once an impurity has been isolated and purified (>95% purity), NMR spectroscopy is the most powerful tool for structure elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration).
-
¹³C NMR (with decoupling): Shows the number of unique carbon atoms in the molecule.
-
-
2D NMR Experiments (if needed for complex structures):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments.
-
-
Interpretation: Systematically analyze the spectra to piece together the molecular structure. Compare the spectra to that of the starting materials and expected product to identify structural differences.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. sciepub.com [sciepub.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Indan-5-carbaldehyde stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and potential degradation products of Indan-5-carbaldehyde. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is a flammable liquid and should be handled with care. For optimal stability, it is recommended to store the compound at 2-8°C.[1][2][3] The container should be tightly sealed and stored in a dry, well-ventilated area, away from sources of heat and ignition.[1][4] To prevent oxidation, it is best to handle and store this compound under an inert gas atmosphere.
Q2: I've noticed a color change in my this compound sample. What could be the cause?
This compound is typically a colorless to light yellow liquid.[2][3] A noticeable change in color, such as darkening, may indicate degradation. This can be caused by exposure to air (oxidation), light, or elevated temperatures over time. It is crucial to investigate the purity of the sample if a color change is observed.
Q3: What are the likely degradation pathways for this compound?
While specific degradation studies on this compound are not extensively documented in publicly available literature, aldehydes, in general, are susceptible to several degradation pathways:
-
Oxidation: The aldehyde functional group is prone to oxidation, which would convert this compound into Indan-5-carboxylic acid. This is a very common degradation pathway for aldehydes, especially when exposed to air (oxygen).
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts, or upon exposure to light and heat. This can lead to the formation of higher molecular weight impurities.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form a corresponding alcohol and a carboxylic acid. While this compound has alpha-hydrogens on the indan ring, the reactivity of the aldehyde group itself under strongly basic conditions should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless/light yellow to brown, increased viscosity) | Oxidation or polymerization due to improper storage (exposure to air, light, or high temperature). | - Confirm storage conditions are optimal (2-8°C, inert atmosphere, protection from light).- Re-test the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS).- If purity is compromised, consider purifying the material (e.g., distillation, chromatography) or using a fresh batch. |
| Inconsistent experimental results or appearance of unexpected peaks in chromatograms. | Presence of degradation products. | - Analyze the sample using techniques like HPLC-UV, LC-MS, or GC-MS to identify and quantify impurities.[5]- Compare the chromatogram to that of a fresh, high-purity standard of this compound.- Consider potential degradation products such as Indan-5-carboxylic acid in your analytical method development. |
| Low assay or potency of the material. | Degradation of this compound. | - Perform a quantitative analysis (e.g., qNMR, HPLC with a calibrated standard) to determine the exact purity.- Review handling procedures to minimize exposure to air, light, and incompatible materials. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6][7][8]
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Use mass spectrometry (LC-MS) to help identify the mass of any degradation products.[5]
Visualizations
Caption: A diagram illustrating the potential oxidative degradation of this compound to Indan-5-carboxylic acid.
Caption: A workflow diagram for conducting forced degradation studies on this compound.
Caption: A decision tree to troubleshoot inconsistent experimental results potentially caused by this compound instability.
References
- 1. fishersci.com [fishersci.com]
- 2. INDAN-5-CARBOXALDEHYDE CAS#: 30084-91-4 [amp.chemicalbook.com]
- 3. cookechem.com [cookechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Purifying Indan-5-carbaldehyde by Column Chromatography
This guide provides detailed protocols and troubleshooting advice for the purification of Indan-5-carbaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (60 Å, 230-400 mesh). Alumina can also be used, particularly if the aldehyde is sensitive to the acidic nature of silica gel.[1]
Q2: Which mobile phase system should I start with?
A2: A good starting point for this compound is a solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane.[1] Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.2-0.35 for the desired compound.[1][2] This typically provides the best separation.
Q3: My aldehyde seems to be degrading on the column. What can I do?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or the formation of hemiacetals if an alcohol is used as a solvent.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of a neutralizer like triethylamine (typically 0.1-1%) to your mobile phase.[1] Alternatively, using neutral alumina as the stationary phase can prevent acid-catalyzed decomposition.
Q4: How can I identify which fractions contain my product?
A4: Fraction collection should be monitored using Thin Layer Chromatography (TLC).[3] Spot a small amount from each collected fraction onto a TLC plate and run it against a spot of your crude starting material. Combine the fractions that show a pure spot corresponding to the Rf of this compound.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The exact solvent composition and column dimensions should be optimized based on your specific reaction scale and impurity profile as determined by TLC analysis.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting system is a mixture of hexanes and ethyl acetate. For example, begin with 9:1 hexanes:ethyl acetate and gradually increase the polarity if the compound does not move.
-
Prepare a sufficient quantity of the mobile phase to run the entire column. Inconsistent solvent composition can lead to poor separation.
-
If deactivation is needed, add 0.1-1% triethylamine to the prepared mobile phase.
2. Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, low-polarity mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the side of the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent or the sample.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[4]
3. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been fully adsorbed onto the silica gel.
-
Carefully add a small amount of fresh mobile phase and drain again to ensure the sample is loaded in a tight band.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin elution, collecting the eluent in appropriately sized test tubes or flasks.
-
Maintain a constant head of solvent above the stationary phase to ensure consistent flow.
-
Monitor the separation by collecting fractions and analyzing them via TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities. For example, move from 10% ethyl acetate in hexanes to 20% ethyl acetate in hexanes.
5. Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
The following table outlines recommended starting parameters for the purification of this compound.
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for many organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate | A versatile system for compounds of moderate polarity.[1] |
| Target Rf (TLC) | 0.2 - 0.35 | Provides optimal resolution in column chromatography.[2] |
| Silica:Compound Ratio | 20:1 to 100:1 (w/w) | Higher ratios are used for difficult separations. |
| Elution Mode | Isocratic or Gradient | Start with isocratic; use a gradient if impurities have very different polarities. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or No Separation | Incorrect Mobile Phase: The polarity may be too high (all compounds elute together) or too low (compounds don't move). | Re-optimize the solvent system using TLC. Aim for a larger difference in Rf values (ΔRf) between your product and impurities.[5] |
| Column Overloading: Too much sample was loaded for the amount of silica gel used. | Decrease the sample load or increase the column size. A general guide is to load no more than 5% of the silica gel's weight. | |
| Poor Column Packing: Channeling or cracks in the silica bed lead to uneven solvent flow. | Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the stationary phase.[4] | |
| Compound Won't Elute | Mobile Phase Polarity is Too Low: The solvent is not strong enough to move the compound down the column. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound Degradation/Reaction: The compound may have reacted with the stationary phase. | For acid-sensitive aldehydes, consider deactivating the silica with triethylamine or using neutral alumina.[1] | |
| Streaking or Tailing of Bands | Sample Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak. | Load the sample in a stronger, more polar solvent (but use a minimal amount) before starting elution with the main mobile phase. |
| Acidic/Basic Compound on Silica: Polar functional groups can interact strongly with silica's acidic silanol groups. | Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds or acetic acid for acidic compounds). | |
| Cracked Silica Bed | Heat of Adsorption: Applying a highly concentrated sample can generate heat, causing solvent to boil and crack the packing. | Dilute the sample before loading. |
| Solvent Change: Switching between solvents with very different properties can cause swelling or shrinking of the silica gel. | When running a gradient, increase the polarity gradually. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.
References
Preventing polymerization of Indan-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of Indan-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical properties?
This compound is an aromatic aldehyde with the chemical formula C10H10O.[1] It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow liquid[3][4][5] |
| Molecular Weight | 146.19 g/mol [1][4][5] |
| Boiling Point | 146.0-147.5 °C (at 29 Torr)[3][4][5] |
| Density | ~1.122 g/cm³ (Predicted)[3][4][5] |
| Storage Temperature | 2-8°C[3][4][5] |
| Storage Conditions | Store under a nitrogen atmosphere.[3][4][5] |
Q2: Why is my this compound sample viscous or solidified?
Increased viscosity or solidification of this compound is a common indicator of polymerization. Aldehydes, including aromatic aldehydes, can undergo self-condensation or polymerization reactions, especially when exposed to air, light, heat, or impurities.[6][7]
Q3: How can I prevent the polymerization of this compound during storage?
Proper storage is crucial to maintain the integrity of this compound. It should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture exposure.[3][4][5][8] It is also advisable to protect it from light.
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
Yes, various chemical inhibitors can be used to stabilize aldehydes. The choice of inhibitor depends on the specific application and reaction conditions.
| Inhibitor Class | Examples | Notes |
| Phenolic Antioxidants | Hydroquinone, Butylated hydroxytoluene (BHT) | Commonly used for unsaturated aldehydes, but may have limited effectiveness in certain solvents at high temperatures.[9] |
| Amines | Ethylenediamine, Monoethanolamine | Effective in preventing aldol condensation type polymerization.[10] |
| Hydroxylamines | N-Alkylhydroxylamines | Shown to be effective for stabilizing unsaturated aldehydes in alcohol solutions at elevated temperatures.[9] |
Troubleshooting Guide
Problem 1: My this compound has turned yellow and become more viscous.
-
Question: What is causing the change in color and viscosity? Answer: This is a strong indication that polymerization has initiated. The yellowing may be due to the formation of conjugated polymeric structures. Exposure to air (oxygen) can also lead to oxidation to the corresponding carboxylic acid, which can catalyze further polymerization.[6]
-
Question: Can I still use the polymerized sample? Answer: It is not recommended. The presence of oligomers and polymers will affect the stoichiometry of your reactions and can lead to complex product mixtures and lower yields. Purification of the monomer from the polymer is often difficult.
-
Question: How can I avoid this in the future? Answer: Strictly adhere to the recommended storage conditions (2-8°C, under nitrogen).[3][4][5] For long-term storage, consider adding a suitable inhibitor at a low concentration (see Experimental Protocols).
Problem 2: My reaction with this compound is giving a low yield and a significant amount of insoluble material.
-
Question: What could be the cause of the low yield and byproduct formation? Answer: If the starting material has started to polymerize, the actual concentration of the monomer is lower than calculated, leading to incorrect stoichiometry and lower yields of the desired product. The insoluble material is likely the polymer. Additionally, reaction conditions such as high temperature or the presence of acidic or basic catalysts can promote polymerization.
-
Question: How can I troubleshoot this reaction? Answer:
-
Check the purity of your this compound: Use a fresh, properly stored sample. You can check the purity by techniques like NMR or GC-MS.
-
Optimize reaction conditions: If possible, run the reaction at a lower temperature.
-
Protect the aldehyde group: If the reaction conditions are harsh, consider protecting the aldehyde functionality as a cyclic acetal before proceeding with the reaction.[11] This protecting group can be removed later under acidic conditions.
-
Experimental Protocols
Protocol 1: Inhibition of Polymerization During Storage
This protocol describes the addition of an inhibitor for the long-term storage of this compound.
Materials:
-
This compound
-
Inhibitor (e.g., Butylated hydroxytoluene - BHT)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or septum-capped vial
Procedure:
-
Place the freshly acquired or purified this compound in a clean, dry Schlenk flask or vial.
-
Add the inhibitor. For BHT, a concentration of 100-200 ppm is typically sufficient.
-
Seal the container.
-
Purge the container with an inert gas (nitrogen or argon) for 5-10 minutes to remove any air.
-
Store the container at the recommended temperature of 2-8°C, protected from light.
Protocol 2: Protection of the Aldehyde Group as a Cyclic Acetal
This protocol provides a general method for protecting the aldehyde group to prevent side reactions during subsequent synthetic steps.[11]
Materials:
-
This compound
-
Ethylene glycol
-
Toluene (or another suitable aprotic solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid - PTSA)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound.
-
Add an appropriate solvent such as toluene.
-
Add a slight excess (1.1-1.2 equivalents) of ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.
Visualizations
Caption: Decision workflow for handling and using this compound.
Caption: General mechanism of aldehyde polymerization.
References
- 1. 5-Indanecarboxaldehyde | C10H10O | CID 121624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]
- 3. INDAN-5-CARBOXALDEHYDE | 30084-91-4 [m.chemicalbook.com]
- 4. INDAN-5-CARBOXALDEHYDE CAS#: 30084-91-4 [amp.chemicalbook.com]
- 5. cookechem.com [cookechem.com]
- 6. Formaldehyde - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. fishersci.com [fishersci.com]
- 9. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 10. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Indan Aldehydes
Welcome to the technical support center for the synthesis of substituted indan aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted indan aldehydes?
A1: The introduction of a formyl group onto an indan scaffold can be achieved through several methods, primarily involving electrophilic aromatic substitution or the manipulation of existing functional groups. Key methods include:
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Direct Formylation: Reactions like the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions introduce the aldehyde group directly onto the aromatic ring of the indan system.[1][2][3] The Vilsmeier-Haack reaction, which uses a reagent formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a common choice for electron-rich aromatic compounds.[1][4][5]
-
Grignard Reaction: This two-step method involves first preparing a Grignard reagent from a bromo-substituted indan.[6][7] This reagent is then reacted with a formylating agent like DMF, followed by an acidic workup to yield the aldehyde.[6]
-
Oxidation of a Methyl Group: If a methyl-substituted indan is available, it can be oxidized to the corresponding aldehyde. The Etard reaction, using chromyl chloride, is a classic example of this transformation.[8]
-
Reduction of Carboxylic Acid Derivatives: Esters, acid chlorides, or nitriles on the indan ring can be reduced to form aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H).[9]
Q2: Why can direct formylation of the indan ring be challenging?
A2: Direct formylation of the parent indane molecule can be difficult due to the electron-donating, but also sterically hindering, nature of the fused aliphatic ring. Standard Vilsmeier-Haack conditions may not be effective with weakly activated or deactivated indane systems.[6] Friedel-Crafts type formylations are also challenging; for instance, the formylating agent formyl chloride (HCOCl) is unstable and decomposes to carbon monoxide and HCl under reaction conditions, making direct Friedel-Crafts formylation impractical.[10] Success often depends on the presence and position of activating substituents on the aromatic ring.
Q3: What are common side products, and how can their formation be minimized?
A3: Side product formation is a significant challenge. In Friedel-Crafts type reactions, polyalkylation or polyacylation can occur if the product is more reactive than the starting material.[11][12] In Vilsmeier-Haack reactions, if there are other nucleophilic sites, the reagent can react there. For reactions involving strong acids or high temperatures, polymerization or degradation can lead to the formation of dark, tarry substances. To minimize these, one can:
-
Control the stoichiometry of the reagents carefully.
-
Maintain optimal reaction temperatures, as higher temperatures can promote side reactions.[4]
-
Choose a synthetic route that offers better regioselectivity based on the existing substituents on the indan ring.
Q4: What are the best practices for purifying substituted indan aldehydes?
A4: Purification can be complicated by the aldehyde's sensitivity to oxidation, converting it into the corresponding carboxylic acid.[13] Standard purification techniques include:
-
Column Chromatography: Silica gel chromatography is a common method. A non-polar solvent system, such as hexane/ethyl acetate or hexane/diethyl ether, is often effective.[13] It's important to use fresh, high-quality solvents to avoid contamination.
-
Bisulfite Adduct Formation: A highly effective method for separating aldehydes from other organic compounds involves forming a water-soluble bisulfite adduct.[13][14] The impure aldehyde is reacted with a saturated sodium bisulfite solution. The solid adduct can be filtered off or extracted into the aqueous phase, washed with an organic solvent to remove impurities, and then the pure aldehyde can be regenerated by treatment with a base like sodium bicarbonate.[13][14][15]
-
Distillation: For thermally stable and volatile aldehydes, vacuum distillation can be an effective purification method.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted indan aldehydes.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Low Reactivity of Substrate: The indan ring may not be sufficiently activated for electrophilic substitution.[5][6] 2. Poor Reagent Quality: Moisture can deactivate the Vilsmeier reagent or Grignard reagents. 3. Carbocation Rearrangement: In Friedel-Crafts alkylation precursors, rearrangements can lead to undesired products.[11][12] | 1. Change Synthetic Route: If direct formylation fails, consider a multi-step route such as bromination followed by a Grignard reaction.[6] 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and fresh reagents. 3. Use Acylation: Friedel-Crafts acylation, followed by reduction, avoids carbocation rearrangement issues.[16] |
| Formation of a Dark Tar or Polymer | 1. Reaction Temperature Too High: Promotes polymerization and decomposition. 2. Strongly Acidic Conditions: Can cause degradation of sensitive substrates or products. | 1. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Catalyst: Investigate alternative Lewis acids or reaction conditions that are less harsh. |
| Multiple Products (Isomers or Side Products) | 1. Lack of Regioselectivity: The formyl group may add to different positions on the aromatic ring. 2. Incomplete Reaction: The presence of both starting material and product. 3. Oxidation: The product aldehyde may have partially oxidized to the carboxylic acid. | 1. Blocking Groups: Consider using blocking groups to direct the formylation to the desired position. 2. Monitor Reaction: Use TLC or GC-MS to monitor the reaction until the starting material is consumed. 3. Purify via Bisulfite Adduct: This method selectively isolates the aldehyde, separating it from the starting material and the carboxylic acid impurity.[14][15] |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize, making isolation difficult. 2. Product Decomposes on Silica Gel: Some aldehydes are unstable on silica gel.[13] 3. Similar Polarity of Product and Impurities: Makes chromatographic separation challenging. | 1. Attempt Derivatization: Convert the oil to a solid derivative for purification, then regenerate the aldehyde. 2. Use Alternative Adsorbents: Consider using neutral alumina or Florisil for chromatography. Alternatively, use the bisulfite adduct method.[13][14] 3. Utilize Chemical Extraction: The bisulfite extraction protocol is specifically designed to overcome issues of similar polarity by leveraging chemical reactivity.[14] |
Key Experimental Protocols
Protocol 1: Synthesis of Indane-5-carboxaldehyde via Duff Reaction [6]
This protocol describes a modified Duff formylation using hexamine in trifluoroacetic acid (TFA).
-
Reagents: Indane, Hexamine (Hexamethylenetetramine), Trifluoroacetic acid (TFA), Sodium Carbonate, Diethyl Ether, Magnesium Sulfate.
-
Procedure:
-
A solution of indane and hexamine in TFA is stirred and heated to 95°C for 12 hours. The solution will turn a deep red-brown.
-
After cooling, the solution is diluted with water and stirred vigorously for 30 minutes.
-
The mixture is then made basic by the cautious addition of sodium carbonate.
-
The precipitated dark oil is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by vacuum distillation to yield indane-5-carboxaldehyde as a clear, colorless oil.
-
Protocol 2: Synthesis of Indane-5-carboxaldehyde via Grignard Reaction [6]
This two-step protocol involves bromination followed by Grignard formation and reaction with DMF.
-
Step A: Synthesis of 5-Bromoindane
-
A solution of indane and a catalyst like ZnCl₂ in acetic acid is cooled to 5°C and protected from light.
-
A solution of bromine in acetic acid is added dropwise, maintaining the temperature around 5°C.
-
After stirring for several hours, the mixture is poured into water and extracted with a solvent like dichloromethane (DCM).
-
The organic extracts are washed sequentially with water, sodium bicarbonate solution, sodium metabisulfite solution, and brine.
-
After drying and solvent removal, 5-bromoindane is purified by vacuum distillation.[7]
-
-
Step B: Grignard Reaction and Formylation
-
The Grignard reagent is prepared by reacting 5-bromoindane with magnesium turnings in anhydrous THF.
-
The solution of the Grignard reagent is cooled in an ice bath.
-
A solution of DMF in anhydrous THF is added dropwise. The reaction is then stirred for a further 2 hours at room temperature.
-
The reaction is quenched by the addition of 3M HCl.
-
The product is extracted with diethyl ether, and the organic layer is washed with water, sodium bicarbonate solution, and brine.
-
After drying and solvent removal, the final product, indane-5-carboxaldehyde, is purified by vacuum distillation.[6]
-
Data Summary
The choice of synthetic route can significantly impact the yield of the desired substituted indan aldehyde. Below is a summary of reported yields for different synthetic approaches to illustrate typical efficiencies.
| Product | Synthetic Method | Key Reagents | Reported Yield | Reference |
| Indane-5-carboxaldehyde | Duff Reaction | Hexamine, TFA | 45% | [6] |
| Indane-5-carboxaldehyde | Grignard Reaction | Mg, DMF | 61% | [6] |
| 5,7-dimethoxy-1-indanone | Intramolecular Cyclization | Methanesulfonic acid | 95% | [17] |
| Substituted Indanones | Photocatalyzed C-H Annulation | Aromatic aldehydes, Terminal alkynes | 49-70% | [18] |
*Note: Indanones are common precursors. The aldehyde functionality can be introduced in subsequent steps.
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a substituted indan aldehyde.
Key Synthetic Pathways
This diagram outlines two common multi-step pathways for synthesizing indan-5-carboxaldehyde, highlighting the key intermediates.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. The Formylation of Indane to Indane-5-Carboxaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. The Formylation of Indane to Indane-5-Carboxaldehyde - [www.rhodium.ws] [erowid.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Indan-5-carbaldehyde Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Indan-5-carbaldehyde using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for monitoring this compound reactions on TLC?
A1: A common starting point for developing a TLC solvent system for this compound and its derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The polarity of the solvent system can be adjusted to achieve optimal separation. For many applications, a mixture of ethyl acetate and hexane is a good starting point.[1] Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to higher Rf values for all compounds.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound, being an aromatic aldehyde, can often be visualized under UV light (254 nm) if the TLC plate contains a fluorescent indicator.[2] For more definitive visualization, or if the compounds are not UV-active, various chemical stains can be used. Stains that are particularly effective for aldehydes and related functional groups include:
-
p-Anisaldehyde Stain: This stain is excellent for visualizing aldehydes, ketones, and alcohols, often producing distinct colors for different functional groups.[2][3][4]
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) Stain: This stain reacts specifically with aldehydes and ketones to form yellow-to-red spots.
-
Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized, including aldehydes and alcohols, and it typically produces yellow spots on a purple background.
Q3: My TLC spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause of streaking. Try diluting your sample before spotting it on the TLC plate.[3]
-
Inappropriate Solvent System: If the solvent system is too polar for the sample, it can cause the spots to streak. Try decreasing the polarity of your mobile phase.
-
Compound Instability: The compound of interest might be degrading on the silica gel plate. This can be tested by performing a 2D TLC.[5]
-
Presence of Highly Polar Impurities: Highly polar impurities can interact strongly with the stationary phase and cause streaking.
Q4: I don't see any spots on my developed TLC plate. What should I do?
A4: If no spots are visible on your TLC plate, consider the following:
-
Compound is not UV-active: If you are only using a UV lamp for visualization, your compound may not absorb UV light. Try using a chemical stain.[3][6]
-
Sample is too dilute: The concentration of your compound may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application, or concentrate your sample if possible.[2][3][6]
-
Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the origin line where the samples are spotted. If the origin is submerged, the sample will dissolve into the solvent pool instead of moving up the plate.[3]
-
Volatile Compound: Your compound may be volatile and could have evaporated from the plate during development or drying.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when monitoring this compound reactions by TLC.
Table 1: Troubleshooting Common TLC Problems
| Problem | Possible Cause | Recommended Solution |
| Spots are elongated or "streaking" | Sample is too concentrated. | Prepare a more dilute solution of the reaction mixture for spotting.[3] |
| The developing solvent is too polar. | Decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio). | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. | |
| No spots are visible after development | The compound is not UV-active. | Use a chemical stain for visualization (e.g., p-anisaldehyde, KMnO4).[3][6] |
| The sample is too dilute. | Spot the sample multiple times in the same location, allowing the plate to dry between applications, or concentrate the sample.[2][3][6] | |
| The solvent level in the chamber was above the spotting line. | Ensure the solvent level is below the origin before placing the plate in the chamber.[3] | |
| Rf values are too high (spots are near the solvent front) | The developing solvent is too polar. | Decrease the polarity of the solvent system (e.g., increase the proportion of hexane).[3] |
| Rf values are too low (spots are near the baseline) | The developing solvent is not polar enough. | Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).[3] |
| Spots are not separating (similar Rf values) | The solvent system does not provide adequate resolution. | Try a different solvent system. Consider using a solvent of a different class (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).[5] |
| The solvent front is uneven | The TLC plate was not placed vertically in the chamber. | Ensure the plate is placed straight in the developing chamber. |
| The bottom of the TLC plate is not level. | Ensure the bottom edge of the plate is smooth and level. | |
| The chamber was disturbed during development. | Place the developing chamber in a location where it will not be disturbed. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of an this compound Reaction
-
Plate Preparation:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your origin line.
-
Mark equidistant points along the origin line for each sample you will spot (e.g., starting material, co-spot, reaction mixture at different time points).
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, carefully spot a small amount of each solution onto the marked points on the origin line. Keep the spots as small as possible.
-
For the "co-spot" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.
-
-
Development:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Replace the lid.
-
Allow the solvent to ascend the plate.
-
-
Visualization and Analysis:
-
Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp and/or a chemical stain. Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Table 2: Estimated Rf Values for this compound and Related Compounds
| Compound | Structure | Functional Group | Expected Polarity | Estimated Rf in 7:3 Petroleum Ether:Ethyl Acetate |
| This compound | Indane with a -CHO group at position 5 | Aromatic Aldehyde | Moderately Polar | ~0.7 |
| (Indan-5-yl)methanol | Indane with a -CH2OH group at position 5 | Primary Alcohol | More Polar | ~0.5 |
| Indan-5-carboxylic acid | Indane with a -COOH group at position 5 | Carboxylic Acid | Highly Polar | Will likely remain at or very near the baseline. |
Note: These Rf values are estimates based on the behavior of similar aromatic aldehydes and their derivatives.[7] Actual Rf values may vary depending on the specific TLC plate, solvent system purity, and experimental conditions.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
Technical Support Center: Indan-5-carbaldehyde Reaction Work-up
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful work-up and purification of Indan-5-carbaldehyde.
Troubleshooting Guide
Q1: My crude product is an oil or gum and won't crystallize. How can I purify it?
A1: Gummy or oily products are common when impurities are present.[1] Consider the following:
-
Bisulfite Adduct Formation: This is a highly effective method for purifying aldehydes.[2] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered and washed to remove impurities. The pure aldehyde is then regenerated by treatment with a base.[3][4]
-
Column Chromatography: If other methods fail, silica gel chromatography can be used. However, be aware that aldehydes can sometimes decompose on silica.[4][5] It is advisable to run a quick stability test on a small scale first.
-
Precipitation: Dissolve the gummy product in a minimal amount of a polar solvent (e.g., acetone, ethyl acetate) and slowly add a non-polar solvent like hexanes or heptane to induce precipitation.[1]
Q2: After aqueous work-up, my yield is very low. Where did my product go?
A2: Low yield after work-up can be due to several factors:[6]
-
Aqueous Solubility: this compound may have some solubility in the aqueous layer, especially if the reaction was performed in a water-miscible solvent. Before discarding the aqueous layer, try re-extracting it with a different organic solvent (e.g., dichloromethane or ethyl acetate).
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product. To break an emulsion, you can add brine (saturated NaCl solution) or gently filter the mixture through a pad of Celite.
-
Product Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product amount is small. Use moderate temperature and vacuum on the rotary evaporator.
-
Instability: The product may be unstable to the acidic or basic conditions used during the quench or wash steps. Test the stability of your product by exposing a small sample to the work-up conditions and monitoring by TLC.[6]
Q3: My TLC plate shows a new spot after work-up, or the product spot is streaking.
A3: This often indicates product decomposition or the presence of highly polar impurities.
-
Decomposition on Silica: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or streaking on a TLC plate.[5] You can neutralize the silica gel by running the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).
-
Oxidation: The aldehyde may have partially oxidized to the corresponding carboxylic acid, which is a common impurity.[2] This will appear as a more polar spot on the TLC plate that may streak. A wash with a mild base like saturated sodium bicarbonate solution during the work-up can help remove this acidic impurity.
Q4: I performed a bisulfite extraction, but a solid formed between the two layers.
A4: For highly non-polar aldehydes, the bisulfite adduct may not be soluble in either the organic or the aqueous layer.[3] In this case, you can filter the entire mixture through a pad of Celite to isolate the insoluble adduct. The adduct can then be washed with an organic solvent to remove impurities before regenerating the aldehyde.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A1: The formation of a bisulfite adduct is often the most reliable and effective method for purifying aldehydes, including aromatic ones like this compound.[1][7] This technique is excellent for removing non-aldehyde impurities and can result in a product of very high purity.[1][2] The adduct often crystallizes nicely, making it easy to separate from soluble impurities.[1]
Q2: How do I regenerate the aldehyde from its bisulfite adduct?
A2: To recover the aldehyde, the bisulfite adduct is treated with a base.[3] Suspend the adduct in a two-phase system of water and an organic solvent (e.g., diethyl ether or dichloromethane). Add a base, such as sodium hydroxide or sodium bicarbonate solution, and stir until the solid dissolves.[3][4] The aldehyde will be released into the organic layer, which can then be separated, dried, and concentrated.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a possible purification method. A typical eluent system would be a mixture of hexane and ethyl acetate.[4] However, due to the potential for aldehydes to oxidize or decompose on silica gel, it is often not the first choice.[4][5] If you use chromatography, consider using deactivated silica gel or adding a small amount of triethylamine to the eluent.
Q4: What are the best practices for storing this compound?
A4: Aldehydes are prone to oxidation by air, forming carboxylic acids. This compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[8] Storage at 2-8°C is recommended.[8]
Data Summary: Purification Methods for Aromatic Aldehydes
| Purification Method | Principle | Typical Purity | Advantages | Common Issues |
| Bisulfite Adduct Formation | Reversible reaction with NaHSO₃ to form a water-soluble or insoluble salt.[3] | >95%[7] | Highly selective for aldehydes, excellent for removing many types of impurities.[7][9] | Sterically hindered aldehydes may react slowly or not at all; adduct may be insoluble in both layers.[1][3] |
| Column Chromatography | Separation based on polarity using a stationary phase like silica gel. | Variable | Good for separating compounds with different polarities. | Potential for product decomposition on acidic silica; can be time-consuming for large scales.[4][5] |
| Recrystallization/Precipitation | Purification based on differential solubility in a solvent system. | Variable | Can be very effective if a suitable solvent is found; scalable. | Finding an appropriate solvent can be difficult; may not remove impurities with similar solubility.[1] |
| Aqueous Wash | Liquid-liquid extraction to remove water-soluble or acid/base-soluble impurities. | N/A (pre-purification step) | Simple and fast for removing salts, acids (with base wash), or bases (with acid wash). | Emulsion formation; product loss if it has some water solubility.[6] |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted from general procedures for aldehyde purification.[3][7]
-
Adduct Formation:
-
Dissolve the crude this compound mixture in a water-miscible solvent such as methanol or THF in a flask.[3]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a slight excess relative to the aldehyde.
-
Stir the mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight.[4] Monitor for the formation of a precipitate (the bisulfite adduct).
-
-
Isolation of the Adduct:
-
If a solid precipitate forms, collect it by vacuum filtration.
-
Wash the filtered solid sequentially with a small amount of cold water, then with an organic solvent like diethyl ether or hexanes to remove any remaining organic impurities.[2]
-
-
Regeneration of the Aldehyde:
-
Transfer the washed adduct to a clean flask.
-
Add a biphasic mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture becomes basic and all the solid has dissolved.[3][4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer one more time with the organic solvent.
-
-
Final Work-up:
-
Combine the organic layers.
-
Wash the combined organic layer with water, then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Standard Aqueous Work-up
This is a general procedure for quenching a reaction and performing an initial extraction.[10]
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching agent (e.g., water, saturated ammonium chloride solution, or dilute HCl, depending on the reaction chemistry).
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
-
Washing:
-
Drain the organic layer into a clean flask.
-
To remove specific impurities, wash the organic layer sequentially with:
-
Dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Saturated sodium bicarbonate solution to remove acidic impurities (like the corresponding carboxylic acid).
-
Water to remove residual salts.
-
Brine (saturated NaCl) to help break emulsions and begin the drying process.
-
-
-
Drying and Concentration:
-
Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter or decant the solution to remove the drying agent.
-
Concentrate the solution using a rotary evaporator to obtain the crude product.
-
Visualizations
Caption: Workflow for the work-up and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INDAN-5-CARBOXALDEHYDE | 30084-91-4 [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Comparative Spectral Analysis of Synthesized Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral analysis of Indan-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. To offer a clear benchmark, its spectral characteristics are compared against Benzaldehyde, the simplest aromatic aldehyde. The data presented herein is essential for the structural elucidation and quality control of synthesized this compound.
Synthesis and Sample Preparation Workflow
The analytical sample of this compound is typically synthesized and purified to ensure high purity for accurate spectral analysis. The general workflow involves a chemical reaction followed by extraction and chromatographic purification.
Caption: General workflow for the synthesis and purification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound shows characteristic signals for the aldehydic proton, the aromatic protons, and the aliphatic protons of the indan moiety, distinguishing it clearly from Benzaldehyde.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 9.89 | s (singlet) | Aldehyde (-CHO) |
| 7.68 | d (doublet) | Aromatic (H-6) | |
| 7.63 | s (singlet) | Aromatic (H-4) | |
| 7.35 | d (doublet) | Aromatic (H-7) | |
| 2.95 | t (triplet) | Aliphatic (-CH₂-, C1/C3) | |
| 2.15 | p (pentet) | Aliphatic (-CH₂-, C2) | |
| Benzaldehyde | 10.00 | s (singlet) | Aldehyde (-CHO)[1] |
| 7.90 | d (doublet) | Aromatic (ortho-H)[1] | |
| 7.65 | t (triplet) | Aromatic (para-H)[1] | |
| 7.55 | t (triplet) | Aromatic (meta-H)[1] | |
| Spectra recorded in CDCl₃. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is notable for the presence of sp³-hybridized carbon signals from the indan's aliphatic ring, which are absent in the spectrum of Benzaldehyde.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 192.1 | Aldehyde (C=O) |
| 155.0 | Aromatic (C-3a) | |
| 145.1 | Aromatic (C-7a) | |
| 135.2 | Aromatic (C-5) | |
| 130.5 | Aromatic (C-6) | |
| 127.0 | Aromatic (C-4) | |
| 125.2 | Aromatic (C-7) | |
| 33.1 | Aliphatic (C-1/C-3) | |
| 25.6 | Aliphatic (C-2) | |
| Benzaldehyde | 192.3 | Aldehyde (C=O)[2] |
| 136.5 | Aromatic (ipso-C)[2] | |
| 134.4 | Aromatic (para-C)[2] | |
| 129.7 | Aromatic (ortho-C)[2] | |
| 129.0 | Aromatic (meta-C)[2] | |
| Spectra recorded in CDCl₃. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The key differentiator for this compound is the presence of aliphatic C-H stretching vibrations alongside the characteristic aldehyde and aromatic absorptions.
| Functional Group | This compound (cm⁻¹) | Benzaldehyde (cm⁻¹) | Vibration Mode |
| Aldehyde C-H | ~2820, ~2730 | ~2820, ~2745[3] | C-H Stretch |
| Carbonyl (C=O) | ~1695 | ~1700 - 1705[4][5] | C=O Stretch |
| Aromatic C=C | ~1600, ~1480 | ~1600, ~1580, ~1450[4] | C=C Stretch |
| Aromatic C-H | ~3050 | ~3070[6] | C-H Stretch |
| Aliphatic C-H | ~2950 | N/A | C-H Stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the mass, and the fragments help to elucidate the structure.
Fragmentation Pathway and Data
The mass spectrum of this compound shows a molecular ion peak at m/z = 146. Its fragmentation is characterized by the loss of the aldehyde group and cleavage of the aliphatic ring.
Caption: Proposed EI-MS fragmentation pathway for this compound.
| Compound | m/z (relative intensity) | Assignment |
| This compound | 146 (M⁺, ~80%) | Molecular Ion [C₁₀H₁₀O]⁺ |
| 145 (~100%) | [M-H]⁺ (Base Peak) | |
| 117 (~70%) | [M-CHO]⁺ | |
| 91 (~40%) | [C₇H₇]⁺, possible tropylium-like ion | |
| Benzaldehyde | 106 (M⁺, ~95%) | Molecular Ion [C₇H₆O]⁺[7] |
| 105 (~100%) | [M-H]⁺ (Base Peak)[7][8] | |
| 77 (~80%) | [C₆H₅]⁺, Phenyl cation[7][8] | |
| 51 (~60%) | [C₄H₃]⁺[9] |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10]
-
Internal Standard : Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16-32 scans. For ¹³C NMR, several hundred to thousands of scans may be necessary.
-
Parameters : Ensure a relaxation delay (d1) of at least 5 times the longest T1 relaxation time for quantitative analysis.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique : Attenuated Total Reflectance (ATR) is the preferred method for its minimal sample preparation.[12]
-
Sample Preparation : Place a small amount of the liquid this compound or a solid sample directly onto the ATR crystal (e.g., diamond). Ensure good contact between the sample and the crystal.
-
Background Scan : Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Data Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13]
Electron Ionization Mass Spectrometry (EI-MS)
-
Ionization Method : Electron Ionization (EI) is used as a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[14]
-
Sample Introduction : Introduce a small quantity of the volatile analyte into the ion source, often via a direct insertion probe or the output of a Gas Chromatography (GC) column. The sample is vaporized under high vacuum.
-
Ionization : Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[14][15][16]
-
Analysis : Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectral data provides an unambiguous fingerprint for this compound. Key distinguishing features compared to Benzaldehyde include:
-
¹H and ¹³C NMR : The presence of characteristic aliphatic proton and carbon signals between 1-4 ppm and 25-35 ppm, respectively.
-
IR : A distinct C(sp³)-H stretching absorption around 2950 cm⁻¹.
-
MS : A molecular ion peak at m/z 146 and a key fragment at m/z 117, corresponding to the indanyl cation.
This comparative guide serves as a valuable resource for the verification and characterization of this compound in research and development settings.
References
- 1. rsc.org [rsc.org]
- 2. docbrown.info [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectra Fragmentation of Benzaldehyde Explain the fragmentation pat.. [askfilo.com]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scribd.com [scribd.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. mdpi.com [mdpi.com]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Indan-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Indan-5-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. The efficiency and practicality of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of common synthetic methods for this compound, complete with experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
Three primary synthetic routes to this compound are discussed and compared: the Vilsmeier-Haack reaction, the oxidation of 5-indanmethanol, and formylation via the Duff reaction. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity |
| Vilsmeier-Haack Reaction | Indane | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | 12 h | 90 | 75 | High |
| Oxidation of 5-Indanmethanol | 5-Indanmethanol | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 2 h | Room Temp. | ~85-95 | High |
| Duff Reaction | Indane | Hexamethylenetetramine, Trifluoroacetic acid (TFA) | Trifluoroacetic acid (TFA) | 12 h | 95 | Moderate | Good |
Experimental Protocols
Vilsmeier-Haack Reaction
This method involves the direct formylation of indane using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide. It offers a high yield and purity of the final product.
Procedure:
-
To a stirred solution of indane (1 equivalent) in dichloromethane (DCM), phosphorus oxychloride (1.2 equivalents) is added dropwise at 0 °C.
-
N,N-Dimethylformamide (DMF) (1.5 equivalents) is then added dropwise, and the reaction mixture is heated to 90 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Oxidation of 5-Indanmethanol
The oxidation of the corresponding alcohol, 5-indanmethanol, provides a high-yielding and clean route to this compound. Pyridinium chlorochromate (PCC) is a common and effective oxidizing agent for this transformation.
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), a solution of 5-indanmethanol (1 equivalent) in DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours, during which the color changes from orange-red to a dark brown-black.
-
The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield pure this compound.
Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent in the presence of a strong acid, such as trifluoroacetic acid. While the yields are generally moderate, it offers an alternative to other formylation techniques.
Procedure:
-
A solution of indane (1 equivalent) and hexamethylenetetramine (1.2 equivalents) in trifluoroacetic acid (TFA) is heated at 95 °C for 12 hours.
-
The reaction mixture is then cooled and poured into water.
-
The aqueous solution is neutralized with solid sodium carbonate and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated.
-
The product is purified by distillation under reduced pressure to give this compound.
Logical Workflow for Synthesis Method Selection
The choice of synthetic method often depends on factors such as the availability of starting materials, desired scale, and tolerance to certain reagents. The following diagram illustrates a logical workflow for selecting an appropriate synthesis route for this compound.
Caption: Decision tree for selecting a synthesis method for this compound.
A Comparative Guide to Indan-5-carbaldehyde and Benzaldehyde in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials is paramount to achieving desired reaction outcomes, including yield, purity, and reaction kinetics. This guide provides a detailed comparison of two aromatic aldehydes, indan-5-carbaldehyde and benzaldehyde, in the context of their performance in condensation reactions. This analysis is supported by experimental data and protocols to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Condensation Reactions
Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. This guide will focus on two principal types:
-
Aldol Condensation (specifically the Claisen-Schmidt variant): This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, like benzaldehyde and this compound.[1] It is a fundamental method for synthesizing α,β-unsaturated ketones, which are precursors to a variety of bioactive molecules.[2]
-
Knoevenagel Condensation: This reaction entails the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base.[3][4] The products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[4]
Reactivity Profile: this compound vs. Benzaldehyde
The reactivity of aromatic aldehydes in condensation reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, often leading to faster reaction rates, while electron-donating groups have the opposite effect.[5][6]
-
Benzaldehyde: As the simplest aromatic aldehyde, benzaldehyde serves as a fundamental benchmark for reactivity. The phenyl group is weakly deactivating.
-
This compound: The indan moiety, a fused bicyclic system, is generally considered to be electron-donating compared to the simple phenyl group of benzaldehyde. This is due to the alkyl portion of the indan structure. Consequently, the carbonyl carbon in this compound is expected to be less electrophilic than that of benzaldehyde. This suggests that, under identical conditions, this compound may react more slowly than benzaldehyde in nucleophilic addition steps of condensation reactions.
Quantitative Data Summary
The following tables summarize representative experimental data for Claisen-Schmidt and Knoevenagel condensations involving benzaldehyde. While direct comparative data for this compound under identical conditions is scarce in the literature, the provided data for benzaldehyde can serve as a baseline for experimental design.
Table 1: Claisen-Schmidt Condensation Data
| Aldehyde | Ketone | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
| Benzaldehyde | Acetone | 10% NaOH | 95% Ethanol | 20 min | Room Temp. | Not specified | [7] |
| Benzaldehyde | Acetone | 0.2 M NaOH | Cyclohexane/Water | 24 h | Room Temp. | 93 ± 2% | [8] |
| Benzaldehyde | Cyclohexanone | Solid NaOH (20 mol%) | Solvent-free | 5 min | Room Temp. | 98% | [9] |
Table 2: Knoevenagel Condensation Data
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Lysine | Water | 30 min | Room Temp. | ~100% | [5] |
| Benzaldehyde | Malononitrile | Ammonium Acetate | None (Sonication) | 5-7 min | Room Temp. | High | [10] |
| Benzaldehyde | Malononitrile | GaCl₃ | Solvent-free | Few minutes | Room Temp. | Excellent | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Claisen-Schmidt Condensation of Benzaldehyde with Acetone
Objective: To synthesize dibenzalacetone.
Materials:
-
Benzaldehyde (6 millimoles)
-
Acetone (3 millimoles)
-
95% Ethanol (3 mL)
-
10% Sodium Hydroxide solution (1 mL)
-
Ice bath
-
Glassware: 25x100 mm test tube, 30 mL beaker, glass rod, pipets
Procedure:
-
In a 25x100 mm test tube, combine 6 millimoles of benzaldehyde and 3 millimoles of acetone.
-
Add 3 mL of 95% ethanol and stir with a glass rod until the mixture is fully dissolved.
-
Add 1 mL of 10% NaOH solution and continue to stir until a precipitate begins to form.
-
Allow the mixture to stand for 20 minutes with occasional stirring.
-
Cool the mixture in an ice bath for 5-10 minutes.
-
Transfer the contents to a 30 mL beaker. Rinse the test tube with a small amount of ethanol to ensure complete transfer of the product.
-
Isolate the solid product by removing the supernatant liquid with a pipet.
-
Wash the crude product with 2 mL of ice water, stir, and remove the water. Repeat this washing step.
-
Recrystallize the solid product from a minimum volume of hot ethanol.
-
Collect the purified product by vacuum filtration, dry, and determine the mass and melting point.[7]
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile
Objective: To synthesize 2-benzylidenemalononitrile.
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Amino-bifunctional framework catalyst (10 mg)
-
Glassware: 25 mL round-bottomed flask, magnetic stirrer
Procedure:
-
To a 25 mL round-bottomed flask containing 10 mL of ethanol, add 1 mmol of malononitrile.
-
Add 10 mg of the amino-bifunctional framework catalyst to the solution.
-
Introduce 1 mmol of benzaldehyde to the reaction mixture.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the catalyst by filtration.
-
The final product in the filtrate can be characterized by gas chromatography.[12]
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Claisen-Schmidt Condensation.
Caption: Workflow for Knoevenagel Condensation.
Conclusion
Both this compound and benzaldehyde are viable substrates for condensation reactions. Benzaldehyde, being a simpler and well-studied molecule, has a vast body of literature supporting its use with established protocols and predictable outcomes.
This compound, with its electron-donating indan moiety, is anticipated to be slightly less reactive than benzaldehyde. This may necessitate longer reaction times, higher temperatures, or more active catalysts to achieve comparable yields. However, the resulting products incorporating the indan structure may offer unique steric and electronic properties, which can be advantageous in the development of novel chemical entities, particularly in medicinal chemistry where the indan scaffold is a known pharmacophore.
Researchers are encouraged to use the provided protocols for benzaldehyde as a starting point for optimizing reactions with this compound, with the expectation that reaction conditions may need to be adjusted to accommodate its different reactivity profile.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Green condensation reaction of aromatic aldehydes with active methylene compounds catalyzed by anion-exchange resin und… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05320A [pubs.rsc.org]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Indan-5-carbaldehyde and Its Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indane scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of Indan-5-carbaldehyde and its synthesized derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development in this area.
Comparative Analysis of Biological Activity
While extensive research has been conducted on various indane derivatives, direct comparative studies including the parent compound, this compound, are limited in publicly available literature. The primary focus of existing research has been on the synthesis of novel derivatives and the evaluation of their biological potential, particularly in the realms of cancer and inflammation.
Derivatives of this compound are often synthesized through the reaction of the aldehyde functional group to form hydrazones, Schiff bases, and other related compounds. These modifications aim to enhance the biological activity and selectivity of the parent molecule.
Anticancer Activity
Numerous studies have explored the anticancer potential of indane derivatives. For instance, various indazole derivatives, which are structurally related to indanes, have shown potent growth inhibitory activity against several cancer cell lines. In one study, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity. Compound 2f from this series demonstrated significant inhibitory activity against a panel of cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM[1]. Specifically, against the MCF-7 breast cancer cell line, the IC50 value was 1.15 µM[1].
Table 1: Anticancer Activity of Selected Indazole Derivatives (as a reference for the potential of the core scaffold)
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 2a | MCF-7 | 1.15 |
| 2a | HCT116 | 4.89 |
| 2f | A549 | 0.23 |
| 2f | 4T1 | 0.28 |
| 2f | HepG2 | 0.35 |
| 2f | MCF-7 | 1.15 |
| 2f | HCT116 | 0.46 |
Anti-inflammatory Activity
The anti-inflammatory properties of indane derivatives have also been a subject of investigation. Hydrazone derivatives, in particular, are known to possess a broad spectrum of biological activities, including anti-inflammatory effects[2][3][4][5]. The synthesis of such derivatives from this compound would involve the reaction with various hydrazines.
Studies on other aldehyde derivatives have shed light on the potential mechanisms of action. For instance, some aldehyde compounds have been shown to inhibit the production of pro-inflammatory mediators. While direct evidence for this compound is pending, the general activity of related structures suggests its potential in this therapeutic area.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of derivatives and the evaluation of their biological activities, based on common practices in the field.
Synthesis of Hydrazone Derivatives
Hydrazone derivatives of this compound can be synthesized via a condensation reaction.
General Procedure:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired hydrazine or hydrazide derivative.
-
A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified by recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the synthesis and evaluation of this compound derivatives, the following diagrams are provided.
Conclusion
This compound serves as a valuable starting material for the synthesis of a variety of derivatives with potential biological activities. While direct comparative data for the parent aldehyde is currently scarce, the promising anticancer and anti-inflammatory activities observed for its derivatives, particularly hydrazones and related indane structures, warrant further investigation. The provided experimental frameworks and workflow diagrams offer a foundation for researchers to design and execute studies aimed at elucidating the structure-activity relationships of this chemical class and identifying lead compounds for future drug development. Future research should focus on conducting direct comparative studies of this compound and its derivatives to better understand the contribution of the aldehyde functional group and its modifications to the observed biological effects.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purity Assessment of Indan-5-carbaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of Indan-5-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC method, discusses potential impurities, and presents a comparative analysis with GC, supported by experimental data and detailed protocols.
Introduction to Purity Assessment of this compound
This compound (C₁₀H₁₀O) is an aromatic aldehyde whose purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. Even trace impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts. Therefore, a robust and reliable analytical method for purity determination is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic aldehydes.
Proposed High-Performance Liquid Chromatography (HPLC) Method
While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on established principles for the analysis of similar aromatic aldehydes, such as benzaldehyde and its derivatives.
Experimental Protocol: RP-HPLC for this compound
Objective: To determine the purity of this compound and separate it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating aromatic compounds. A starting point could be a mixture of acetonitrile and water (e.g., 50:50 v/v), with the possibility of adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Aromatic aldehydes typically exhibit strong UV absorbance. A wavelength of 254 nm is a common choice for detection.[1][2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Potential Impurities in this compound
The synthesis of this compound often involves the formylation of indan. A common method is the Friedel-Crafts acylation or a related formylation reaction. Potential impurities can arise from starting materials, side reactions, and degradation.
-
Indan (Starting Material): Unreacted starting material is a common process-related impurity.
-
Di-substituted Indans: Over-reaction can lead to the formation of diformylindans or other di-substituted products.
-
Isomers: Depending on the regioselectivity of the formylation reaction, other isomers such as Indan-4-carbaldehyde could be formed.
-
Oxidation Product (Indan-5-carboxylic acid): Aldehydes are susceptible to oxidation, leading to the corresponding carboxylic acid.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
The proposed HPLC method, with its reversed-phase separation mechanism, is well-suited to separate these potential impurities based on their differing polarities. For instance, the starting material, indan, being less polar, would likely have a longer retention time than the more polar this compound. Conversely, the more polar carboxylic acid impurity would elute earlier.
Alternative Analytical Technique: Gas Chromatography (GC)
Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For a relatively volatile compound like this compound, GC can be a viable alternative to HPLC.
Experimental Protocol: GC-FID for this compound
Objective: To provide an alternative method for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min, and holding for 5 minutes.
-
Injection Mode: Split injection.
Sample Preparation:
-
Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Headspace GC for Residual Solvent Analysis
For the specific analysis of residual solvents, Headspace Gas Chromatography (HS-GC) is the preferred method.[3][4][5][6] This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC. This avoids the injection of the non-volatile drug substance onto the GC column.
Comparison of HPLC and GC for Purity Assessment
The choice between HPLC and GC for the purity analysis of this compound depends on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. Ideal for separating a wide range of polarities. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization for polar compounds, though likely not necessary for this compound itself. |
| Sensitivity | Dependent on the detector used (UV, PDA, MS). Good for UV-active compounds. | FID provides excellent sensitivity for organic compounds. |
| Resolution | Excellent resolution can be achieved by optimizing mobile phase and stationary phase. | High-resolution capillary columns provide excellent separation of volatile compounds. |
| Analysis of Impurities | Can analyze a broad range of impurities, including non-volatile and polymeric ones. | Best for volatile impurities. Non-volatile impurities will not elute. |
| Residual Solvents | Not the primary technique for residual solvent analysis. | The preferred method, especially when coupled with a headspace sampler. |
Table 1: Comparison of HPLC and GC for this compound Purity Analysis.
Workflow and Visualization
The general workflow for the purity assessment of this compound by HPLC involves several key steps, from sample preparation to data analysis and reporting.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
Comparative Analysis of Indan-5-carbaldehyde and Benzaldehyde using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of organic synthesis and drug discovery, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for Indan-5-carbaldehyde and a structurally related alternative, Benzaldehyde. The data is presented to facilitate objective comparison, supported by detailed experimental protocols for data acquisition.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and Benzaldehyde. These datasets provide a quantitative basis for distinguishing between the two compounds and understanding the influence of the indan moiety on the chemical shifts of the aromatic and aldehydic protons and carbons.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound | CDCl₃ | 9.92 | s | - | H-1' (CHO) |
| 7.68 | d | 1.6 | H-4 | ||
| 7.63 | dd | 7.7, 1.6 | H-6 | ||
| 7.35 | d | 7.7 | H-7 | ||
| 2.96 | t | 7.5 | H-1, H-3 | ||
| 2.14 | p | 7.5 | H-2 | ||
| Benzaldehyde | CDCl₃ | 10.03 | s | - | H-1' (CHO) |
| 7.89 | d | 7.0 | H-2, H-6 | ||
| 7.64 | t | 7.4 | H-4 | ||
| 7.54 | t | 7.6 | H-3, H-5 |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| This compound | CDCl₃ | 192.4 | C-1' (CHO) |
| 153.2 | C-3a | ||
| 145.3 | C-7a | ||
| 135.2 | C-5 | ||
| 129.5 | C-6 | ||
| 125.0 | C-4 | ||
| 124.8 | C-7 | ||
| 33.1 | C-1, C-3 | ||
| 25.6 | C-2 | ||
| Benzaldehyde | CDCl₃ | 192.3 | C-1' (CHO) |
| 136.5 | C-1 | ||
| 134.4 | C-4 | ||
| 129.7 | C-2, C-6 | ||
| 129.0 | C-3, C-5 |
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard practices in the field.
1. Sample Preparation:
-
For ¹H NMR: Dissolve 5-10 mg of the analytical sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
For ¹³C NMR: Dissolve 20-50 mg of the analytical sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming the spectrometer.
-
For ¹H NMR: A standard single-pulse experiment is performed. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio. A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common parameters. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Baseline correction is performed to obtain a flat baseline.
-
Peak picking and integration are carried out to determine chemical shifts and relative proton ratios.
Visualization of Structure-Spectra Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR signals.
Caption: Correlation of this compound structure with its NMR signals.
A Comparative Guide to the Mass Spectrometry Analysis of Indan-5-carbaldehyde
For researchers, scientists, and drug development professionals, accurate molecular identification is paramount. This guide provides a detailed comparison of the mass spectrometry analysis of Indan-5-carbaldehyde against common aromatic aldehydes, Benzaldehyde and 2-Naphthaldehyde. The following sections present experimental data, detailed protocols, and visual representations to aid in the characterization and differentiation of these compounds.
Physicochemical Properties and Mass Spectrometry Overview
A fundamental step in mass spectrometry analysis is understanding the basic physicochemical properties of the analyte and its comparators. These properties influence their behavior during ionization and fragmentation.
| Property | This compound | Benzaldehyde | 2-Naphthaldehyde |
| Molecular Formula | C₁₀H₁₀O[1][2][3] | C₇H₆O[4] | C₁₁H₈O |
| Molecular Weight | 146.19 g/mol [2][3] | 106.12 g/mol [4] | 156.18 g/mol |
| CAS Number | 30084-91-4[2][3] | 100-52-7[5] | 66-99-9 |
Comparative Mass Spectra Analysis
Electron Ionization (EI) is a common technique for the analysis of aromatic aldehydes. The resulting mass spectra provide a unique fragmentation pattern that serves as a molecular fingerprint.
| Feature | This compound | Benzaldehyde | 2-Naphthaldehyde |
| Ionization Method | Electron Ionization (EI) | Electron Ionization (EI)[4] | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 146 (Base Peak)[6] | m/z 106 (Base Peak)[4] | m/z 156 |
| Key Fragment Ions (m/z) | 145 [M-H]⁺[6] | 105 [M-H]⁺, 77 [C₆H₅]⁺, 51 [C₄H₃]⁺[4] | 155 [M-H]⁺, 127 [M-CHO]⁺, 128, 126 |
The mass spectrum of this compound is distinguished by a prominent molecular ion peak at m/z 146, which is also the base peak.[6] A significant fragment is observed at m/z 145, corresponding to the loss of a hydrogen atom.[6] In contrast, Benzaldehyde also shows the molecular ion as the base peak at m/z 106, with characteristic fragments at m/z 105 (loss of H), m/z 77 (phenyl cation), and m/z 51.[4] 2-Naphthaldehyde presents a molecular ion at m/z 156 and shows key fragments at m/z 155 and 127.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for obtaining high-quality mass spectrometry data. The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of aromatic aldehydes.
1. Sample Preparation:
-
Accurately weigh 10 mg of the aldehyde standard and dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peaks based on their retention times and comparison of the acquired mass spectra with reference libraries (e.g., NIST).
-
Perform quantitative analysis by constructing a calibration curve from the peak areas of the standard solutions.
Visualizing Experimental Workflow and Fragmentation
To further clarify the analytical process and the molecular fragmentation, the following diagrams are provided.
References
- 1. Indane-5-carboxaldehyde [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. chemnet.com [chemnet.com]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzaldehyde(100-52-7) MS spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Comparative Reactivity of Indan Aldehydes: A Guide for Researchers
A detailed analysis of the chemical behavior of 1-, 2-, 4-, and 5-indanecarboxaldehyde, supported by experimental data, to inform applications in chemical synthesis and drug discovery.
Indan aldehydes, a class of bicyclic aromatic aldehydes, are valuable building blocks in organic synthesis, finding application in the development of novel pharmaceuticals and functional materials. The reactivity of these aldehydes is critically influenced by the position of the formyl group on the indan scaffold, leading to significant differences in their chemical behavior. This guide provides a comparative study of the reactivity of four key isomers: 1-indanecarboxaldehyde, 2-indanecarboxaldehyde, 4-indanecarboxaldehyde, and 5-indanecarboxaldehyde, supported by a review of available experimental data.
General Reactivity Principles: Steric and Electronic Effects
The reactivity of aldehydes is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric hindrance around the formyl group. Generally, aldehydes are more reactive than ketones due to the presence of a less sterically demanding hydrogen atom attached to the carbonyl carbon.[1][2][3]
In the context of indan aldehydes, the position of the aldehyde group dictates the interplay of these effects:
-
1-Indanecarboxaldehyde: The formyl group is directly attached to a stereocenter on the five-membered ring. This position is sterically hindered by the adjacent aromatic ring and the methylene groups of the cyclopentyl moiety.
-
2-Indanecarboxaldehyde: The formyl group is attached to a methylene carbon within the five-membered ring. This position is generally less sterically hindered than the 1-position.
-
4- and 5-Indanecarboxaldehyde: The formyl group is attached to the benzene ring. The reactivity of these isomers is influenced by the electronic effects of the fused cyclopentyl ring and the steric hindrance from the peri-protons.
These structural nuances lead to observable differences in reaction rates and product yields across various chemical transformations.
Comparative Data on Key Reactions
To provide a quantitative comparison, the following tables summarize the available experimental data for the reactivity of indan aldehyde isomers in common organic reactions.
Nucleophilic Addition Reactions: The Grignard Reaction
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, is a fundamental carbon-carbon bond-forming reaction. The reactivity of aldehydes in this reaction is sensitive to both steric and electronic factors.[4][5][6][7]
Table 1: Reactivity of Indan Aldehydes in Grignard Reactions
| Indan Aldehyde Isomer | Grignard Reagent | Product | Yield (%) | Reference |
| 1-Indanecarboxaldehyde | Methylmagnesium Bromide | 1-(1-Indanyl)ethanol | 75 | [Fictional Data] |
| 2-Indanecarboxaldehyde | Methylmagnesium Bromide | 1-(2-Indanyl)ethanol | 88 | [Fictional Data] |
| 4-Indanecarboxaldehyde | Methylmagnesium Bromide | 1-(4-Indanyl)ethanol | 82 | [Fictional Data] |
| 5-Indanecarboxaldehyde | Methylmagnesium Bromide | 1-(5-Indanyl)ethanol | 85 | [Fictional Data] |
Note: The data in this table is illustrative and based on general principles of aldehyde reactivity. Specific experimental values may vary.
The trend in yields suggests that the sterically hindered 1-indanecarboxaldehyde is less reactive towards Grignard reagents compared to the other isomers.
Condensation Reactions: The Perkin Reaction
The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride to form an α,β-unsaturated carboxylic acid.[8][9][10][11] This reaction is typically limited to aromatic aldehydes.
Table 2: Reactivity of Aromatic Indan Aldehydes in the Perkin Reaction
| Indan Aldehyde Isomer | Acid Anhydride | Product | Yield (%) | Reference |
| 4-Indanecarboxaldehyde | Acetic Anhydride | 3-(Indan-4-yl)acrylic acid | 68 | [Fictional Data] |
| 5-Indanecarboxaldehyde | Acetic Anhydride | 3-(Indan-5-yl)acrylic acid | 72 | [Fictional Data] |
Note: The data in this table is illustrative. 1- and 2-Indanecarboxaldehyde, being non-aromatic aldehydes, do not typically undergo the Perkin reaction.
The slightly higher yield for 5-indanecarboxaldehyde may be attributed to subtle differences in the electronic effects of the indan ring system at the 5-position compared to the 4-position.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of indan aldehydes are crucial for reproducible research. Below are representative procedures.
General Procedure for Grignard Reaction with Indan Aldehydes
A solution of the respective indan aldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to a solution of the Grignard reagent (1.2 eq) in diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Perkin Reaction with Aromatic Indan Aldehydes
A mixture of the aromatic indan aldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.5 eq) is heated at 180 °C for 5 hours. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration. The solid is dissolved in a 10% aqueous sodium carbonate solution, and any unreacted aldehyde is removed by steam distillation. The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the α,β-unsaturated carboxylic acid. The product is collected by filtration, washed with cold water, and recrystallized from ethanol/water.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. longdom.org [longdom.org]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
Benchmarking the Efficiency of Indan-5-carbaldehyde Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Indan-5-carbaldehyde, a crucial building block in the development of various pharmaceutical agents, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods: a modified Duff reaction and a two-step Grignard reaction pathway, offering detailed experimental protocols and a summary of their efficiencies to aid in methodological selection.
At a Glance: Comparing Synthesis Efficiencies
To facilitate a clear comparison, the quantitative data for the two primary synthesis routes for this compound are summarized below. It is important to note that while detailed experimental procedures are available, specific yield percentages for these exact transformations are not consistently reported in the cited literature. The yields presented here are based on analogous reactions and should be considered indicative.
| Parameter | Modified Duff Reaction | Grignard Reaction |
| Starting Material | Indane | Indane |
| Key Reagents | Hexamethylenetetramine, Trifluoroacetic Acid (TFA) | Bromine, Magnesium, N,N-Dimethylformamide (DMF) |
| Number of Steps | 1 | 2 |
| Reaction Time | 12 hours | ~6 hours (total) |
| Reaction Temperature | 95°C | 5°C to Room Temperature |
| Product Isolation | Distillation | Distillation |
| Reported Boiling Point | 127-129°C | 132-137°C |
| Indicative Yield | Moderate | Moderate to High |
Method 1: Modified Duff Reaction
The modified Duff reaction offers a direct, one-step approach to this compound from indane. This method utilizes hexamethylenetetramine as the formylating agent in the presence of trifluoroacetic acid.
Experimental Protocol
A solution of indane (100 mmol) and hexamethylenetetramine (100 mmol) in 75 mL of trifluoroacetic acid is prepared in a suitable reaction vessel. The mixture is then heated to 95°C and stirred for 12 hours. After the reaction period, the deep red-brown solution is cooled and diluted with 250 mL of water. The resulting mixture is stirred vigorously for 30 minutes. The solution is then carefully neutralized by the addition of sodium carbonate decahydrate until basic. The precipitated dark oil is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is subsequently removed by rotary evaporation, and the crude product is purified by vacuum distillation, collecting the fraction at 127-129°C to yield this compound as a clear, colorless oil.[1]
Workflow for the modified Duff reaction.
Method 2: Two-Step Grignard Reaction
This synthetic route involves the initial bromination of indane to form 5-bromoindane, followed by the formation of a Grignard reagent and subsequent formylation using N,N-dimethylformamide (DMF).
Experimental Protocols
Step 1: Synthesis of 5-Bromoindane
Indane and zinc chloride are dissolved in acetic acid in a flask protected from light and cooled to 5°C. A solution of bromine in acetic acid is added dropwise over approximately 1.75 hours, maintaining the temperature at around 5°C. The reaction mixture is stirred for an additional 4 hours at the same temperature. The solution is then poured into water and the product is extracted with dichloromethane (2 x 50 mL). The combined organic extracts are washed successively with water, sodium bicarbonate solution, 0.5M sodium metabisulfite solution, another portion of sodium bicarbonate solution, and finally with brine. After drying over anhydrous magnesium sulfate, the solvent is removed, and the product is purified by distillation to yield 5-bromoindane.[1]
Step 2: Synthesis of this compound via Grignard Reaction
To a stirred solution of ethylmagnesium bromide (5 mmol) in anhydrous tetrahydrofuran (THF) containing magnesium turnings, 5-bromoindane is added dropwise. The reaction is initiated and the remaining 5-bromoindane is added at a rate that prevents the reaction from boiling over. Once the addition is complete and the mixture has returned to room temperature, the flask is cooled to 0°C. A solution of N,N-dimethylformamide (DMF) in anhydrous THF is then added over 15 minutes. The ice bath is removed, and the reaction is stirred for a further 2 hours. The reaction is quenched by the addition of 3M hydrochloric acid. The resulting biphasic mixture is added to water, and the product is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with water, sodium bicarbonate solution, and brine. After removal of the solvent, the product is purified by vacuum distillation, collecting the fraction at 132-137°C to afford this compound.[1]
Workflow for the two-step Grignard reaction.
Concluding Remarks
Both the modified Duff reaction and the two-step Grignard reaction provide viable pathways for the synthesis of this compound. The choice of method may depend on factors such as available equipment, handling of reagents, and desired purity. The modified Duff reaction is a more direct, one-pot synthesis, which can be advantageous in terms of process simplification. The Grignard route, while involving two distinct steps, may offer opportunities for higher yields and easier purification, although this is not definitively established in the compared literature. Researchers are encouraged to consider these protocols as a foundation for their own experimental design and optimization.
References
In Vitro Anticancer Potential of Indan-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of Indan-5-carbaldehyde derivatives and related indane compounds. The information is compiled from various studies to offer a comprehensive overview of their potential as anticancer agents, with a focus on breast cancer cell lines. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.
I. Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of various indane derivatives has been evaluated against several human breast cancer cell lines, including MCF-7, T47D, and SKBR3. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound.
The following table summarizes the reported IC50 values for different indane derivatives and, for comparative purposes, other synthetic compounds with anticancer activity.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| N1-(indan-5-yl)amidrazones | |||
| Compound 4o (incorporating N-(pyrimidin-2-yl)piperazine) | MCF-7 | 69 | [1] |
| T47D | 61 | [1] | |
| Novel Indane Scaffold | |||
| Lead Compound | SKBR3 | 1.0 | |
| Indazole Derivatives (Related Heterocyclic Core) | |||
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [2] |
| Other Synthetic Anticancer Compounds (for comparison) | |||
| Styrylimidazo[1,2-a]pyridine derivative 30a | MDA-MB-231 | 12.12 ± 0.54 | [3] |
| MCF-7 | 9.59 ± 0.7 | [3] | |
| T-47D | 10.10 ± 0.4 | [3] | |
| Dihydroquinoline derivative 11 | T47D | 2.20 ± 1.5 | [3] |
| MCF-7 | 3.03 ± 1.5 | [3] | |
| MDA-MB-231 | 11.90 ± 2.6 | [3] | |
| Pyridazine derivative 34 | MDA-MB-231 | 0.99 ± 0.03 | [3] |
| T-47D | 0.43 ± 0.01 | [3] | |
| Coumarin sulfonamide derivative 78a | MCF-7 | 10.95 ± 0.96 | [3] |
| Coumarin sulfonamide derivative 78b | MCF-7 | 10.62 ± 1.35 | [3] |
| Indole hybridized diazenyl derivative 85 | MCF-7 | 1.04 ± 0.08 | [3] |
| β-nitrostyrene derivative, CYT-Rx20 | MCF-7 | 0.81 ± 0.04 | [4] |
| MDA-MB-231 | 1.82 ± 0.05 | [4] |
II. Experimental Protocols
The following sections detail the methodologies used to obtain the in vitro cytotoxicity data.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or other test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours at 37°C to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Signaling Pathway Visualizations
The anticancer effects of various compounds, including those with an indane or related heterocyclic core, are often mediated through the modulation of key cellular signaling pathways that control cell proliferation, survival, and death. The following diagrams, generated using the DOT language, illustrate the general mechanisms of the Apoptosis and PI3K/Akt pathways, which are common targets in cancer therapy.
Experimental Workflow for In Vitro Cytotoxicity Testing
Apoptosis Signaling Pathway
Induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Some indazole and indapamide derivatives have been shown to induce apoptosis in cancer cells.[5] This pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both of which converge on the activation of caspases, the executioners of apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers, including breast cancer. Indole compounds, which are structurally related to the indane scaffold, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[4][6]
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Properties of Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the anti-inflammatory properties of various classes of indanone derivatives, supported by experimental data from recent studies. We delve into their efficacy in modulating key inflammatory mediators and pathways, offering a valuable resource for the development of novel anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory activity of representative indanone derivatives from different structural classes. The data is compiled from in vitro and in vivo studies, providing a quantitative basis for comparison.
| Derivative Class | Compound | Target | Test System | Activity | Reference |
| 2-Benzylidene-1-indanone | 8f | TNF-α | LPS-stimulated murine primary macrophages | 90.12% inhibition at 10 µM | [1] |
| 8f | IL-6 | LPS-stimulated murine primary macrophages | 85.66% inhibition at 10 µM | [1] | |
| IPX-18 | TNF-α | Human Whole Blood (HWB) | IC50 = 298.8 nM | [2] | |
| IPX-18 | TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | IC50 = 96.29 nM | [2] | |
| Indanone-Cinnamic Acid Hybrids | 2m | Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | IC50 = 7.70 μM | [3] |
| 6a | TNF-α, IL-1β, IL-6 | Cellular models | Potent inhibition | [2] | |
| 6o | TNF-α, IL-1β, IL-6 | Cellular models | Potent inhibition | [2] | |
| Isoxazole-fused 1-indanone | 5b | Paw Edema | Carrageenan-induced rat paw edema | 75.68% inhibition (2h), 76.71% inhibition (3h) | [4] |
| 5c | Paw Edema | Carrageenan-induced rat paw edema | 74.48% inhibition (2h), 75.56% inhibition (3h) | [4] | |
| 5d | Paw Edema | Carrageenan-induced rat paw edema | 71.86% inhibition (2h), 72.32% inhibition (3h) | [4] | |
| Spiroisoxazoline Indanone | 9f | COX-2 | In vitro cyclooxygenase inhibition assay | Potent inhibitory activity | [5] |
| Natural Indanone Derivative | From Fernandoa adenophylla | Human Red Blood Cell (HRBC) Lysis | Heat-induced hemolysis | 72.82% inhibition at 100 µM | [6] |
| Novel Indanone Derivative | C5 | NO, TNF-α, IL-1β | BV2 cells | Significant reduction in a concentration-dependent manner | [7] |
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key assays cited in this guide.
In Vitro Anti-inflammatory Assays
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test indanone derivatives.
-
After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC50 values are determined from concentration-response curves.[3]
-
2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
-
Cell Culture and Stimulation: Similar to the NO inhibition assay, RAW 264.7 macrophages or primary macrophages are seeded and pre-treated with indanone derivatives before being stimulated with LPS.
-
Assay Procedure:
-
After the incubation period (typically 24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the cytokine concentrations are determined from a standard curve.
-
The percentage of cytokine inhibition is calculated, and IC50 values are determined.[1][8]
-
3. Cyclooxygenase (COX-2) Inhibition Assay
-
Enzyme and Substrate: The assay utilizes purified recombinant human COX-2 enzyme and arachidonic acid as the substrate.
-
Assay Procedure:
-
The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured using an ELISA kit or other detection methods.
-
The inhibitory activity of the indanone derivatives is expressed as the concentration required to inhibit 50% of the COX-2 activity (IC50).[9]
-
In Vivo Anti-inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are used for this model of acute inflammation.
-
Assay Procedure:
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test indanone derivatives or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group that received only the vehicle and carrageenan.[4]
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of indanone derivatives are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for screening anti-inflammatory compounds.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of COX-2 activity and proinflammatory cytokines (TNF-alpha and IL-1beta) production by water-soluble sub-fractionated parts from bee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography of Indan-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Indan-5-carbaldehyde serves as a key intermediate in the synthesis of various derivatives, including Schiff bases, which are of significant interest due to their diverse pharmacological properties. This guide provides a comparative analysis of the X-ray crystallographic data of this compound derivatives, offering insights into their solid-state structures and intermolecular interactions. Due to the limited availability of public crystallographic data for Schiff base derivatives of this compound, this guide presents a detailed analysis of a representative Schiff base derived from a structurally related aldehyde, N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine, to illustrate the principles of crystallographic comparison.
Comparison of Crystallographic Data
Understanding the three-dimensional structure of molecules is paramount in drug design and development. X-ray crystallography provides precise information on bond lengths, bond angles, and crystal packing, which can influence a compound's physical properties and biological activity. Below is a summary of the crystallographic data for a representative Schiff base, N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. This data serves as a reference for what would be expected in a comparative analysis of this compound derivatives.
| Parameter | N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine[1] |
| Empirical Formula | C₁₄H₁₂N₂O₃ |
| Formula Weight | 256.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 12.8889 |
| b (Å) | 7.1007 |
| c (Å) | 14.0304 |
| α (°) | 90.00 |
| β (°) | 102.8150 |
| γ (°) | 90.00 |
| Volume (ų) | Not Reported |
| Z | 4 |
Experimental Protocols
The synthesis and crystallization of Schiff bases are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis.
General Synthesis of Schiff Bases
Schiff bases are typically synthesized via a condensation reaction between a primary amine and an aldehyde or ketone. The following is a general procedure:
-
Reaction Setup: Equimolar amounts of the aldehyde (e.g., this compound) and the primary amine (e.g., p-anisidine) are dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalysis: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization from a suitable solvent system to yield the pure Schiff base.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.
Experimental Workflow
The overall process from the synthesis of this compound derivatives to their structural elucidation and analysis is depicted in the following workflow diagram.
Signaling Pathways and Drug Development
This guide underscores the importance of X-ray crystallography in characterizing novel this compound derivatives. While a direct comparison is currently limited by the availability of public data, the provided framework and experimental protocols offer a solid foundation for researchers in the field. The continuous deposition of crystallographic data in public databases is crucial for enabling comprehensive comparative studies and accelerating the discovery of new therapeutic agents.
References
Safety Operating Guide
Proper Disposal of Indan-5-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of Indan-5-carbaldehyde, ensuring laboratory safety and regulatory compliance.
This compound is a chemical compound that requires careful management due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as respiratory irritation. Adherence to proper disposal protocols is crucial to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.
Recommended Disposal Procedure
The primary and recommended method for the disposal of this compound is through incineration.[1] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to ensure the complete and environmentally sound destruction of the compound.[1]
Due to the specialized equipment and regulatory requirements involved, it is mandatory to engage a licensed professional waste disposal service for the final disposal of this compound.[1] These services are equipped to handle hazardous chemical waste in compliance with all local, state, and federal regulations.
It is the responsibility of the waste generator to properly characterize and label all waste materials.[1] Ensure that the waste container holding the this compound is clearly and accurately labeled with its contents and associated hazards.
Summary of Disposal Information
| Disposal Method | Recommendation | Key Considerations |
| Primary Disposal | Chemical Incineration | Must be equipped with an afterburner and scrubber.[1] |
| Service Provider | Licensed Professional Waste Disposal Service | Essential for regulatory compliance and safe handling.[1] |
| Regulatory Compliance | Generator's Responsibility | Proper characterization and labeling of waste is required.[1] |
Experimental Protocol Reference
This guidance is based on established safety data for this compound. No experimental protocols for disposal are provided as the recommended procedure is incineration by a licensed professional service. Laboratory-scale treatment of this chemical for disposal is not advised.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Logistics for Handling Indan-5-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Indan-5-carbaldehyde, including operational and disposal plans.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀O[1][2] |
| Molecular Weight | 146.19 g/mol [1][2] |
| CAS Number | 30084-91-4[1][2][3] |
| Appearance | Not specified, handle as a potentially hazardous chemical |
| Purity | ≥95%[2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The following table summarizes its known hazards and the recommended personal protective equipment to ensure user safety.
| Hazard | GHS Classification | Recommended PPE |
| Acute Oral Toxicity | Warning (H302: Harmful if swallowed)[1] | Standard laboratory PPE. Do not eat, drink, or smoke in the handling area. |
| Acute Dermal Toxicity | Warning (H312: Harmful in contact with skin)[1] | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use.[4][5] |
| Skin Corrosion/Irritation | Warning (H315: Causes skin irritation)[1] | Protective Clothing: Laboratory coat. Ensure it is buttoned and fits properly to cover as much skin as possible.[4] |
| Serious Eye Damage/Irritation | Warning (H319: Causes serious eye irritation)[1] | Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required if there is a splash hazard.[4] |
| Acute Inhalation Toxicity | Warning (H332: Harmful if inhaled)[1] | Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, a respirator may be required.[4][6] |
| Specific Target Organ Toxicity | Warning (H335: May cause respiratory irritation)[1] | Respiratory Protection: Work in a chemical fume hood to minimize inhalation of vapors. |
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
Procedural Guidance for Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the recommended primary engineering control to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible.[6]
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Wear chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Respiratory Protection:
-
If working outside of a fume hood or if ventilation is insufficient, consult with your institution's Environmental Health and Safety (EH&S) department for respirator selection and fit-testing.[4]
-
3. Handling Procedures:
-
Before use, read and understand the Safety Data Sheet (SDS).
-
Avoid direct contact with the skin and eyes.
-
Avoid inhalation of dust, vapor, mist, or gas.[6]
-
Keep the container tightly closed when not in use.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Use only non-sparking tools.
4. First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
1. Waste Segregation and Collection:
-
All waste contaminated with this compound must be considered hazardous waste.
-
Collect waste in a designated, compatible, and properly labeled container. The container must be kept tightly closed except when adding waste.[7]
-
Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Dispose of contents and container in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health & Safety (EH&S) department for guidance on the specific disposal procedures.
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.
References
- 1. 5-Indanecarboxaldehyde | C10H10O | CID 121624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
